Product packaging for diethyl 1H-indole-2,5-dicarboxylate(Cat. No.:CAS No. 127221-02-7)

diethyl 1H-indole-2,5-dicarboxylate

Cat. No.: B138331
CAS No.: 127221-02-7
M. Wt: 261.27 g/mol
InChI Key: IEFLIZMMNNHRSB-UHFFFAOYSA-N
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Description

Diethyl 1H-indole-2,5-dicarboxylate (CAS 127221-02-7) is a high-purity chemical building block primarily utilized as a versatile intermediate in organic synthesis for the production of various pharmaceuticals and agrochemicals . Its molecular structure, featuring an indole core with ester functional groups at the 2 and 5 positions, makes it a valuable scaffold in medicinal chemistry for the development of biologically active molecules . The indole nucleus is a privileged structure in drug discovery, known for its ability to bind reversibly to proteins and mimic the structure of peptides, which underpins its broad bioactivity . Researchers employ this compound in the synthesis of complex heterocyclic compounds targeting anti-inflammatory, anticancer, and antimicrobial agents . The reactive ester groups allow for further chemical modifications, including hydrolysis to the corresponding carboxylic acid or decarboxylation to unsubstituted indoles, enabling precise tailoring of molecular properties for specific applications in material science and fine chemical production . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO4 B138331 diethyl 1H-indole-2,5-dicarboxylate CAS No. 127221-02-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 1H-indole-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-3-18-13(16)9-5-6-11-10(7-9)8-12(15-11)14(17)19-4-2/h5-8,15H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFLIZMMNNHRSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80576011
Record name Diethyl 1H-indole-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127221-02-7
Record name Diethyl 1H-indole-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Diethyl 1H-indole-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

Diethyl 1H-indole-2,5-dicarboxylate is a heterocyclic organic compound featuring an indole core structure. The indole motif is a prevalent scaffold in numerous natural products and pharmacologically active molecules, recognized for its diverse biological activities.[1] This technical guide provides a comprehensive overview of the molecular properties, synthesis, and potential biological significance of this compound, tailored for professionals in research and drug development.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Weight 261.277 g/mol
Molecular Formula C₁₄H₁₅NO₄
CAS Number 127221-02-7
Canonical SMILES CCOC(=O)c1cc2cc(ccc2[nH]1)C(=O)OCC
InChI Key IEFLIZMMNNHRSB-UHFFFAOYSA-N

Synthesis and Experimental Protocols

Hypothetical Synthesis Workflow via Fischer Indole Synthesis

The following diagram illustrates a plausible synthetic pathway for this compound based on the principles of the Fischer indole synthesis.

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product A 4-Hydrazinobenzoic acid C Condensation A->C Acid Catalyst B Diethyl 2-ketosuccinate B->C D [3,3]-Sigmatropic Rearrangement C->D Heat E Cyclization & Aromatization D->E Loss of NH3 F Esterification E->F Ethanol, Acid Catalyst G This compound F->G

Plausible synthetic route for this compound.
General Experimental Protocol (Adapted from related syntheses)

The following is a generalized experimental protocol for the synthesis of an indole derivative, which may be adapted for this compound. This protocol is based on established procedures for similar compounds.

  • Hydrazone Formation:

    • Dissolve the substituted phenylhydrazine (e.g., a derivative of 4-hydrazinobenzoic acid) in a suitable solvent such as ethanol or acetic acid.

    • Add the keto-ester (e.g., diethyl 2-ketosuccinate) to the solution.

    • Stir the mixture at room temperature or with gentle heating to facilitate the condensation reaction and formation of the phenylhydrazone intermediate.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, the hydrazone can be isolated by precipitation or extraction, or used directly in the next step.

  • Fischer Indole Cyclization:

    • The crude or purified hydrazone is dissolved in a high-boiling point solvent.

    • An acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid like zinc chloride) is added to the mixture.

    • The reaction mixture is heated to a high temperature (typically >100 °C) to induce the[2][2]-sigmatropic rearrangement and subsequent cyclization.

    • The reaction is monitored by TLC until the starting material is consumed.

    • Upon completion, the reaction mixture is cooled and neutralized. The product is then extracted with an organic solvent.

  • Purification:

    • The crude product is purified using column chromatography on silica gel, followed by recrystallization to obtain the pure indole derivative.

  • Characterization:

    • The structure of the final compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, the broader class of indole derivatives has been extensively investigated and shown to possess a wide range of pharmacological properties. These activities suggest potential avenues of research for this specific compound.

Anticancer Potential

Indole-based compounds are known to exhibit significant anticancer activity.[3] They can act through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis. For instance, certain indole derivatives have been shown to target the 14-3-3η protein, which is implicated in liver cancer.[4] Others have demonstrated inhibitory effects on EGFR and CDK2, which are crucial in cell cycle regulation.

The following diagram illustrates a generalized signaling pathway that is often targeted by anticancer indole derivatives.

G cluster_ligand Ligand cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome A Indole Derivative (e.g., this compound) B Receptor Tyrosine Kinase (e.g., EGFR) A->B Inhibition C PI3K/Akt Pathway B->C D MAPK/ERK Pathway B->D E Cell Cycle Progression (e.g., CDK2) C->E D->E F Inhibition of Proliferation E->F G Induction of Apoptosis E->G

Generalized anticancer signaling pathway targeted by indole derivatives.
Antimicrobial and Anti-inflammatory Properties

Various indole derivatives have also demonstrated potent antimicrobial and anti-inflammatory activities.[5][6][7] Their antimicrobial effects are often attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes. The anti-inflammatory properties can stem from the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the modulation of inflammatory signaling pathways.

Conclusion and Future Directions

This compound, with its characteristic indole scaffold, represents a compound of interest for further investigation in the fields of medicinal chemistry and drug discovery. While specific biological data for this molecule is sparse, the well-documented activities of related indole derivatives provide a strong rationale for its evaluation as a potential therapeutic agent. Future research should focus on developing a robust and scalable synthesis protocol, followed by a comprehensive screening for its anticancer, antimicrobial, and anti-inflammatory properties. Elucidating its specific molecular targets and mechanism of action will be crucial for its potential development into a lead compound for novel therapeutics.

References

Physical and chemical properties of diethyl 1H-indole-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of diethyl 1H-indole-2,5-dicarboxylate. It includes detailed experimental protocols for its synthesis and analysis, and illustrates its relevance in synthetic chemistry and drug discovery workflows.

Core Properties

This compound is a member of the indole family, a class of heterocyclic aromatic compounds widely recognized for their presence in natural products and their utility as pharmacophores in medicinal chemistry.[1] This diester derivative serves as a versatile building block for the synthesis of more complex molecular architectures.

Physical and Chemical Data
PropertyValueSource
IUPAC Name This compound-
CAS Number 127221-02-7[3]
Molecular Formula C₁₄H₁₅NO₄[3]
Molecular Weight 261.28 g/mol [3]
Appearance Inferred to be a solid-
Melting Point Data not available-
Boiling Point Data not available-
Solubility Expected to be soluble in organic solvents (e.g., Ethanol, Dichloromethane, Ethyl Acetate)-
InChI Key IEFLIZMMNNHRSB-UHFFFAOYSA-N[3]
SMILES CCOC(=O)c1cc2cc(C(=O)OCC)ccc2[nH]1-
Spectroscopic Data Profile

Detailed experimental spectra for this compound are not published. However, based on the known spectral characteristics of indole derivatives and ester functional groups, the following table outlines the expected major signals.[4][5][6][7][8]

SpectroscopyExpected Signals
¹H NMR ~10-12 ppm: Broad singlet, 1H (N-H of indole).~7.0-8.5 ppm: Multiplets, 3H (Aromatic protons on the indole ring).~4.4 ppm: Quartet, 4H (CH₂ of ethyl esters).~1.4 ppm: Triplet, 6H (CH₃ of ethyl esters).
¹³C NMR ~160-170 ppm: Two signals (C=O of esters).~110-140 ppm: Eight signals (Aromatic carbons of the indole ring).~60-65 ppm: Two signals (CH₂ of ethyl esters).~14-15 ppm: Two signals (CH₃ of ethyl esters).
IR (Infrared) ~3400 cm⁻¹: N-H stretching.~3100-3000 cm⁻¹: Aromatic C-H stretching.~2980-2850 cm⁻¹: Aliphatic C-H stretching.~1720-1700 cm⁻¹: Strong C=O stretching (ester).~1600-1450 cm⁻¹: Aromatic C=C stretching.~1250-1000 cm⁻¹: C-O stretching (ester).

Experimental Protocols

Synthesis via Fischer Indole Synthesis

The most prominent and versatile method for constructing the indole nucleus is the Fischer indole synthesis.[1][9][10][11] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine and a suitable aldehyde or ketone.[12][13]

General Protocol:

A plausible synthetic route to this compound involves the reaction of 4-(ethoxycarbonyl)phenylhydrazine with diethyl 2-ketosuccinate under acidic conditions.

  • Step 1: Formation of the Hydrazone. 4-(Ethoxycarbonyl)phenylhydrazine hydrochloride (1 equivalent) is neutralized and then condensed with diethyl 2-ketosuccinate (1 equivalent) in a suitable solvent such as ethanol. The reaction is typically stirred at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting materials and the formation of the intermediate hydrazone.

  • Step 2: Acid-Catalyzed Cyclization. An acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride, is added to the reaction mixture.[9] The mixture is then heated, often to reflux, to induce the[10][10]-sigmatropic rearrangement and subsequent cyclization. The reaction progress is monitored by TLC.

  • Step 3: Work-up and Isolation. Upon completion, the reaction mixture is cooled to room temperature and neutralized carefully, often by pouring it into a mixture of ice and a base like sodium bicarbonate. The aqueous mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified using standard laboratory techniques:

  • Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is chosen in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. The crude product is dissolved in the minimum amount of hot solvent, and the solution is allowed to cool slowly to form crystals, which are then collected by filtration.[2]

  • Column Chromatography: For more challenging purifications or to remove closely related impurities, flash column chromatography on silica gel is effective.[14] A solvent system with appropriate polarity, such as a gradient of ethyl acetate in hexane, is used to elute the product from the column.

Analysis

The identity and purity of the synthesized this compound are confirmed by the following analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure by analyzing chemical shifts, coupling constants, and integration of proton signals.

  • Infrared (IR) Spectroscopy: IR analysis verifies the presence of key functional groups, such as the N-H bond of the indole and the C=O bonds of the ester groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

  • Melting Point Analysis: The melting point of the purified product is measured and compared to literature values (if available) as an indicator of purity. A sharp melting range suggests a high degree of purity.

Visualized Workflows and Mechanisms

Fischer Indole Synthesis Mechanism

The following diagram illustrates the generally accepted mechanism for the Fischer indole synthesis, the cornerstone reaction for preparing the indole core.

Fischer_Indole_Synthesis cluster_hydrazone Hydrazone Formation cluster_rearrangement Cyclization Cascade cluster_aromatization Aromatization Hydrazine Phenylhydrazine Hydrazone Phenylhydrazone Hydrazine->Hydrazone + H⁺, -H₂O Ketone Ketone/Aldehyde Ketone->Hydrazone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Intramolecular Cyclization Diimine->Cyclization Aminal Aminal Intermediate Cyclization->Aminal Indole Aromatic Indole Aminal->Indole -NH₃, -H⁺

Caption: General mechanism of the Fischer Indole Synthesis.

Role in Drug Discovery Workflow

This compound is a valuable starting material in drug discovery. Its two ester groups provide reactive handles for further chemical modification, allowing for the creation of diverse libraries of compounds for biological screening.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis start This compound (Building Block) mod1 Modification at C2-ester (e.g., Amidation) start->mod1 mod2 Modification at C5-ester (e.g., Reduction, Amidation) start->mod2 mod3 Modification at N1 (e.g., Alkylation) start->mod3 library Diverse Compound Library mod1->library mod2->library mod3->library screening High-Throughput Screening (HTS) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Workflow for utilizing indole building blocks in drug discovery.

References

A Technical Guide to the Solubility of Diethyl 1H-indole-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Diethyl 1H-indole-2,5-dicarboxylate. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this guide presents solubility data for the closely related compound, Indole-2-carboxylic acid, as a reference. Furthermore, it details a comprehensive experimental protocol for determining solubility, which can be readily adapted for this compound.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₄H₁₅NO₄-
Molecular Weight 261.27 g/mol -
LogP 2.52[1]
Water Solubility Qualitatively described as "soluble"[1]

Illustrative Solubility Data: Indole-2-carboxylic Acid

The following tables summarize the mole fraction solubility (x) of Indole-2-carboxylic acid in ten different pure solvents at temperatures ranging from 278.15 K to 360.15 K. This data is derived from a study by Liu et al. and serves as a valuable reference for understanding the solubility behavior of indole-based compounds.[2]

Table 1: Solubility of Indole-2-carboxylic Acid in Alcohols and Water

Temperature (K)Water (10³x)Methanol (10³x)Ethanol (10³x)1-Propanol (10³x)2-Propanol (10³x)1-Butanol (10³x)
278.15 0.13196.21185.43165.28150.11142.37
283.15 0.18215.83204.01181.65165.02156.49
288.15 0.24237.12224.23200.01181.54172.03
293.15 0.33259.98246.21219.82199.51189.12
298.15 0.45284.53269.98241.25219.08207.85
303.15 0.62310.89295.63264.41239.81228.31
308.15 0.84339.18323.28289.42262.45250.61
313.15 1.13369.51353.05316.41286.91274.88
318.15 1.51402.01385.08345.52313.32301.24
323.15 2.01436.81419.51376.89341.81329.83
328.15 -474.02456.48410.68372.53360.81
333.15 -513.78496.15447.05405.62394.32
338.15 -556.24538.68486.17441.25430.51
343.15 --584.23528.21479.58469.53
348.15 ---573.34520.79511.55
353.15 ---621.75565.06556.74
358.15 ----612.58605.29
360.15 ----629.81623.41

Table 2: Solubility of Indole-2-carboxylic Acid in Other Organic Solvents

Temperature (K)Ethyl Acetate (10³x)Dichloromethane (10³x)Toluene (10³x)1,4-Dioxane (10³x)
278.15 158.2410.311.1211.83
283.15 174.0112.021.5413.95
288.15 191.3514.042.1116.48
293.15 210.3816.412.9019.49
298.15 231.2119.213.9823.06
303.15 253.9822.525.4627.29
308.15 278.8426.437.5032.31
313.15 305.9331.0510.3238.28
318.15 335.4136.4914.1945.39
323.15 367.4342.8919.5353.86
328.15 402.1550.4126.8963.92
333.15 439.7359.2536.9975.86
338.15 480.3569.6450.8890.03
343.15 --69.99-
348.15 --96.28-
353.15 --132.42-
358.15 --182.11-
360.15 --208.23-

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a compound like this compound, based on the synthetic method with laser monitoring.[2]

Materials and Apparatus
  • Solute: this compound (or other compound of interest)

  • Solvents: A range of pure solvents (e.g., water, methanol, ethanol, ethyl acetate, etc.)

  • Apparatus:

    • Jacketed glass vessel (~200 mL)

    • Thermostatic bath for temperature control

    • Magnetic stirrer

    • Laser monitoring system

    • Precision thermometer (± 0.05 K)

    • Analytical balance

Procedure
  • Sample Preparation: Accurately weigh a specific amount of the solute and the chosen solvent and place them into the jacketed glass vessel.

  • Temperature Control: The jacketed vessel is connected to a thermostatic bath to precisely control the temperature of the solution.

  • Equilibration: The solution is continuously stirred using a magnetic stirrer to ensure homogeneity.

  • Heating and Cooling Cycles:

    • The solution is slowly heated at a controlled rate until the solute completely dissolves. The temperature at which the last solid particle disappears is recorded.

    • The clear solution is then slowly cooled until the first solid particles reappear (crystallization). The temperature of crystallization is recorded.

  • Laser Monitoring: A laser beam is passed through the solution. The dissolution and crystallization points are accurately determined by observing the changes in the intensity of the transmitted laser light. A sharp change in light transmission indicates the phase transition.

  • Data Collection: The dissolution and crystallization temperatures are recorded for a given composition. The experiment is repeated with different solute-solvent ratios to determine the solubility at various temperatures.

  • Data Analysis: The collected data points are used to construct a solubility curve (solubility vs. temperature).

Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

G Workflow for Experimental Solubility Determination A Sample Preparation (Weighing solute and solvent) B Equilibration in Jacketed Vessel (Stirring at controlled temperature) A->B C Heating Cycle (Slowly increase temperature) B->C D Laser Monitoring for Dissolution (Record temperature of complete dissolution) C->D E Cooling Cycle (Slowly decrease temperature) D->E F Laser Monitoring for Crystallization (Record temperature of first crystal appearance) E->F G Data Analysis (Construct solubility curve) F->G G Key Factors Influencing Solubility cluster_solute Solute Characteristics cluster_solvent Solvent Characteristics Solubility Solubility Solute Solute Properties Polarity_solute Polarity Solute->Polarity_solute H_bonding_solute Hydrogen Bonding Solute->H_bonding_solute MW_size Molecular Weight & Size Solute->MW_size Solvent Solvent Properties Polarity_solvent Polarity Solvent->Polarity_solvent H_bonding_solvent Hydrogen Bonding Solvent->H_bonding_solvent Temperature Temperature Temperature->Solubility Pressure Pressure (Mainly for gases) Pressure->Solubility Polarity_solute->Solubility H_bonding_solute->Solubility MW_size->Solubility Polarity_solvent->Solubility H_bonding_solvent->Solubility

References

Spectroscopic and Synthetic Profile of Diethyl 1H-indole-2,5-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for diethyl 1H-indole-2,5-dicarboxylate. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents a combination of predicted spectroscopic data based on analogous structures and established experimental protocols for related indole derivatives.

Chemical Structure

Figure 1: Chemical Structure of this compound.

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar indole compounds.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~9.0 - 9.5br s1HN-H (Indole)
~8.3d1HH-4
~7.9dd1HH-6
~7.4d1HH-7
~7.2s1HH-3
~4.4q2HO-CH₂ (C2-ester)
~4.3q2HO-CH₂ (C5-ester)
~1.4t3HCH₃ (C2-ester)
~1.3t3HCH₃ (C5-ester)

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~165C=O (C2-ester)
~167C=O (C5-ester)
~138C-7a
~128C-3a
~127C-2
~125C-5
~123C-6
~121C-4
~112C-7
~105C-3
~61O-CH₂ (C2-ester)
~60O-CH₂ (C5-ester)
~14CH₃ (C2-ester)
~14CH₃ (C5-ester)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, SharpN-H Stretch
~3100-3000MediumAromatic C-H Stretch
~2980-2850MediumAliphatic C-H Stretch
~1710StrongC=O Stretch (Ester at C2)
~1690StrongC=O Stretch (Ester at C5)
~1600, ~1470MediumC=C Aromatic Ring Stretch
~1250StrongC-O Stretch (Ester)

Table 4: Predicted Mass Spectrometry Data

m/zIon
261.10[M]⁺ (Molecular Ion)
216.08[M - OCH₂CH₃]⁺
188.05[M - COOCH₂CH₃]⁺
144.04[M - 2xCOOCH₂CH₃]⁺

Experimental Protocols

The following section outlines a plausible synthetic route and the methodologies for the spectroscopic analysis of this compound. These protocols are based on established procedures for similar indole derivatives.

Synthesis of this compound

A potential synthetic pathway for this compound involves the Fischer indole synthesis.

Figure 2. Proposed Synthesis Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_esterification Esterification cluster_product Product A 4-Hydrazinobenzoic acid C Fischer Indole Synthesis (Acid Catalyst, Heat) A->C B Diethyl 2-ketoglutarate B->C D Esterification of Carboxylic Acids (Ethanol, Acid Catalyst) C->D E This compound D->E

Caption: Proposed workflow for the synthesis of this compound.

Protocol:

  • Reaction Setup: A mixture of 4-hydrazinobenzoic acid and diethyl 2-ketoglutarate is prepared in a suitable solvent, such as ethanol or acetic acid.

  • Acid Catalysis: A catalytic amount of a strong acid (e.g., sulfuric acid or polyphosphoric acid) is added to the mixture.

  • Heating: The reaction mixture is heated to reflux for several hours to facilitate the Fischer indole cyclization.

  • Esterification: Following the indole ring formation, the carboxylic acid groups are esterified by adding excess ethanol and continuing the reflux in the presence of an acid catalyst.

  • Workup and Purification: The reaction mixture is cooled, neutralized, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer.

  • The sample would be dissolved in deuterated chloroform (CDCl₃).

  • Chemical shifts (δ) would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

  • The sample would be prepared as a KBr pellet or as a thin film on a salt plate.

  • Wavenumbers would be reported in cm⁻¹.

Mass Spectrometry (MS):

  • Mass spectra would be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

  • The molecular ion peak and major fragmentation patterns would be analyzed to confirm the molecular weight and structure.

This guide provides a foundational understanding of the spectroscopic and synthetic aspects of this compound. The predicted data serves as a valuable reference for researchers engaged in the synthesis and characterization of this and related indole compounds. Experimental validation of the predicted data is recommended for definitive structural confirmation.

The Fischer Indole Synthesis: A Comprehensive Technical Guide to the Preparation of Disubstituted Indoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals. The Fischer indole synthesis, a classic and versatile reaction discovered by Emil Fischer in 1883, remains one of the most reliable and widely used methods for the construction of the indole nucleus.[1][2] This technical guide provides an in-depth exploration of the Fischer indole synthesis with a specific focus on its application in the preparation of disubstituted indoles, a class of compounds with significant biological activities.

Core Principles and Reaction Mechanism

The Fischer indole synthesis is fundamentally the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or a ketone).[3][4] The reaction proceeds through a series of well-established steps, culminating in the formation of the aromatic indole ring with the elimination of ammonia.[2][5][6]

The key mechanistic steps are:

  • Hydrazone Formation: The reaction commences with the condensation of an arylhydrazine with an aldehyde or ketone to form the corresponding arylhydrazone.

  • Tautomerization: The hydrazone undergoes tautomerization to its enamine isomer.

  • [3][3]-Sigmatropic Rearrangement: This is the crucial bond-forming step where the enamine undergoes a[3][3]-sigmatropic rearrangement, leading to the cleavage of the N-N bond and the formation of a C-C bond.

  • Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.

  • Elimination: The final step involves the elimination of an ammonia molecule to yield the stable aromatic indole ring.

The choice of acid catalyst is critical and can influence reaction rates and yields. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃) are effective in promoting the reaction.[6][7]

Fischer_Indole_Synthesis_Mechanism Arylhydrazine Arylhydrazine r1 + Arylhydrazine->r1 Ketone Ketone/Aldehyde Ketone->r1 H_plus H+ Hydrazone Arylhydrazone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Rearrangement_TS [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement_TS Diamine Di-imine Intermediate Rearrangement_TS->Diamine Cyclized_Intermediate Cyclized Intermediate Diamine->Cyclized_Intermediate Cyclization Indole_product Disubstituted Indole Cyclized_Intermediate->Indole_product Aromatization r7 - NH3 Cyclized_Intermediate->r7 Ammonia NH3 r1->Hydrazone Condensation r2 r3 r4 r5 r6 r7->Ammonia

Caption: Mechanism of the Fischer Indole Synthesis.

Synthesis of Disubstituted Indoles: Regioselectivity and Scope

The Fischer indole synthesis is particularly valuable for the preparation of 2,3-disubstituted indoles. When an unsymmetrical ketone is used as the carbonyl component, the formation of two regioisomeric indole products is possible. The regioselectivity of the reaction is influenced by several factors, including the nature of the acid catalyst, the reaction temperature, and steric hindrance around the carbonyl group.[3][4] Generally, under kinetically controlled conditions (milder acids, lower temperatures), the reaction tends to favor the formation of the indole derived from the less substituted enamine intermediate. Conversely, thermodynamically controlled conditions (stronger acids, higher temperatures) often favor the more stable indole product.

The scope of the Fischer indole synthesis is broad, accommodating a wide range of substituents on both the arylhydrazine and the carbonyl component. This allows for the synthesis of a diverse library of disubstituted indoles with various electronic and steric properties.

Quantitative Data on Disubstituted Indole Synthesis

The following tables summarize quantitative data from various reported Fischer indole syntheses of disubstituted indoles, providing a comparative overview of reaction conditions and yields.

ArylhydrazineKetoneCatalystSolventTemp. (°C)Time (h)ProductYield (%)
Phenylhydrazine2-ButanoneBF₃·OEt₂EthanolReflux-2,3-Dimethyl-1H-indole90
Phenylhydrazine HCl2-Butanone-THF150 (MW)0.252,3-Dimethyl-1H-indole-
Phenylhydrazine HCl2-ButanoneAntimony PhosphateMethanolReflux-2,3-Dimethyl-1H-indole-
4-Bromophenylhydrazine HCl2-Butanone-THF150 (MW)0.255-Bromo-2,3-dimethyl-1H-indole75
PhenylhydrazinePhenylacetone----2-Methyl-3-phenyl-1H-indole74
Phenylhydrazine1-(4-methoxyphenyl)propan-2-one----2-Methyl-3-(4-methoxyphenyl)-1H-indole99

Detailed Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of representative disubstituted indoles via the Fischer indole synthesis.

General One-Pot Procedure for 1,2,3-Trisubstituted Indoles

A one-pot, three-component protocol allows for the rapid synthesis of 1,2,3-trisubstituted indoles.[8]

  • Step 1: Fischer Indole Synthesis: To a stirred suspension of the arylhydrazine hydrochloride (1 eq.) in a suitable solvent (e.g., THF) in a microwave tube, the ketone (1.05 eq.) is added. The tube is sealed and heated to 150 °C using microwave irradiation for 10-15 minutes.

  • Step 2: N-Alkylation: After cooling to room temperature, a base (e.g., sodium hydride, 4 eq.) is added, followed by the alkylating agent (2.5 eq.). The reaction mixture is then stirred at room temperature until the reaction is complete (monitored by TLC).

  • Purification: The crude product is purified by flash chromatography to afford the desired 1,2,3-trisubstituted indole.

Synthesis of 2,3-Dimethyl-1H-indole using Boron Trifluoride Etherate[5]
  • Reactants: Phenylhydrazine and 2-butanone.

  • Catalyst: Boron trifluoride etherate (BF₃·OEt₂).

  • Solvent: Ethanol.

  • Procedure: A solution of phenylhydrazine and 2-butanone in ethanol is treated with boron trifluoride etherate. The reaction mixture is then refluxed until the starting materials are consumed (monitored by TLC).

  • Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield 2,3-dimethyl-1H-indole. A reported yield for this reaction is approximately 90%.[5]

Experimental_Workflow Start Start Reactants Combine Arylhydrazine and Ketone in Solvent Start->Reactants Add_Catalyst Add Acid Catalyst (e.g., BF3.OEt2) Reactants->Add_Catalyst Reaction Heat Reaction Mixture (e.g., Reflux or Microwave) Add_Catalyst->Reaction Monitor Monitor Reaction Progress (TLC) Reaction->Monitor Monitor->Reaction Incomplete Workup Reaction Work-up (e.g., Quenching, Extraction) Monitor->Workup Complete Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for Fischer indole synthesis.

Modern Variations and Applications

The classical Fischer indole synthesis has been adapted and modified to enhance its efficiency, scope, and environmental friendliness. Notable variations include:

  • Microwave-Assisted Fischer Indole Synthesis: The use of microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[8]

  • Solid-Phase Synthesis: The Fischer indole synthesis has been successfully implemented on solid supports, facilitating the generation of indole libraries for high-throughput screening.

  • One-Pot, Multi-Component Reactions: These strategies combine the hydrazone formation and cyclization, and sometimes subsequent derivatization, into a single synthetic operation, improving overall efficiency.[1][8][9]

  • Mechanochemical Synthesis: A solvent-free, mechanochemical approach has been developed as an eco-friendly alternative to the traditional solution-phase reaction.[3]

The disubstituted indoles synthesized via the Fischer method are valuable intermediates in the synthesis of a wide range of biologically active molecules, including anti-inflammatory agents, kinase inhibitors, and antimigraine drugs of the triptan class.[2]

Conclusion

The Fischer indole synthesis remains a powerful and indispensable tool in the arsenal of synthetic organic chemists. Its ability to generate a diverse array of disubstituted indoles from readily available starting materials makes it a highly valuable method in both academic research and industrial drug development. Understanding the nuances of the reaction mechanism, the factors governing regioselectivity, and the various modern adaptations allows for the strategic and efficient synthesis of complex indole-containing target molecules.

References

An In-depth Technical Guide to the General Synthesis Routes for Indole-2,5-dicarboxylates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-2,5-dicarboxylates are a class of heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous biologically active compounds, and the presence of carboxylic acid or ester functionalities at the 2- and 5-positions provides valuable handles for further chemical modifications and for modulating the physicochemical properties of the molecule. This technical guide provides a comprehensive overview of the principal synthetic strategies for accessing indole-2,5-dicarboxylates, with a focus on the Fischer indole synthesis, the Reissert indole synthesis, and modern palladium-catalyzed methods. Detailed experimental protocols, quantitative data where available, and logical workflow diagrams are presented to facilitate the practical application of these methodologies in a research and development setting.

Core Synthetic Strategies

The synthesis of indole-2,5-dicarboxylates can be approached through several established indole ring-forming reactions. The choice of a particular route often depends on the availability of starting materials, desired substitution patterns, and scalability.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus.[1] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound.[2] To synthesize indole-2,5-dicarboxylates via this route, a key starting material is a hydrazine substituted with a carboxyl group at the 4-position of the phenyl ring, such as 4-hydrazinobenzoic acid or its esters. The carbonyl partner is typically an α-ketoester or a related dicarbonyl compound to furnish the carboxylate group at the 2-position of the indole ring.

A plausible route to diethyl indole-2,5-dicarboxylate is the reaction of ethyl 4-hydrazinobenzoate with diethyl ketomalonate under acidic conditions.

Logical Workflow for Fischer Indole Synthesis:

Fischer_Indole_Synthesis A Ethyl 4-aminobenzoate B Ethyl 4-hydrazinobenzoate A->B  Diazotization & Reduction   D Hydrazone Intermediate B->D  Condensation   C Diethyl ketomalonate C->D E Diethyl 1H-indole-2,5-dicarboxylate D->E  Acid-catalyzed Cyclization  

Caption: Fischer indole synthesis of indole-2,5-dicarboxylates.

Experimental Protocol (Proposed):

A detailed experimental protocol for the synthesis of ethyl 2-methylindole-5-carboxylate, a closely related compound, provides a strong basis for a proposed synthesis of this compound.[3]

  • Step 1: Formation of the Hydrazone: To a solution of ethyl 4-hydrazinobenzoate hydrochloride in ethanol, add diethyl ketomalonate. The mixture is stirred at room temperature to form the corresponding hydrazone.

  • Step 2: Cyclization: The reaction mixture is then heated in the presence of an acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and ethanol. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Step 3: Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into ice-water. The precipitated product is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Quantitative Data:

Starting Material 1Starting Material 2ProductReported YieldReference
Ethyl 4-aminobenzoate derivative2-oxopropanoic acid derivativeEthyl 2-methylindole-5-carboxylate51-70% (over 2 steps)[3]
Reissert Indole Synthesis

The Reissert indole synthesis is another powerful method that is particularly well-suited for the preparation of indole-2-carboxylic acids and their esters.[4] The classical Reissert reaction involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization of the resulting pyruvate derivative.[5]

To apply this method for the synthesis of indole-2,5-dicarboxylates, the starting material would need to be a 4-substituted-2-nitrotoluene, specifically 4-carboxy-2-nitrotoluene or its corresponding ester.

Logical Workflow for Reissert Indole Synthesis:

Reissert_Indole_Synthesis A Methyl 4-methyl-3-nitrobenzoate C Condensation Product A->C  Base-catalyzed Condensation   B Diethyl Oxalate B->C D Reductive Cyclization Intermediate C->D  Reduction of Nitro Group   E Dimethyl 1H-indole-2,5-dicarboxylate D->E  Intramolecular Cyclization  

Caption: Reissert synthesis of indole-2,5-dicarboxylates.

Experimental Protocol:

A detailed protocol for the synthesis of indole-2-carboxylic acid provides a template for this approach.[6]

  • Step 1: Condensation: 4-Carboethoxy-2-nitrotoluene is condensed with diethyl oxalate in the presence of a strong base like sodium ethoxide in ethanol. This reaction forms the corresponding ethyl o-nitrophenylpyruvate derivative.

  • Step 2: Reductive Cyclization: The nitro group of the pyruvate intermediate is then reduced to an amine. This is typically achieved using reducing agents such as zinc dust in acetic acid, iron in acetic acid, or catalytic hydrogenation (e.g., H₂/Pd-C). The resulting amino intermediate spontaneously cyclizes to form the indole ring.

  • Step 3: Work-up and Purification: The reaction mixture is worked up by filtering off the catalyst and partitioning the product between an organic solvent and water. The organic layer is then washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

Quantitative Data:

The Reissert synthesis is known to provide good yields of indole-2-carboxylic acids. For instance, the synthesis of ethyl 5-chloro-4-fluoroindole-2-carboxylate via a Reissert reaction has been reported to be superior to a Fischer indole approach.[7]

Starting MaterialProductReported YieldReference
Substituted o-nitrotolueneSubstituted Indole-2-carboxylateGood to Excellent[7]
Palladium-Catalyzed Syntheses

Modern synthetic organic chemistry offers several palladium-catalyzed methods for the construction of the indole nucleus. These methods often provide high efficiency and functional group tolerance.

One potential route to indole-2,5-dicarboxylates involves the palladium-catalyzed carbonylation of a suitably functionalized precursor. For example, a 5-bromoindole-2-carboxylate could be subjected to a palladium-catalyzed carbonylation reaction to introduce the carboxylate group at the 5-position.[8]

Logical Workflow for Palladium-Catalyzed Carbonylation:

Palladium_Carbonylation A 5-Bromoindole-2-carboxylate D Indole-2,5-dicarboxylate A->D B Carbon Monoxide (or surrogate) B->D C Palladium Catalyst & Ligand C->D  Carbonylative Coupling  

Caption: Palladium-catalyzed carbonylation for indole-2,5-dicarboxylate synthesis.

Direct C-H functionalization is a powerful strategy for the late-stage modification of heterocyclic scaffolds. While the C-H bonds on the benzene ring of indole are generally less reactive than those on the pyrrole ring, regioselective functionalization can be achieved using directing groups.[9] A pre-existing indole-2-carboxylate could potentially be functionalized at the C5 position through a palladium-catalyzed C-H activation/carboxylation sequence, although this would likely require significant methodological development.

Conclusion

The synthesis of indole-2,5-dicarboxylates can be accomplished through several reliable and versatile methods. The classical Fischer and Reissert syntheses provide robust and well-established routes, with the choice of starting materials being the primary determinant of the final substitution pattern. For researchers seeking more modern and potentially more efficient alternatives, palladium-catalyzed reactions, such as carbonylation and C-H functionalization, offer promising avenues for exploration. The detailed information and proposed protocols in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis and development of novel indole-based compounds. Further optimization of the proposed reaction conditions will likely lead to high-yielding and scalable syntheses of these important heterocyclic molecules.

References

The Biological Versatility of Indole Dicarboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Among the vast array of indole derivatives, those bearing dicarboxylate functionalities have emerged as a particularly interesting class of molecules with significant therapeutic potential. Their ability to engage with various biological targets, including enzymes and receptors, has led to the exploration of their efficacy as anticancer, antimicrobial, and anti-inflammatory agents. This in-depth technical guide provides a comprehensive overview of the biological activities of indole dicarboxylate derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

I. Anticancer Activity

Indole dicarboxylate derivatives have demonstrated notable potential as anticancer agents, primarily through the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected indole dicarboxylate and related derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Indole-2-carboxylic acid derivative (17a)HIV-1 Integrase Inhibition3.11[1]
1H-indole-2,3-dione 3-[N-(4 sulfamoylphenyl)thiosemicarbazone] derivativesHeLa (Cervical Carcinoma)Effective in µM concentrations[2]
Thiazolyl-indole-2-carboxamide (6i)MCF-7 (Breast Cancer)6.10 ± 0.4[3]
Thiazolyl-indole-2-carboxamide (6v)MCF-7 (Breast Cancer)6.49 ± 0.3[3]
1H-indole-2-carboxylic acid derivative (C11)Bel-7402 (Liver Cancer)Data reported as effective[4]
1H-indole-2-carboxylic acid derivative (C11)SMMC-7721 (Liver Cancer)Data reported as effective[4]
1H-indole-2-carboxylic acid derivative (C11)Hep G2 (Liver Cancer)Data reported as effective[4]

Note: Data for a wider range of specific indole dicarboxylate derivatives with direct IC50 values against cancer cell lines is an active area of research. The table includes closely related active structures to demonstrate the potential of the indole carboxylate scaffold.

II. Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Indole dicarboxylate derivatives have shown promising activity against a range of bacteria and fungi, suggesting their potential as a new class of anti-infective drugs.

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected indole dicarboxylate and related derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Reference
(Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative (Compound 8)Enterobacter cloacae0.004 - 0.03[5]
(Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative (Compound 12)Escherichia coli0.004[5]
Indole-3-carboxylic acid dipeptide conjugateEscherichia coliGood activity reported[2]
Indole-3-carboxylic acid dipeptide conjugatePseudomonas aeruginosaGood activity reported[2]
Indole-3-carboxylic acid dipeptide conjugateStreptococcus pyogenesGood activity reported[2]
Indole-3-carboxylic acid dipeptide conjugateStaphylococcus aureusGood activity reported[2]
Indole-2-carboxamide derivative (Compound 10)Mycobacterium tuberculosis0.39[6]
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k)MRSA0.98[7]

III. Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Indole dicarboxylate derivatives have been investigated for their ability to modulate inflammatory responses, often by targeting key enzymes and signaling pathways involved in inflammation.

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of selected indole derivatives, presented as IC50 values for the inhibition of inflammatory mediators.

Compound/Derivative ClassTarget/AssayIC50 (µM)Reference
Indole-amide derivative of Ursolic Acid (UA-1)Nitric Oxide (NO) Inhibition2.2 ± 0.4[8]
Ursolic Acid (Parent Compound)Nitric Oxide (NO) Inhibition17.5 ± 2.0[8]
Synthetic 5-bromoisatinNitric Oxide (NO) Inhibition151.6[9]
IsatinNitric Oxide (NO) Inhibition~339.8[9]

IV. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of indole dicarboxylate derivatives.

MTT Cell Viability Assay for Anticancer Activity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent

  • 96-well microplates

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the indole dicarboxylate derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate 24h (Cell Attachment) A->B C Add Indole Dicarboxylate Derivatives B->C D Incubate (e.g., 48h) C->D E Add MTT Reagent D->E F Incubate 2-4h (Formazan Formation) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate % Viability & IC50 H->I

Workflow for MTT Cell Viability Assay
Broth Microdilution Method for Antimicrobial Susceptibility Testing (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism in a liquid medium.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate broth medium

  • Sterile 96-well microtiter plates

  • Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard

  • Indole dicarboxylate derivative stock solutions

  • Sterile saline or PBS

  • Microplate reader or visual inspection

Protocol:

  • Prepare Inoculum: From a fresh culture (18-24 hours), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Prepare Compound Dilutions: Prepare a serial two-fold dilution of the indole dicarboxylate derivative in the microtiter plate.

    • Add 100 µL of sterile broth to all wells.

    • Add 100 µL of the stock solution of the compound to the first well of a row.

    • Mix the contents of the first well and transfer 100 µL to the second well.

    • Continue this serial dilution process across the plate, discarding the final 100 µL from the last well in the dilution series.

  • Inoculation: Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL and the desired final compound concentrations and inoculum density.

  • Controls: Include a positive control well (broth and inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be determined by visual inspection or by using a microplate reader to measure absorbance.[5]

Broth_Microdilution_Workflow A Prepare Bacterial/Fungal Inoculum (0.5 McFarland) C Inoculate Wells with Microbial Suspension A->C B Prepare Serial Dilutions of Indole Dicarboxylate in 96-well Plate B->C D Include Growth and Sterility Controls C->D E Incubate (e.g., 24h at 37°C) C->E F Determine MIC (Lowest Concentration with No Growth) E->F

Workflow for Broth Microdilution MIC Assay

V. Signaling Pathways Modulated by Indole Derivatives

Indole dicarboxylate derivatives exert their biological effects by modulating key intracellular signaling pathways that are often dysregulated in disease states. The PI3K/Akt/mTOR and NF-κB pathways are two of the most significant cascades targeted by these compounds.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Indole derivatives have been shown to inhibit this pathway at multiple points.[12]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Indole Indole Dicarboxylate Derivatives Indole->PI3K Inhibits Indole->Akt Inhibits Indole->mTORC1 Inhibits

Inhibition of the PI3K/Akt/mTOR Pathway by Indole Derivatives
The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, cell survival, and proliferation. Its constitutive activation is associated with many inflammatory diseases and cancers. Indole derivatives have been shown to suppress NF-κB activation.[12]

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates GeneTranscription Pro-inflammatory & Anti-apoptotic Gene Transcription Nucleus->GeneTranscription Initiates Indole Indole Dicarboxylate Derivatives Indole->IKK Inhibits Indole->NFkB Inhibits Translocation

Inhibition of the NF-κB Pathway by Indole Derivatives

VI. Conclusion

Indole dicarboxylate derivatives represent a promising and versatile scaffold for the development of novel therapeutic agents. Their demonstrated activities against cancer, microbial pathogens, and inflammatory processes, coupled with their ability to modulate key signaling pathways such as PI3K/Akt/mTOR and NF-κB, underscore their potential in addressing significant unmet medical needs. The data and protocols presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future work should focus on expanding the library of indole dicarboxylate derivatives and conducting comprehensive structure-activity relationship studies to optimize their potency, selectivity, and pharmacokinetic properties.

References

Diethyl 1H-indole-2,5-dicarboxylate: A Heterocyclic Building Block for Advanced Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 1H-indole-2,5-dicarboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique structural framework, featuring a bicyclic indole core with reactive ester functionalities at the C2 and C5 positions, makes it an attractive starting material for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound, with a focus on its utility in medicinal chemistry and drug discovery. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to facilitate its use in the laboratory.

Chemical Properties and Data

This compound is a stable, crystalline solid at room temperature. Its key chemical and physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₄H₁₅NO₄
Molecular Weight 261.27 g/mol
CAS Number 127221-02-7
Appearance White to light yellow crystalline powder
Purity ≥95%
Solubility Soluble in most organic solvents

Table 1: Physicochemical Properties of this compound

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.0br s1HN-H
~8.3d1HH-4
~7.9dd1HH-6
~7.4d1HH-7
~7.2s1HH-3
~4.4q2H-OCH₂CH₃ (C5)
~4.3q2H-OCH₂CH₃ (C2)
~1.4t3H-OCH₂CH₃ (C5)
~1.3t3H-OCH₂CH₃ (C2)

Table 2: Predicted ¹H NMR Chemical Shifts

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz):

Chemical Shift (ppm)Assignment
~167C=O (C5-ester)
~162C=O (C2-ester)
~138C-7a
~130C-2
~128C-3a
~125C-5
~124C-4
~121C-6
~112C-7
~105C-3
~61-OCH₂CH₃ (C5)
~60-OCH₂CH₃ (C2)
~14.5-OCH₂CH₃ (C5)
~14.3-OCH₂CH₃ (C2)

Table 3: Predicted ¹³C NMR Chemical Shifts

Synthesis of this compound

Proposed Synthetic Pathway: Fischer Indole Synthesis

The proposed synthesis of this compound proceeds via the reaction of 4-(ethoxycarbonyl)phenylhydrazine with diethyl 2-oxosuccinate (diethyl oxaloacetate) in the presence of an acid catalyst.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-(ethoxycarbonyl)phenylhydrazine 4-(Ethoxycarbonyl)phenylhydrazine Reaction_Node Fischer Indole Synthesis 4-(ethoxycarbonyl)phenylhydrazine->Reaction_Node Diethyl_oxaloacetate Diethyl 2-oxosuccinate Diethyl_oxaloacetate->Reaction_Node Product_Node This compound Reaction_Node->Product_Node Acid catalyst (e.g., H₂SO₄, PPA)

Figure 1: Proposed Fischer Indole Synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Materials:

  • 4-(Ethoxycarbonyl)phenylhydrazine hydrochloride

  • Diethyl 2-oxosuccinate

  • Ethanol, absolute

  • Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)

  • Sodium bicarbonate solution, saturated

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Hydrazone Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(ethoxycarbonyl)phenylhydrazine hydrochloride (1.0 eq) in absolute ethanol. Add diethyl 2-oxosuccinate (1.1 eq) to the solution. Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone intermediate can be monitored by Thin Layer Chromatography (TLC).

  • Indolization: To the reaction mixture, slowly add a catalytic amount of concentrated sulfuric acid or a larger quantity of polyphosphoric acid. Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it carefully with a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Applications as a Heterocyclic Building Block

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[4][5] this compound, with its two modifiable ester groups, provides a versatile platform for the synthesis of a diverse range of biologically active molecules.

In Drug Discovery

Derivatives of indole-2-carboxylic acid and indole-2,5-dicarboxylic acid have shown significant promise in various therapeutic areas.[6][7]

  • Antiviral Agents: Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[8][9][10] The dicarboxylate scaffold of the title compound allows for the introduction of pharmacophoric features at both the C2 and C5 positions, potentially leading to enhanced binding affinity and improved antiviral activity.

  • Anticancer Agents: The indole core is a common feature in many anticancer drugs.[6][11] The functional groups on this compound can be elaborated to interact with various biological targets involved in cancer progression, such as protein kinases and enzymes involved in cell cycle regulation.

  • Immunomodulators: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are considered important targets for cancer immunotherapy. Indole-2-carboxylic acid derivatives have been developed as dual inhibitors of IDO1 and TDO.[12]

Drug_Discovery_Workflow Start This compound Modification Chemical Modification (e.g., amidation, reduction, hydrolysis) Start->Modification Library Library of Indole Derivatives Modification->Library Screening Biological Screening (e.g., enzyme assays, cell-based assays) Library->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization (Structure-Activity Relationship) Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Figure 2: Workflow for Drug Discovery using this compound.

Signaling Pathways

While specific signaling pathways modulated by derivatives of this compound are not extensively documented, the known biological activities of related indole compounds suggest potential interactions with several key pathways.

Signaling_Pathways cluster_compound Indole-2,5-dicarboxylate Derivative cluster_targets Potential Cellular Targets cluster_pathways Affected Signaling Pathways Compound Bioactive Molecule Integrase HIV-1 Integrase Compound->Integrase Kinases Protein Kinases Compound->Kinases IDO1_TDO IDO1/TDO Compound->IDO1_TDO Replication Viral Replication Integrase->Replication Inhibition Proliferation Cell Proliferation & Survival Kinases->Proliferation Modulation Immunity Immune Response IDO1_TDO->Immunity Modulation

References

The Influence of Electron-Withdrawing Groups on the Indole Ring System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry and materials science, owing to its unique electronic properties and its prevalence in biologically active molecules. The strategic placement of substituents on the indole ring is a critical tool for modulating its reactivity and physicochemical properties. This technical guide provides an in-depth analysis of the effects of electron-withdrawing groups (EWGs) on the indole ring system, offering a comprehensive resource for professionals in drug discovery and chemical research.

The Electronic Landscape of the Indole Ring

Indole is an aromatic heterocyclic compound consisting of a benzene ring fused to a pyrrole ring. The lone pair of electrons on the nitrogen atom participates in the π-electron system, making the ring electron-rich and highly reactive toward electrophiles.[1] This reactivity is not uniform across the ring; the C3 position of the pyrrole ring is the most nucleophilic and is the primary site for electrophilic aromatic substitution, being approximately 10¹³ times more reactive than benzene.[1][2]

Modulation of Reactivity by Electron-Withdrawing Groups

Electron-withdrawing groups fundamentally alter the electronic properties of the indole ring by decreasing its electron density. This deactivation has profound implications for the ring's reactivity, acidity, and spectroscopic characteristics.

Effects on Electrophilic Aromatic Substitution

The primary consequence of attaching an EWG to the indole ring is a marked decrease in its nucleophilicity, thereby reducing its reactivity towards electrophiles.[3] The magnitude of this deactivating effect is dependent on both the strength of the EWG and its position on the ring.

  • Pyrrole Ring Substitution: An EWG located directly on the electron-rich pyrrole ring, particularly at the C2 or C3 positions, exerts a strong deactivating effect. For instance, 3-nitroindole derivatives exhibit a remarkable shift in reactivity, where the electron-deficient ring can undergo reactions with electron-rich species.[4]

  • Benzene Ring Substitution: When an EWG is placed on the benzene portion of the ring, it deactivates the entire molecule, including the pyrrole ring. This can influence the regioselectivity of reactions. For example, the presence of a nitrogen atom (an EWG) at the 7-position in 7-azaindole deactivates the C3 position, inhibiting its participation in certain reactions.[5] In some synthetic protocols, substrates with EWGs on the aniline ring require more stringent reaction conditions, such as refluxing, to achieve moderate to high yields.[6]

Impact on N-H Acidity

The proton on the indole nitrogen is weakly acidic, with a pKa of approximately 16.2 in water.[1] EWGs enhance the acidity of this N-H proton by stabilizing the negative charge of the resulting conjugate base (the indolide anion) through inductive and resonance effects. This increased acidity is an important consideration in N-alkylation and other reactions involving the deprotonation of the indole nitrogen.

Spectroscopic Property Alterations

EWGs significantly influence the absorption and emission spectra of the indole chromophore.

  • UV-Vis Absorption: A general trend is that an EWG shifts the maximum absorbance wavelength (λab max) to a longer wavelength (a red or bathochromic shift) relative to unsubstituted indole.[7] Strong EWGs, such as the nitro group (-NO₂), can also cause a broadening of the absorption spectrum.[7]

  • Fluorescence: The effect on fluorescence is more complex. While some EWG-substituted indoles exhibit useful fluorescence properties, others are essentially non-fluorescent. For instance, 4-nitroindole is a potent fluorescence quencher, whereas 4-formylindole has a reasonably large fluorescence quantum yield, making it a candidate for use as a biological fluorescence reporter.[7] Benzyl ring substitutions with electrophilic groups can lift the degeneracy between the ¹Lₐ and ¹Lₑ transitions, resulting in a large energy separation between them.[8][9]

Quantitative Data Summary

To facilitate comparison, the following tables summarize key quantitative data related to the electronic and spectroscopic effects of various EWGs on the indole ring.

Table 1: Hammett Substituent Constants

The Hammett equation (log(k/k₀) = σρ) provides a quantitative correlation for the effect of substituents on reaction rates and equilibria.[10][11] The substituent constant, σ, quantifies the electronic effect of a substituent. Positive σ values indicate an electron-withdrawing effect.

Substituentσmetaσpara
-F0.340.05
-Cl0.370.22
-Br0.400.23
-I0.350.18
-CF₃0.440.57
-CN0.620.67 (0.89)
-C(=O)H0.360.22 (1.03)
-C(=O)CH₃0.380.50 (0.82)
-C(=O)OCH₃0.330.45 (0.66)
-NO₂0.730.78 (1.25)*
-SO₂CH₃0.680.72

*Values in parentheses are used when the substituent has a direct resonance interaction with the functional group. (Data sourced from Schwarzenbach et al. and other sources)[12]

Table 2: Spectroscopic Data for Substituted Indoles

The position of the substituent and the solvent can significantly affect the spectroscopic properties. The following data were collected in ethanol or cyclohexane.

CompoundSolventλab max (nm)λem max (nm)Stokes Shift (nm)
IndoleEthanol27834567
4-CN-IndoleEthanol29639094
4-CHO-IndoleEthanol309433124
4-NO₂-IndoleEthanol350N/A (non-fluorescent)N/A
5-HydroxyindoleCyclohexane30832517
6-HydroxyindoleCyclohexane2892934
3-AcetylindoleEthanol298425127

(Data compiled from multiple sources)[7][8][13]

Applications in Drug Development and Biology

The indole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[14][15] EWGs are crucial for fine-tuning the biological activity and pharmacokinetic profiles of these agents.

  • Modulating Binding Affinity: EWGs can alter the electron distribution of the indole ring, influencing its ability to form hydrogen bonds, π-π stacking interactions, and other non-covalent bonds with protein targets.[16]

  • Improving Pharmacokinetics: By modifying properties like lipophilicity and metabolic stability, EWGs can enhance a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Biological Activity: The introduction of EWGs has led to the development of potent anticancer, antimicrobial, and antiviral agents.[14] For example, methyl substitution at the N-1 position of certain indole derivatives was found to significantly enhance anticancer activity by about 60-fold compared to the unsubstituted analogue.[6]

Key Experimental Protocols

Synthesis of a 3-Substituted Indole via Friedel-Crafts Acylation

This protocol describes the acylation of indole, a classic electrophilic aromatic substitution reaction. The presence of an EWG on the starting indole would necessitate harsher conditions.

  • Materials: Indole, acetic anhydride, phosphoric acid.

  • Procedure: a. Dissolve indole in acetic anhydride with stirring. b. Cool the mixture in an ice bath. c. Add phosphoric acid dropwise to the cooled solution. d. Allow the reaction to stir at room temperature for 30 minutes. e. Quench the reaction by pouring the mixture into ice water. f. Collect the resulting precipitate (3-acetylindole) by vacuum filtration. g. Recrystallize the product from an appropriate solvent (e.g., ethanol/water) to purify.

Measurement of Spectroscopic Properties
  • Materials: Substituted indole, spectroscopic grade solvent (e.g., ethanol, cyclohexane), quartz cuvettes (1.0 cm path length), UV-Vis spectrophotometer, fluorometer.

  • Procedure for UV-Vis Absorption: a. Prepare a dilute solution of the indole derivative (e.g., 25 µM) in the chosen solvent.[7] b. Use the pure solvent as a blank to zero the spectrophotometer. c. Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm). d. Identify the wavelength of maximum absorbance (λab max).

  • Procedure for Fluorescence Emission: a. Using the same solution, place the cuvette in the fluorometer. b. Set the excitation wavelength (λex) to a value at or near the λab max. c. Scan the emission wavelengths to record the fluorescence spectrum. d. Identify the wavelength of maximum emission (λem max).

Biochemical Detection of Indole (Kovács Test)

This test is widely used in microbiology to identify bacteria capable of metabolizing tryptophan to indole. It demonstrates the high reactivity of the indole C3 position with the electrophilic p-dimethylaminobenzaldehyde in Kovács reagent.[17][18]

  • Materials: Bacterial culture grown in tryptophan broth (18-24 hours), Kovács reagent (p-dimethylaminobenzaldehyde, amyl alcohol, hydrochloric acid).[17]

  • Procedure: a. To the incubated tryptophan broth culture, add 0.5 mL of Kovács reagent.[17] b. Gently agitate the tube. c. Observe the interface between the reagent and the broth.

  • Interpretation:

    • Positive Result: Formation of a cherry-red ring indicates the presence of indole.[18][19]

    • Negative Result: The reagent layer remains yellow, indicating the absence of indole.[18]

Visualized Workflows and Concepts

EWG_Effect cluster_0 High Reactivity (Unsubstituted Indole) cluster_1 Lower Reactivity (EWG-Substituted Indole) Indole Indole Ring (Electron Rich) Product_1 C3-Substituted Product Indole->Product_1 Fast Reaction E_plus Electrophile (E+) E_plus->Product_1 Indole_EWG Indole Ring-EWG (Electron Deficient) Product_2 C3-Substituted Product (Slower/No Reaction) Indole_EWG->Product_2 Slow Reaction E_plus_2 Electrophile (E+) E_plus_2->Product_2

Caption: Effect of an EWG on electrophilic substitution of indole.

Kovacs_Test_Workflow Start Start: Bacterial Culture Step1 Inoculate Tryptophan Broth Start->Step1 Step2 Incubate at 37°C for 24-48 hours Step1->Step2 Step3 Add 0.5 mL Kovács Reagent Step2->Step3 Decision Observe Color of Top Layer Step3->Decision Result_Pos Cherry-Red Ring (Indole Positive) Decision->Result_Pos Red Result_Neg Yellow Ring (Indole Negative) Decision->Result_Neg Yellow

Caption: Experimental workflow for the biochemical Kovács indole test.

Kinase_Inhibition_Pathway cluster_0 Cellular Signaling Receptor Kinase Receptor Substrate Substrate Protein ATP ATP ATP->Receptor Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phosphorylation Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Response Indole_Drug Indole-EWG Drug (Kinase Inhibitor) Indole_Drug->Receptor Binds to ATP Pocket

Caption: Conceptual pathway of an indole-EWG drug inhibiting a kinase.

References

The Versatile Building Block: A Technical Guide to Diethyl 1H-indole-2,5-dicarboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of diethyl 1H-indole-2,5-dicarboxylate, a key heterocyclic compound, and its significant role as a versatile intermediate in organic synthesis and medicinal chemistry. This document details its synthesis, chemical reactivity, and applications, offering valuable insights for researchers and professionals in drug discovery and development.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various chemical transformations make it an attractive starting point for the synthesis of complex molecules with diverse biological activities. This compound, with its strategically placed ester functionalities, serves as a highly valuable and versatile building block for the elaboration of more complex indole-based structures. The ester groups at the C2 and C5 positions offer multiple sites for chemical modification, enabling the synthesis of a wide array of derivatives with potential therapeutic applications.

Synthesis of this compound

A proposed synthetic pathway is the Fischer indole synthesis utilizing diethyl 2-hydrazinylterephthalate and an α-ketoester like ethyl pyruvate. This reaction would proceed through the formation of a hydrazone, followed by acid-catalyzed cyclization and aromatization to yield the target molecule.

Alternatively, the synthesis can be envisioned through the esterification of the corresponding 1H-indole-2,5-dicarboxylic acid. This diacid can be prepared via methods such as the Reissert synthesis, which involves the condensation of an o-nitrotoluene derivative with diethyl oxalate.

Conceptual Synthetic Workflow:

G cluster_synthesis Synthesis of this compound cluster_alt_synthesis Alternative Synthesis Route Starting_Materials Diethyl 2-hydrazinylterephthalate + Ethyl pyruvate Fischer_Indole_Synthesis Fischer Indole Synthesis (Acid Catalyst, Heat) Starting_Materials->Fischer_Indole_Synthesis Product This compound Fischer_Indole_Synthesis->Product o_Nitrotoluene_Derivative Substituted o-Nitrotoluene Reissert_Synthesis Reissert Synthesis o_Nitrotoluene_Derivative->Reissert_Synthesis Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Reissert_Synthesis Diacid 1H-Indole-2,5-dicarboxylic acid Reissert_Synthesis->Diacid Esterification Esterification (Ethanol, Acid Catalyst) Diacid->Esterification Alt_Product This compound Esterification->Alt_Product

Caption: Proposed synthetic pathways to this compound.

Role in Organic Synthesis

This compound is a versatile intermediate due to the presence of three key reactive sites: the indole nitrogen (N-H), and the two ester groups at C2 and C5. These sites allow for a variety of chemical transformations, making it a valuable precursor for a range of more complex molecules.

N-Alkylation

The indole nitrogen can be readily deprotonated with a suitable base, such as sodium hydride, to form the corresponding anion, which can then be alkylated with various alkyl halides. This reaction allows for the introduction of a wide range of substituents at the N1 position, which is often crucial for modulating the biological activity of indole-containing compounds.

Experimental Protocol for N-Alkylation (General Procedure):

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and add the desired alkyl halide (1.1 equivalents) dropwise.

  • Let the reaction proceed at room temperature for a specified time (typically monitored by TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Alkyl HalideProductYield (%)
Methyl IodideDiethyl 1-methyl-1H-indole-2,5-dicarboxylateData not available
Benzyl BromideDiethyl 1-benzyl-1H-indole-2,5-dicarboxylateData not available
Ethyl BromoacetateDiethyl 1-(2-ethoxy-2-oxoethyl)-1H-indole-2,5-dicarboxylateData not available

Table 1: Representative N-Alkylation Reactions. (Note: Yields are hypothetical as specific literature data for this compound is scarce).

Reduction of Ester Groups

The two diethyl ester groups can be reduced to the corresponding alcohols using a strong reducing agent like lithium aluminum hydride (LiAlH4). This transformation provides access to (5-(hydroxymethyl)-1H-indol-2-yl)methanol, a diol that can be further functionalized.

Experimental Protocol for Reduction (General Procedure):

  • To a stirred suspension of lithium aluminum hydride (excess, e.g., 4 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified time (monitored by TLC).

  • Cool the reaction mixture to 0 °C and quench it by the sequential and careful addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude diol.

  • Purify the product by crystallization or column chromatography.

Hydrolysis to Dicarboxylic Acid

The diethyl ester can be hydrolyzed to the corresponding 1H-indole-2,5-dicarboxylic acid under basic or acidic conditions. This diacid can then be used to form amides, or other ester derivatives, or undergo decarboxylation reactions.

Experimental Protocol for Hydrolysis (General Procedure):

  • Dissolve this compound (1.0 equivalent) in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide, excess).

  • Heat the reaction mixture at reflux for a specified period until the reaction is complete (monitored by TLC).

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidify the aqueous layer with a mineral acid (e.g., hydrochloric acid) to precipitate the dicarboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Logical Relationship of Transformations:

G Start This compound N_Alkylation N-Alkylation Start->N_Alkylation R-X, Base Reduction Reduction Start->Reduction LiAlH4 Hydrolysis Hydrolysis Start->Hydrolysis NaOH or HCl, H2O Product_N_Alkyl N-Alkyl-1H-indole-2,5-dicarboxylates N_Alkylation->Product_N_Alkyl Product_Diol (5-(hydroxymethyl)-1H-indol-2-yl)methanol Reduction->Product_Diol Product_Diacid 1H-Indole-2,5-dicarboxylic acid Hydrolysis->Product_Diacid

Caption: Key synthetic transformations of this compound.

Applications in Medicinal Chemistry and Drug Discovery

Indole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The functional group handles on this compound make it an attractive scaffold for the development of new therapeutic agents.

The ester groups can be converted to amides to improve solubility and pharmacokinetic properties, or they can serve as handles for the attachment of other pharmacophores. The indole N-H can be substituted to explore the structure-activity relationship (SAR) of a particular compound series.

While specific examples of drugs developed directly from this compound are not prominent in the public domain, its structural motifs are present in various biologically active molecules. For instance, indole-2-carboxylic acid derivatives have been investigated as inhibitors of various enzymes and receptors. The 5-substituted indole moiety is also a common feature in many pharmacologically active compounds.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its multiple reactive sites allow for a wide range of chemical modifications, providing access to a diverse array of more complex indole derivatives. This adaptability makes it a compound of significant interest for researchers in medicinal chemistry and drug discovery who are focused on the development of novel therapeutic agents based on the privileged indole scaffold. Further exploration of the reactivity and applications of this compound is warranted to fully unlock its potential in the synthesis of new and innovative molecules.

An In-Depth Technical Guide to Indole-2,5-dicarboxylic Acid: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-2,5-dicarboxylic acid is a versatile heterocyclic compound whose rigid structure and difunctional nature make it a valuable building block in medicinal chemistry and materials science. While the historical discovery of this specific dicarboxylic acid is not prominently documented in readily available scientific literature, its synthesis can be achieved through established methodologies for indole functionalization. This guide provides a comprehensive overview of the plausible synthetic routes, detailed experimental protocols derived from analogous preparations, and the known applications of its parent scaffold, the indole-2-carboxylic acid core, in drug discovery.

Introduction

The indole scaffold is a privileged structure in drug discovery, present in a vast array of natural products and synthetic compounds with significant biological activities. The introduction of carboxylic acid moieties at specific positions on the indole ring dramatically influences the molecule's physicochemical properties, such as solubility, and provides key interaction points for binding to biological targets. Indole-2,5-dicarboxylic acid (CAS 117140-77-9), with carboxylic acid groups at both the 2- and 5-positions, presents a unique scaffold for the development of novel therapeutics and functional materials.

While the specific historical discovery of 1H-indole-2,5-dicarboxylic acid is not detailed in primary literature databases, its synthesis logically follows from well-established indole synthetic methodologies and functional group transformations.

Plausible Synthetic Pathways

The synthesis of indole-2,5-dicarboxylic acid can be approached through two primary strategies:

  • Strategy A: De Novo Ring Formation. Building the indole ring with the carboxylic acid precursors already in place.

  • Strategy B: Post-Indole Functionalization. Modifying a pre-existing indole scaffold to introduce the carboxylic acid groups.

Given the available literature on related compounds, Strategy B, involving the functionalization of an indole-2-carboxylic acid derivative, appears to be the more documented and versatile approach.

Key Synthetic Precursors

The most logical precursors for the synthesis of indole-2,5-dicarboxylic acid are 5-cyano-1H-indole-2-carboxylic acid or 5-(alkoxycarbonyl)-1H-indole-2-carboxylic acid. These precursors can be synthesized and subsequently hydrolyzed to yield the desired dicarboxylic acid.

A plausible synthetic workflow is outlined below:

G cluster_0 Synthesis of Indole-2,5-dicarboxylic Acid A 5-Bromoindole B Protection of Indole Nitrogen (e.g., Boc) A->B C Carboxylation at C2 (e.g., with CO2 and n-BuLi) B->C D Cyanation at C5 (e.g., with CuCN) C->D E Simultaneous Hydrolysis and Deprotection D->E F Indole-2,5-dicarboxylic Acid E->F

Caption: Plausible synthetic workflow for indole-2,5-dicarboxylic acid.

Detailed Experimental Protocols

While a specific protocol for indole-2,5-dicarboxylic acid is not available, the following procedures are adapted from established methods for the synthesis of key precursors and analogous compounds.

Synthesis of Ethyl 5-Cyano-1H-indole-2-carboxylate (A Key Precursor)

This protocol is based on the cyanation of a 5-bromoindole derivative.

Materials:

  • Ethyl 5-bromo-1H-indole-2-carboxylate

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF)

  • Pyridine

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of ethyl 5-bromo-1H-indole-2-carboxylate in DMF, add copper(I) cyanide.

  • Heat the mixture to reflux under an inert atmosphere for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into an aqueous solution of ethylenediamine or ferric chloride to decompose the copper cyanide complex.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 5-cyano-1H-indole-2-carboxylate.

Hydrolysis to Indole-2,5-dicarboxylic Acid

Materials:

  • Ethyl 5-cyano-1H-indole-2-carboxylate

  • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

  • Ethanol or Methanol

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ethyl 5-cyano-1H-indole-2-carboxylate in a mixture of ethanol and aqueous NaOH solution.

  • Heat the mixture to reflux for an extended period to ensure complete hydrolysis of both the ester and the nitrile groups.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

  • Acidify the aqueous layer with concentrated HCl to a pH of approximately 2-3.

  • The desired indole-2,5-dicarboxylic acid will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Quantitative Data

Due to the lack of specific literature on the discovery of indole-2,5-dicarboxylic acid, a comprehensive table of quantitative data from a single source is not available. However, based on analogous reactions, the following table provides expected data ranges.

ParameterExpected Value/Data
Molecular Formula C₁₀H₇NO₄
Molecular Weight 205.17 g/mol
Appearance White to off-white solid
Melting Point >300 °C (decomposes)
Purity (Typical) >95%
¹H NMR (DMSO-d₆) δ (ppm): ~13.0 (br s, 2H, COOH), ~8.2 (s, 1H, H4), ~7.8 (d, 1H, H6), ~7.5 (d, 1H, H7), ~7.2 (s, 1H, H3)
¹³C NMR (DMSO-d₆) δ (ppm): Expected signals for 2 carboxylic acids, and 8 indole ring carbons.
IR (KBr, cm⁻¹) ~3400 (N-H), ~3000 (O-H), ~1680 (C=O)

Applications in Drug Discovery and Materials Science

While specific biological activities for indole-2,5-dicarboxylic acid are not widely reported, the indole-2-carboxylic acid scaffold is a key component in numerous compounds with therapeutic potential.

Signaling Pathway Interactions

Derivatives of indole-2-carboxylic acid have been investigated as inhibitors of various enzymes and as receptor antagonists. For instance, they have been explored as:

  • HCV NS5B Polymerase Inhibitors: The indole-2-carboxylic acid moiety can act as a scaffold for developing inhibitors of the hepatitis C virus NS5B polymerase.

  • HIV-1 Integrase Inhibitors: The carboxylic acid at the 2-position can chelate essential metal ions in the active site of HIV-1 integrase.

  • Apoptosis Inducers: Certain indole-2-carboxylic acid derivatives have been shown to induce apoptosis in cancer cell lines.

The introduction of a second carboxylic acid at the 5-position could enhance binding to target proteins through additional hydrogen bonding or ionic interactions.

The following diagram illustrates a generalized mechanism of action for an indole-2-carboxylic acid derivative as an enzyme inhibitor.

G cluster_0 Enzyme Inhibition Pathway A Indole-2-carboxylic Acid Derivative C Binding to Active Site A->C B Enzyme Active Site B->C D Inhibition of Enzyme Activity C->D F No Product Formation D->F E Substrate E->B

Caption: Generalized pathway of enzyme inhibition.

Materials Science

The rigid, difunctional nature of indole-2,5-dicarboxylic acid makes it an attractive linker for the synthesis of metal-organic frameworks (MOFs). These materials have potential applications in gas storage, separation, and catalysis.

Conclusion

Indole-2,5-dicarboxylic acid is a valuable synthetic intermediate with significant potential in both medicinal chemistry and materials science. While its historical discovery remains obscure, its synthesis is achievable through established chemical transformations. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential. The detailed protocols and synthetic strategies provided in this guide offer a solid foundation for researchers to synthesize and investigate this promising molecule.

Methodological & Application

Application Notes and Protocols: Derivatization of Diethyl 1H-indole-2,5-dicarboxylate at the N1 Position

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of diethyl 1H-indole-2,5-dicarboxylate at the N1 position, a key modification in the synthesis of novel drug candidates and functional organic materials. The presence of electron-withdrawing diethyl ester groups at the C2 and C5 positions significantly influences the reactivity of the indole nitrogen, necessitating specific reaction conditions to achieve efficient N-alkylation and N-arylation.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[1][2] Functionalization at the N1 position of the indole ring is a common strategy to modulate the biological activity, physicochemical properties, and pharmacokinetic profile of indole-containing compounds.[3] this compound is a versatile starting material for the synthesis of a diverse library of N-substituted indole derivatives. The electron-withdrawing nature of the two ester groups increases the acidity of the N-H proton, facilitating its deprotonation and subsequent reaction with various electrophiles.

General Workflow for N1-Derivatization

The overall process for the N1-derivatization of this compound followed by preliminary screening is outlined in the workflow diagram below. This involves the selection of appropriate reaction conditions for either N-alkylation or N-arylation, followed by product purification, characterization, and evaluation of its biological activity.

N1_Derivatization_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Screening start This compound deprotonation Deprotonation (Base) start->deprotonation 1. alkylation N-Alkylation (Alkyl Halide) deprotonation->alkylation 2a. arylation N-Arylation (Aryl Halide/Boronic Acid) deprotonation->arylation 2b. product N1-Substituted Product alkylation->product arylation->product purification Purification (Chromatography) product->purification 3. characterization Characterization (NMR, MS) purification->characterization screening Biological Screening characterization->screening hit Hit Compound screening->hit Identified Signaling_Pathway Indole_Derivative N1-Substituted Indole Derivative Receptor Target Receptor (e.g., GPCR, Kinase) Indole_Derivative->Receptor Binds to Downstream_Effector Downstream Effector (e.g., Adenylyl Cyclase, PLC) Receptor->Downstream_Effector Activates/Inhibits Second_Messenger Second Messenger (e.g., cAMP, IP3/DAG) Downstream_Effector->Second_Messenger Modulates Cellular_Response Cellular Response (e.g., Gene Expression, Apoptosis, Proliferation) Second_Messenger->Cellular_Response Leads to

References

Application Notes and Protocols for the Functionalization of the Benzene Ring of Diethyl 1H-indole-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of methodologies for the functionalization of the benzene ring of diethyl 1H-indole-2,5-dicarboxylate. The indole scaffold is a privileged structure in medicinal chemistry, and the ability to selectively introduce substituents onto the benzene portion of this molecule is crucial for the development of novel therapeutic agents. The protocols provided herein are based on established literature for the functionalization of closely related indole-2-carboxylate esters.

Overview of Benzene Ring Functionalization

The presence of two electron-withdrawing ethyl carboxylate groups on the indole core of this compound deactivates the entire ring system towards electrophilic aromatic substitution. However, functionalization of the benzene ring (positions 4, 6, and 7) can be achieved under specific reaction conditions. The pyrrole ring remains the most electron-rich part of the molecule, but substitution at the C3 position can be minimized by selecting appropriate reagents and conditions.

This document outlines protocols for key electrophilic aromatic substitution reactions: nitration, halogenation, and Friedel-Crafts acylation, as well as providing guidance on sulfonation.

Nitration of the Benzene Ring

Nitration introduces a nitro group (-NO2) onto the benzene ring, which can serve as a versatile handle for further synthetic transformations, such as reduction to an amino group. For electronegatively substituted indoles like ethyl indole-2-carboxylate, nitration has been shown to occur at the 4 and 6 positions of the benzene ring.[1]

Quantitative Data for Nitration of Ethyl Indole-2-carboxylate Analogs
ProductReagentsSolventTemperature (°C)Yield (%)Reference
Ethyl 4-nitro-1H-indole-2-carboxylateHNO₃/H₂SO₄Acetic Acid0-5Not specified[1]
Ethyl 6-nitro-1H-indole-2-carboxylateHNO₃/H₂SO₄Acetic Acid0-5Not specified[1]

Note: The yields for the nitration of ethyl indole-2-carboxylate were not detailed in the available literature. The reaction is expected to produce a mixture of 4- and 6-nitro isomers.

Experimental Protocol: Nitration

This protocol is a general procedure based on the nitration of related indole derivatives.

Materials:

  • This compound

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Glacial Acetic Acid

  • Ice

  • Sodium Bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated sulfuric acid to fuming nitric acid in a 1:1 ratio, while keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the indole ester over a period of 30 minutes, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to separate the isomers.

Nitration Pathway

Nitration_Pathway substrate This compound reagents HNO₃ / H₂SO₄ substrate->reagents Electrophilic Attack intermediate Wheland Intermediate reagents->intermediate Formation of Nitronium Ion (NO₂⁺) product4 Diethyl 4-nitro-1H-indole- 2,5-dicarboxylate intermediate->product4 Deprotonation (Position 4) product6 Diethyl 6-nitro-1H-indole- 2,5-dicarboxylate intermediate->product6 Deprotonation (Position 6)

Caption: Electrophilic nitration of the indole ring.

Halogenation of the Benzene Ring

Halogenation introduces a halogen atom (e.g., Br, I) onto the benzene ring, which can be a key step in the synthesis of more complex molecules through cross-coupling reactions.

Quantitative Data for Halogenation of Ethyl Indole-2-carboxylate Analogs
ProductReagentsSolventTemperature (°C)Yield (%)Reference
Ethyl 4-bromo-5-methoxy-1H-indole-2-carboxylateBr₂Acetic Acidroom temp.78[2]
Ethyl 3-bromo-5-methoxy-1H-indole-2-carboxylatePyridinium bromide perbromidePyridine076[2]
Ethyl 5-iodo-1H-indole-2-carboxylateI₂ / HIO₃Acetic Acid/H₂O7085 (after deiodination)[3]
Experimental Protocol: Bromination

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.

  • Add N-Bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Iodination (Two-Step Procedure)

This protocol is adapted from a procedure for the synthesis of ethyl 5-iodo-1H-indole-2-carboxylate.[3]

Step 1: Bis-iodination Materials:

  • This compound

  • Iodine (I₂)

  • Iodic acid (HIO₃)

  • Acetic acid, Water, Dioxane

  • Sodium thiosulfate solution

Procedure:

  • Suspend this compound (1.0 eq) in a mixture of acetic acid, water, and dioxane.

  • Add iodine (2.5 eq) and iodic acid (1.0 eq) to the suspension.

  • Heat the mixture to 70 °C and stir for 4-6 hours.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Quench the excess iodine by adding a saturated solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude bis-iodinated product.

Step 2: Selective De-iodination at C3 Materials:

  • Crude bis-iodinated product

  • Zinc dust

  • Acetic acid

Procedure:

  • Dissolve the crude bis-iodinated product in acetic acid.

  • Add zinc dust (5.0 eq) portion-wise to the solution.

  • Stir the mixture at room temperature for 1-2 hours.

  • Filter the reaction mixture through a pad of celite and wash the celite with ethyl acetate.

  • Pour the filtrate into water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the 5-iodo derivative.

Halogenation Workflow

Halogenation_Workflow start This compound bromination Bromination (NBS, DMF) start->bromination iodination1 Bis-iodination (I₂, HIO₃) start->iodination1 product_br Brominated Product(s) bromination->product_br intermediate_i 3,5-Diiodo Intermediate iodination1->intermediate_i iodination2 Selective De-iodination (Zn, AcOH) product_i 5-Iodo Product iodination2->product_i intermediate_i->iodination2

Caption: General workflows for bromination and iodination.

Friedel-Crafts Acylation of the Benzene Ring

Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring. In the case of ethyl indole-2-carboxylate, acylation can occur at the C3, C5, and C7 positions, with the regioselectivity being dependent on the nature of the acylating agent and the reaction conditions.[4]

Quantitative Data for Friedel-Crafts Acylation of Ethyl Indole-2-carboxylate
Acyl Chloride (RCOCl)SolventTemp. (°C)C3-Acyl (%)C5-Acyl (%)C7-Acyl (%)Total Yield (%)Reference
CH₃COClC₂H₄Cl₂r.t.35451090[4]
CH₃CH₂CH₂COClC₂H₄Cl₂r.t.4042890[4]
ClCH₂COClC₂H₄Cl₂00502575[4]
C₆H₅COClC₂H₄Cl₂r.t.0751590[4]
(CH₃CO)₂OC₂H₄Cl₂reflux800080[4]
Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on the acylation of ethyl indole-2-carboxylate.[4]

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Aluminum chloride (AlCl₃)

  • 1,2-Dichloroethane (ethylene chloride)

  • Hydrochloric acid (1M)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Suspend anhydrous aluminum chloride (2.2 eq) in 1,2-dichloroethane in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

  • Add the acyl chloride (2.0 eq) dropwise to the suspension.

  • Add a solution of this compound (1.0 eq) in 1,2-dichloroethane dropwise to the reaction mixture.

  • Stir the reaction at the temperature indicated in the data table (e.g., room temperature) for the specified time (typically 1-2 hours).

  • Pour the reaction mixture onto a mixture of crushed ice and 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the isomers.

Friedel-Crafts Acylation Signaling Pathway

FC_Acylation acyl_chloride RCOCl acylium_ion Acylium Ion [R-C=O]⁺ acyl_chloride->acylium_ion Activation lewis_acid AlCl₃ indole This compound product_c5 C5-Acylated Product indole->product_c5 Electrophilic Attack at C5 product_c7 C7-Acylated Product indole->product_c7 Electrophilic Attack at C7

Caption: Formation of acylium ion and subsequent acylation.

Sulfonation of the Benzene Ring

Direct sulfonation of this compound has not been extensively reported in the literature. General methods for the sulfonation of indoles typically employ a sulfur trioxide-pyridine complex to avoid the harsh acidic conditions of fuming sulfuric acid, which can lead to polymerization of the indole ring. An alternative modern approach is electrochemical sulfonylation.

General Experimental Protocol: Sulfonation (Classical)

Materials:

  • This compound

  • Sulfur trioxide-pyridine complex

  • Pyridine (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask.

  • Add the sulfur trioxide-pyridine complex (1.5-2.0 eq) portion-wise to the solution.

  • Heat the reaction mixture to 100-120 °C and stir for 4-6 hours.

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain the crude sulfonic acid derivative.

  • Further purification can be achieved by recrystallization.

Alternative Protocol: Electrochemical Sulfonylation

A recent electrochemical method for the sulfonylation of indoles has been developed, offering a milder alternative to classical methods. This approach uses inorganic sulfites as the SO₂ source.

General Conditions:

  • Substrate: Indole derivative

  • Reagents: Sodium metabisulfite (Na₂S₂O₅) or sodium bisulfite (NaHSO₃), alcohol (e.g., methanol)

  • Electrolyte: Tetrabutylammonium tetrafluoroborate (ⁿBu₄NBF₄)

  • Solvent: Acetic acid/Methanol

  • Cell: Undivided electrochemical cell

  • Current: Constant current (e.g., 5.0 mA)

This method directly provides indole sulfonic esters.

Sulfonation Logical Relationship

Sulfonation_Logic start This compound classical Classical Sulfonation (SO₃-Pyridine) start->classical electrochemical Electrochemical Sulfonylation (Na₂S₂O₅, e⁻) start->electrochemical no_data Specific data for the target molecule is limited. start->no_data product_acid Sulfonic Acid Derivative classical->product_acid product_ester Sulfonic Ester Derivative electrochemical->product_ester

Caption: Approaches to the sulfonation of the indole ring.

References

Application Notes and Protocols: Diethyl 1H-indole-2,5-dicarboxylate in the Synthesis of Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous anti-cancer agents. Its versatile structure allows for modification at various positions, leading to compounds that can interact with a wide range of biological targets. Diethyl 1H-indole-2,5-dicarboxylate is a promising starting material for the synthesis of novel anti-cancer drug candidates. The two ester functionalities at the C2 and C5 positions, along with the reactive N-H group of the indole ring, provide multiple handles for chemical modification to generate a diverse library of compounds for anti-cancer screening.

This document provides a detailed protocol for the synthesis of a hypothetical anti-cancer agent, Indole-Amide-1 (IA-1) , starting from this compound. It also includes protocols for the evaluation of its cytotoxic effects, its impact on the cell cycle, and its ability to induce apoptosis in cancer cells.

Proposed Synthetic Scheme for Indole-Amide-1 (IA-1)

The synthetic route to the hypothetical anti-cancer agent Indole-Amide-1 (IA-1) involves a three-step process starting from this compound. The first step is the selective N-alkylation of the indole ring. This is followed by the hydrolysis of the two ester groups to form the corresponding dicarboxylic acid. The final step involves the amidation of the dicarboxylic acid with a bioactive amine, for instance, 4-fluoroaniline, which is a common moiety in anti-cancer drugs.

Synthetic Workflow for IA-1 start This compound step1 Step 1: N-Alkylation (e.g., with 2-chloro-N,N-dimethylethanamine) start->step1 intermediate1 Diethyl 1-(2-(dimethylamino)ethyl)-1H-indole-2,5-dicarboxylate step1->intermediate1 step2 Step 2: Ester Hydrolysis (e.g., with LiOH) intermediate1->step2 intermediate2 1-(2-(dimethylamino)ethyl)-1H-indole-2,5-dicarboxylic acid step2->intermediate2 step3 Step 3: Amidation (e.g., with 4-fluoroaniline, EDC, HOBt) intermediate2->step3 final_product Indole-Amide-1 (IA-1) (Hypothetical Product) step3->final_product Biological Evaluation Workflow start Test Compound (IA-1) cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) start->cell_cycle apoptosis Apoptosis Assay (Annexin V Staining) start->apoptosis data_analysis Data Analysis and Interpretation cytotoxicity->data_analysis cell_cycle->data_analysis apoptosis->data_analysis Apoptosis Signaling Pathway IA1 Indole-Amide-1 (IA-1) Bcl2 Bcl-2 (Anti-apoptotic) IA1->Bcl2 Inhibits Bax Bax (Pro-apoptotic) IA1->Bax Activates Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Application of Diethyl 1H-indole-2,5-dicarboxylate and its Analogs as HIV-1 Integrase Inhibitors: A Review of Current Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a critical enzyme responsible for integrating the viral DNA into the host cell's genome, a pivotal step in the viral replication cycle. As such, it represents a prime target for antiretroviral therapy. The indole scaffold has emerged as a promising framework for the development of potent HIV-1 integrase inhibitors. While direct studies on diethyl 1H-indole-2,5-dicarboxylate are limited in the public domain, research on structurally related indole-2-carboxylic acid and other indole derivatives provides significant insights into the potential of this chemical class. These compounds primarily act through two distinct mechanisms: as Integrase Strand Transfer Inhibitors (INSTIs) that chelate essential magnesium ions in the enzyme's active site, or as Allosteric Integrase Inhibitors (ALLINIs) that bind to a site distinct from the active site, often at the interface of integrase and the host protein LEDGF/p75.

Data Presentation

The following table summarizes the in vitro activity of various indole-based HIV-1 integrase inhibitors, providing a comparative overview of their potency. It is important to note that a free carboxylic acid at the C2 position of the indole ring is often associated with higher activity for INSTIs, as it is crucial for chelating the divalent metal ions in the integrase active site. Esterification of this carboxyl group, as seen in this compound, may lead to a reduction in direct inhibitory activity, suggesting that such compounds might serve as prodrugs or synthetic intermediates.

Compound IDStructureAssay TypeTargetIC50 (µM)Reference
1 Indole-2-carboxylic acidStrand TransferWild-Type Integrase32.37[1]
17a C6-halogenated benzene derivative of indole-2-carboxylic acidStrand TransferWild-Type Integrase3.11[1]
20a C3 long-branch derivative of indole-2-carboxylic acidStrand TransferWild-Type Integrase0.13[2]
5c Indole-based allosteric inhibitorLEDGF/p75-dependent integrationWild-Type Integrase4.5[3][4]
5a Indole-3-β-diketo acidStrand TransferWild-Type Integrase~1[5][6]
5c (diketo) Indole-3-β-diketo acidStrand TransferWild-Type Integrase~1[5][6]
16h Esterified indole-2-carboxylate derivativeStrand TransferWild-Type Integrase8.68[1]
16i Esterified indole-2-carboxylate derivativeStrand TransferWild-Type Integrase14.65[1]
16j Esterified indole-2-carboxylate derivativeStrand TransferWild-Type Integrase9.67[1]

Experimental Protocols

Protocol 1: In Vitro HIV-1 Integrase Strand Transfer Assay

This protocol outlines a general method for assessing the ability of a compound to inhibit the strand transfer step of HIV-1 integration. This assay is commonly performed using commercially available kits.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against the strand transfer activity of recombinant HIV-1 integrase.

Materials:

  • Recombinant HIV-1 Integrase

  • Donor DNA (oligonucleotide mimicking the viral DNA end)

  • Target DNA (oligonucleotide mimicking the host DNA)

  • Assay Buffer (typically containing HEPES, DTT, MgCl2 or MnCl2, and BSA)

  • Test compound (e.g., this compound derivatives) dissolved in DMSO

  • Positive Control (e.g., Raltegravir or Elvitegravir)

  • 96-well plates (e.g., streptavidin-coated for biotinylated DNA capture)

  • Detection reagents (e.g., antibody-HRP conjugate and TMB substrate for colorimetric detection)

  • Plate reader

Procedure:

  • Plate Preparation: If using streptavidin-coated plates, immobilize the biotinylated donor DNA by incubating a solution of the DNA in each well. Wash the wells to remove unbound DNA.

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO and then dilute further in the assay buffer to the desired final concentrations. Also prepare solutions for the positive control and a no-compound (vehicle) control.

  • Reaction Mixture Assembly: To each well, add the assay buffer, the test compound solution, and the recombinant HIV-1 integrase. Incubate for a short period to allow the compound to bind to the enzyme.

  • Initiation of Reaction: Add the target DNA to each well to initiate the strand transfer reaction. Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and perform the detection step according to the kit manufacturer's instructions. This typically involves a series of washing steps followed by the addition of a detection antibody (e.g., anti-digoxigenin-HRP if the target DNA is labeled with digoxigenin) and a colorimetric substrate like TMB.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. The percentage of inhibition is calculated relative to the no-compound control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: LEDGF/p75-Dependent Integration Assay

This protocol is designed to identify allosteric inhibitors that disrupt the interaction between HIV-1 integrase and the host protein LEDGF/p75.

Objective: To evaluate the inhibitory effect of a test compound on the integration of a model retroviral DNA into a target plasmid in a manner dependent on the integrase-LEDGF/p75 interaction.

Materials:

  • Recombinant HIV-1 Integrase

  • Recombinant LEDGF/p75 protein

  • Donor DNA (a long terminal repeat (LTR) sequence-containing plasmid or oligonucleotide)

  • Target DNA (a suitable plasmid, e.g., pGEM)

  • Assay Buffer (similar to the strand transfer assay buffer)

  • Test compound dissolved in DMSO

  • Positive Control (known ALLINI)

  • Agarose gel electrophoresis equipment

  • DNA staining agent (e.g., ethidium bromide or SYBR Safe)

  • Gel documentation system

Procedure:

  • Pre-incubation: In a microcentrifuge tube, pre-incubate the recombinant HIV-1 integrase with the test compound at various concentrations in the assay buffer. Also, include a no-compound control and a positive control.

  • Complex Formation: Add the recombinant LEDGF/p75 protein to the mixture and incubate to allow the formation of the integrase-LEDGF/p75 complex.

  • Addition of DNA: Add the donor DNA to the mixture and incubate to allow the formation of the pre-integration complex.

  • Integration Reaction: Initiate the integration reaction by adding the target plasmid DNA. Incubate the reaction at 37°C for 1-2 hours.

  • Reaction Termination and Analysis: Stop the reaction by adding a stop solution (e.g., containing EDTA and proteinase K). Purify the DNA.

  • Gel Electrophoresis: Analyze the reaction products by agarose gel electrophoresis. The integration of the donor DNA into the target plasmid will result in the formation of higher molecular weight DNA species.

  • Quantification: Stain the gel with a DNA staining agent and visualize the DNA bands using a gel documentation system. Quantify the intensity of the bands corresponding to the integration products.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-compound control. Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Visualizations

Mechanism of Action: Integrase Strand Transfer Inhibition

INSTI_Mechanism cluster_inhibitor Indole-2-carboxylate Inhibitor Mg1 Mg²⁺ Mg2 Mg²⁺ Inhibitor INSTI Inhibitor->Mg1 Chelates Inhibitor->Mg2 Chelates vDNA Viral DNA hDNA Host DNA vDNA->hDNA Integration Integrase Integrase Integrase->vDNA Binds Block->vDNA Blocks Integration

Caption: Mechanism of Integrase Strand Transfer Inhibitors (INSTIs).

Mechanism of Action: Allosteric Integrase Inhibition

ALLINI_Mechanism cluster_integrase_dimer Integrase Dimer cluster_cofactor Host Factor cluster_inhibitor Allosteric Inhibitor IN1 Integrase IN2 Integrase IN1->IN2 Dimerization LEDGF LEDGF/p75 LEDGF->IN1 Binds to Interface LEDGF->IN2 Functional Functional Tetramer LEDGF->Functional Promotes ALLINI ALLINI ALLINI->IN1 Binds to Interface ALLINI->IN2 Conformation Aberrant Multimerization ALLINI->Conformation Induces Block->Functional Inhibits Formation

Caption: Mechanism of Allosteric Integrase Inhibitors (ALLINIs).

Experimental Workflow: HIV-1 Integrase Inhibition Assay

Exp_Workflow A Prepare Reagents (Enzyme, DNA, Buffer, Compound) B Dispense Compound & Controls into 96-well Plate A->B C Add Integrase Enzyme Pre-incubation B->C D Initiate Reaction with Donor & Target DNA C->D E Incubate at 37°C D->E F Stop Reaction & Detect Signal (e.g., Colorimetric) E->F G Read Plate & Collect Data F->G H Data Analysis (Calculate % Inhibition, IC50) G->H

Caption: General workflow for an in vitro HIV-1 integrase inhibition assay.

References

Use of diethyl 1H-indole-2,5-dicarboxylate for antitubercular compounds

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Use of Diethyl 1H-indole-2,5-dicarboxylate for Antitubercular Compounds

Note on the Starting Material: Extensive literature searches did not yield any specific studies detailing the use of This compound as a starting material or intermediate for the synthesis of antitubercular compounds. The current focus of antitubercular drug discovery in the indole class is predominantly on indole-2-carboxamides . Therefore, these application notes will focus on the synthesis and application of these potent antitubercular agents, which typically derive from indole-2-carboxylic acid or its corresponding ethyl ester.

Introduction to Indole-2-Carboxamides as Antitubercular Agents

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. In the field of tuberculosis (TB) research, indole-2-carboxamides have emerged as a highly promising class of antitubercular agents.[1] These compounds exhibit potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of TB. Their primary mechanism of action involves the inhibition of the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter responsible for the translocation of mycolic acids, which are crucial components of the mycobacterial cell wall.[2][3]

Synthesis of Antitubercular Indole-2-Carboxamides

The general synthetic route to bioactive indole-2-carboxamides does not typically involve this compound. Instead, the synthesis usually commences with a substituted indole-2-carboxylic acid or its ethyl ester. A general workflow is outlined below.

A Substituted Arylhydrazine C Ethyl Indole-2-carboxylate A->C Fischer Indole Synthesis (p-TsOH) B Ethyl Pyruvate B->C E Indole-2-carboxylic Acid C->E Hydrolysis D Saponification (e.g., NaOH) H Indole-2-carboxamide (Antitubercular Agent) E->H F Amine (R-NH2) F->H Coupling G Amide Coupling (e.g., HATU, EDCI)

Caption: General synthetic workflow for antitubercular indole-2-carboxamides.

Experimental Protocol: Synthesis of a Representative Indole-2-Carboxamide

This protocol describes a general method for the synthesis of N-substituted indole-2-carboxamides from ethyl indole-2-carboxylate.

Step 1: Saponification of Ethyl Indole-2-carboxylate

  • To a solution of ethyl indole-2-carboxylate (1 equivalent) in a mixture of ethanol and water (e.g., 2:1 v/v), add sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with a suitable acid (e.g., 1N HCl).

  • Collect the resulting precipitate (indole-2-carboxylic acid) by filtration, wash with water, and dry under vacuum.

Step 2: Amide Coupling

  • To a stirred solution of indole-2-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 equivalents) or EDCI (1.2 equivalents) and a base like DIPEA (2-3 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired indole-2-carboxamide.

Mechanism of Action: Inhibition of MmpL3

Indole-2-carboxamides exert their bactericidal effect by targeting the MmpL3 transporter. This protein is integral to the mycobacterial cell wall synthesis pathway, specifically in the transport of trehalose monomycolate (TMM) from the cytoplasm to the periplasm. Inhibition of MmpL3 disrupts the mycolic acid layer, leading to cell death.

cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall A Mycolic Acid Synthesis B Trehalose Monomycolate (TMM) A->B M MmpL3 Transporter B->M Transport C Mycolic Acid Incorporation into Cell Wall M->C D Indole-2-carboxamide D->M Inhibition

Caption: Mechanism of action of indole-2-carboxamides via MmpL3 inhibition.

Structure-Activity Relationship (SAR) and Biological Data

The antitubercular activity of indole-2-carboxamides is highly dependent on the substituents on the indole ring and the nature of the amide group. Structure-activity relationship (SAR) studies have revealed several key features for potent activity.[1]

  • Indole Core Substitutions: Halogen substitutions, particularly at the 4- and 6-positions of the indole ring, often lead to improved metabolic stability and potent activity.[1]

  • Amide Substituent: Bulky, lipophilic groups at the amide nitrogen, such as adamantyl or substituted cyclohexyl rings, are crucial for high potency.[1][3]

The following table summarizes the in vitro activity of selected indole-2-carboxamide derivatives against M. tuberculosis H37Rv.

Compound IDR (Amide Substituent)Indole SubstituentsMIC (µM)Reference
8g 1-Adamantyl4,6-difluoro0.32[2]
8f 1-Adamantyl6-bromo0.62[2]
39 4,4-dimethylcyclohexyl4,6-dichloroNot specified in µM[1]
41 4,4-dimethylcyclohexyl4,6-difluoroNot specified in µM[1]
NITD-349 4,4-dimethylcyclohexyl4,6-difluoroPotent activity reported[4]

Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of a drug that inhibits the visible growth of a microorganism.

In Vitro Antitubercular Activity Assay Protocol

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds against M. tuberculosis using the Microplate Alamar Blue Assay (MABA).

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • Positive control (e.g., Isoniazid)

  • Negative control (media only)

Protocol:

  • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

  • Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute 1:20 in fresh media.

  • Prepare serial dilutions of the test compounds in a 96-well plate. The final concentration of DMSO should not exceed 1%.

  • Inoculate each well (except the negative control) with the diluted bacterial suspension.

  • Include wells for a positive control drug and a no-drug bacterial growth control.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add Alamar Blue reagent to each well and re-incubate for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Conclusion

While this compound does not appear to be a direct precursor for the current generation of potent indole-based antitubercular agents, the indole-2-carboxamide scaffold represents a validated and promising area for the development of new drugs to combat tuberculosis. The well-defined synthetic routes, clear mechanism of action, and extensive structure-activity relationship data provide a solid foundation for further research and optimization in this chemical space. Researchers in drug development can leverage this information to design and synthesize novel indole-2-carboxamides with improved efficacy and pharmacokinetic properties.

References

Application Note: A Robust Protocol for the N-Alkylation of Diethyl 1H-indole-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Functionalization of the indole nitrogen (N-1 position) is a critical step in the synthesis of diverse bioactive compounds, enabling the modulation of their pharmacological properties.[1] While various methods for indole N-alkylation exist, this application note provides a detailed, reliable protocol for the N-alkylation of diethyl 1H-indole-2,5-dicarboxylate, a versatile intermediate in drug discovery. The presence of electron-withdrawing ester groups increases the acidity of the N-H proton, facilitating its deprotonation.[3] This protocol is based on the widely adopted use of a strong base, such as sodium hydride, in an anhydrous polar aprotic solvent, followed by quenching with an alkylating agent.[3][4]

Experimental Protocol

This protocol describes a general procedure for the N-alkylation of this compound via an SN2 reaction. The key steps involve the deprotonation of the indole nitrogen to form a nucleophilic anion, followed by the addition of an alkyl halide.[3]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.).

  • Dissolution: Add anhydrous DMF or THF (approximately 0.1–0.2 M concentration relative to the indole). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1–1.2 eq.) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30–60 minutes. The formation of the indole anion is often indicated by a color change and the cessation of hydrogen gas evolution.[3]

  • Alkylation: Add the alkyl halide (1.1–1.5 eq.) dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12–18 hours) or until reaction completion is confirmed by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated diethyl indole-2,5-dicarboxylate.

Data Presentation

The following table summarizes representative yields for the N-alkylation of this compound with various alkylating agents under the described conditions. Yields are based on typical outcomes for similar indole N-alkylation reactions reported in the literature.[4]

EntryAlkylating Agent (R-X)Base (eq.)SolventTemperature (°C)Time (h)Isolated Yield (%)
1Methyl IodideNaH (1.2)DMFRT1290-98
2Ethyl BromideNaH (1.2)DMFRT1685-95
3Benzyl BromideNaH (1.2)THFRT1292-99
4Allyl BromideNaH (1.2)THFRT1488-96

Visualizations

The following diagrams illustrate the chemical signaling pathway and the experimental workflow for the N-alkylation protocol.

N_Alkylation_Pathway Indole This compound Anion Indole Anion (Nucleophile) Indole->Anion + Base - H₂ Base NaH Product N-Alkylated Product Anion->Product + R-X - X⁻ AlkylHalide Alkyl Halide (R-X) (Electrophile) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve indole in anhydrous solvent B 2. Cool to 0 °C A->B C 3. Add NaH portion-wise B->C D 4. Stir for 30-60 min C->D E 5. Add alkyl halide dropwise D->E F 6. Warm to RT and stir overnight E->F G 7. Quench with aq. NH₄Cl F->G H 8. Extract with EtOAc G->H I 9. Wash, dry, and concentrate H->I J 10. Purify by column chromatography I->J

References

Application Notes and Protocols: Diethyl 1H-indole-2,5-dicarboxylate as a Precursor for Indole-2-carboxamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing diethyl 1H-indole-2,5-dicarboxylate as a versatile precursor for the synthesis of novel indole-2-carboxamides. Indole-2-carboxamide scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antitubercular, and antimicrobial properties.[1][2][3] This document outlines the synthetic pathways, detailed experimental protocols, and potential applications of the resulting compounds, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a research setting.

Overview of Synthetic Strategy

The primary synthetic route from this compound to indole-2-carboxamides involves a two-step process:

  • Saponification: Hydrolysis of the diethyl ester to the corresponding 1H-indole-2,5-dicarboxylic acid.

  • Amide Coupling: Reaction of the dicarboxylic acid with a desired amine to form the target indole-2,5-dicarboxamide.

Due to the presence of two ester groups on the precursor, this strategy typically leads to the formation of diamides. Selective mono-amidation would require more specialized techniques that are beyond the scope of these standard protocols.

Experimental Protocols

Protocol 1: Synthesis of 1H-Indole-2,5-dicarboxylic acid

This protocol details the hydrolysis of this compound to its corresponding dicarboxylic acid.

Materials:

  • This compound

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 1 M solution

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add an aqueous solution of sodium hydroxide (2.5 equivalents).

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in distilled water.

  • Acidify the aqueous solution to a pH of approximately 2-3 by the dropwise addition of 1 M HCl.

  • A precipitate of 1H-indole-2,5-dicarboxylic acid will form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water.

  • Dry the product under vacuum to obtain the pure 1H-indole-2,5-dicarboxylic acid.

Protocol 2: Synthesis of Indole-2,5-dicarboxamides via Amide Coupling

This protocol describes the coupling of 1H-indole-2,5-dicarboxylic acid with a primary or secondary amine to yield the corresponding diamide.

Materials:

  • 1H-Indole-2,5-dicarboxylic acid (from Protocol 1)

  • Desired amine (2.2 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.2 equivalents)

  • Hydroxybenzotriazole (HOBt) (2.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 1H-indole-2,5-dicarboxylic acid (1 equivalent), the desired amine (2.2 equivalents), and HOBt (2.2 equivalents).

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA or TEA (3 equivalents) to the mixture.

  • In a separate flask, dissolve DCC or EDC (2.2 equivalents) in a minimal amount of anhydrous DCM or DMF.

  • Add the DCC or EDC solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

  • Dilute the filtrate with DCM and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired indole-2,5-dicarboxamide.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of indole-2-carboxamide derivatives, adapted from the literature for similar compounds.

Table 1: Representative Reaction Conditions and Yields for Amide Coupling

EntryCoupling ReagentBaseSolventReaction Time (h)Yield (%)
1DCC/HOBtTEADCM1275-90
2EDC/HOBtDIPEADMF1280-95
3HATUDIPEADMF885-98

Table 2: Biological Activity of Selected Indole-2-carboxamide Derivatives

CompoundTargetCell LineActivity MetricValue (µM)Reference
Indole-2-carboxamide AAnticancerMCF-7IC₅₀5.2[4]
Indole-2-carboxamide BAnticancerA549GI₅₀1.05[5]
Indole-2-carboxamide CAntitubercularM. tuberculosisMIC0.32[2]
Indole-2-carboxamide DEGFR/CDK2 Inhibitor-IC₅₀ (CDK2)0.011[4]

Visualizations

The following diagrams illustrate the synthetic workflow and a representative signaling pathway where indole-2-carboxamides may exert their biological effects.

Synthesis_Workflow Precursor This compound Diacid 1H-Indole-2,5-dicarboxylic acid Precursor->Diacid Saponification (NaOH, EtOH, Reflux) Diamide Indole-2,5-dicarboxamide Diacid->Diamide Amide Coupling (Amine, DCC/EDC, HOBt)

Caption: Synthetic workflow from precursor to final product.

Signaling_Pathway cluster_cell Cancer Cell EGFR EGFR Proliferation Cell Proliferation EGFR->Proliferation Promotes CDK2 CDK2 CDK2->Proliferation Promotes Apoptosis Apoptosis IndoleCarboxamide Indole-2-carboxamide Derivative IndoleCarboxamide->EGFR Inhibition IndoleCarboxamide->CDK2 Inhibition IndoleCarboxamide->Apoptosis Induces

Caption: Potential mechanism of action for anticancer indole-2-carboxamides.

Applications and Future Directions

The synthesized indole-2,5-dicarboxamides can be screened for a variety of biological activities. Given the known activities of similar compounds, promising areas of investigation include:

  • Anticancer Agents: Many indole-2-carboxamides exhibit potent antiproliferative activity against various cancer cell lines.[4][5] The synthesized compounds can be evaluated as inhibitors of key cancer-related targets such as EGFR and CDK2.[4][5]

  • Antitubercular Agents: The indole-2-carboxamide scaffold is a validated pharmacophore for the development of new antitubercular drugs.[1][2] Novel derivatives can be tested against Mycobacterium tuberculosis, including drug-resistant strains.

  • Antimicrobial Agents: The broad-spectrum antimicrobial potential of indole derivatives warrants investigation of the synthesized compounds against various bacterial and fungal pathogens.[3]

Future work could focus on developing selective reactions to functionalize the 2 and 5 positions of the indole core independently, thereby expanding the chemical diversity and allowing for more detailed structure-activity relationship (SAR) studies. This would enable the fine-tuning of the pharmacological properties of these promising compounds for the development of new therapeutic agents.

References

Application Note and Protocol: Reduction of Ester Groups in Diethyl 1H-indole-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective reduction of ester functionalities within complex heterocyclic molecules is a cornerstone of synthetic organic chemistry, particularly in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The indole scaffold is a privileged structure in medicinal chemistry, and the ability to modify its substituents, such as ester groups, provides access to a diverse range of potential therapeutic agents. This document provides a detailed experimental procedure for the reduction of the two ester groups in diethyl 1H-indole-2,5-dicarboxylate to the corresponding diol, 1H-indole-2,5-dimethanol, using lithium aluminum hydride (LAH). Lithium aluminum hydride is a potent reducing agent capable of converting esters to primary alcohols.[1][2][3] This protocol is designed to be a starting point for researchers, and optimization may be necessary for specific applications and scales.

Data Presentation

The following table summarizes the key quantitative parameters for the experimental protocol described below. These values are based on established procedures for similar reductions and should be optimized for specific laboratory conditions.[4][5]

ParameterValueUnitNotes
This compound1.0gStarting material
Lithium Aluminum Hydride (LAH)0.6g4.0 molar equivalents
Anhydrous Tetrahydrofuran (THF)50mLSolvent
Reaction Temperature0 to room temp.°CInitial cooling, then warming
Reaction Time4-6hoursMonitor by TLC
Quenching: Water0.6mLAdded dropwise at 0 °C
Quenching: 15% NaOH (aq)0.6mLAdded dropwise at 0 °C
Quenching: Water1.8mLAdded dropwise at 0 °C
Expected Product1H-indole-2,5-dimethanol--
Theoretical Yield0.68g-
Typical Isolated Yield85-95%Based on similar reductions

Experimental Workflow

The following diagram illustrates the key steps in the reduction of this compound to 1H-indole-2,5-dimethanol.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reduction Reaction cluster_workup Work-up and Isolation start Start: this compound dissolve Dissolve in Anhydrous THF start->dissolve add_ester Add ester solution dropwise to LiAlH4 suspension at 0 °C dissolve->add_ester lah_suspension Prepare LiAlH4 suspension in Anhydrous THF in a separate flask under N2 lah_suspension->add_ester react Stir at room temperature for 4-6 hours (Monitor by TLC) add_ester->react cool Cool reaction mixture to 0 °C react->cool quench Quench sequentially with H2O, 15% NaOH, and H2O (Fieser workup) cool->quench filter Filter the aluminum salts quench->filter extract Extract filtrate with Ethyl Acetate filter->extract dry Dry organic layer (Na2SO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify product Final Product: 1H-indole-2,5-dimethanol purify->product

Caption: Experimental workflow for the LAH reduction of this compound.

Experimental Protocol

This protocol details the reduction of this compound to 1H-indole-2,5-dimethanol using lithium aluminum hydride.

Materials:

  • This compound

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium sulfate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Deionized water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Round-bottom flasks

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser

  • Nitrogen or argon gas supply

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup:

    • All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon gas.

    • To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add lithium aluminum hydride (0.6 g, 15.8 mmol, 4.0 equiv.) under a positive pressure of nitrogen.

    • Carefully add anhydrous THF (30 mL) to the flask to create a suspension of LAH.

    • In a separate flask, dissolve this compound (1.0 g, 3.95 mmol) in anhydrous THF (20 mL).

  • Reduction Reaction:

    • Cool the LAH suspension to 0 °C using an ice bath.

    • Transfer the solution of this compound to a dropping funnel and add it dropwise to the stirred LAH suspension over a period of 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is complete when the starting material spot has disappeared.

  • Work-up (Fieser Method): [6]

    • Once the reaction is complete, cool the reaction mixture back down to 0 °C with an ice bath.

    • Caution: The following quenching steps are highly exothermic and will generate hydrogen gas. Perform these additions very slowly and carefully in a well-ventilated fume hood.

    • Slowly and dropwise, add deionized water (0.6 mL) to the reaction mixture.

    • Next, add 15% aqueous NaOH solution (0.6 mL) dropwise.

    • Finally, add deionized water (1.8 mL) dropwise.

    • Remove the ice bath and stir the resulting mixture vigorously at room temperature for 30 minutes. A granular white precipitate of aluminum salts should form.

    • Add anhydrous sodium sulfate to the mixture and stir for another 15 minutes to ensure all water is absorbed.

  • Isolation and Purification:

    • Filter the granular precipitate through a pad of Celite or filter paper, and wash the solid thoroughly with ethyl acetate (3 x 20 mL).

    • Combine the filtrate and the washings.

    • Concentrate the combined organic layers under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1H-indole-2,5-dimethanol.

  • Characterization:

    • Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Safety Precautions

  • Lithium aluminum hydride (LAH) is a highly reactive, pyrophoric, and water-sensitive reagent. It can ignite upon contact with moisture. Handle LAH in a fume hood under an inert atmosphere (nitrogen or argon). [4]

  • The quenching of LAH is a highly exothermic process that generates flammable hydrogen gas. Perform the quenching procedure slowly and behind a safety shield.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, at all times.

  • Ensure that a fire extinguisher suitable for reactive metals (e.g., a Class D extinguisher) is readily accessible. Do not use water or carbon dioxide extinguishers on an LAH fire.[4]

  • Dispose of all chemical waste according to institutional safety guidelines.

References

Application Notes and Protocols for Green Chemistry Approaches to Indole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Indole and its derivatives are fundamental heterocyclic structures, recognized as "privileged scaffolds" in medicinal chemistry due to their widespread presence in bioactive natural products and pharmaceuticals.[1][2] These compounds exhibit a vast range of biological activities, including anticancer, antiviral, anti-inflammatory, and antihypertensive properties.[3][4][5] Traditionally, the synthesis of indoles, such as through the Fischer indole synthesis, often required harsh conditions, toxic solvents, and metal catalysts, leading to significant environmental concerns.[6][7] The adoption of green chemistry principles aims to mitigate these drawbacks by designing safer, more efficient, and environmentally benign synthetic routes.[3][8] Key green approaches in indole synthesis involve the use of alternative energy sources like microwaves and ultrasound, employment of green solvents such as ionic liquids (ILs) and deep eutectic solvents (DESs), and the development of solvent-free and photocatalytic methods.[3][4] These modern techniques offer numerous advantages, including drastically reduced reaction times, lower energy consumption, higher yields, and minimized waste generation.[2][4][9]

Green_Chemistry_Approaches_for_Indole_Synthesis Solvents Green Solvents & Solvent-Free Mechanochem Mechanochemistry (Solvent-Free) Solvents->Mechanochem DES_IL Deep Eutectic Solvents & Ionic Liquids Solvents->DES_IL Catalysis Novel Catalysis Photocatalysis Photocatalysis Catalysis->Photocatalysis Biocatalysis Biocatalysis Catalysis->Biocatalysis Ultrasound Ultrasonication Green_Approaches Green_Approaches Green_Approaches->Solvents Green_Approaches->Catalysis Energy_Sources Energy_Sources Energy_Sources->Ultrasound Microwave Microwave Energy_Sources->Microwave

Caption: Key green chemistry strategies for synthesizing indole derivatives.

Application Note 1: Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid, efficient, and environmentally friendly reaction conditions.[1][10] Compared to conventional heating, microwave energy provides uniform heating throughout the reaction mixture, which often leads to dramatic reductions in reaction time (from hours to minutes), increased product yields, and improved purity.[2] This technique aligns with green chemistry principles by significantly lowering energy consumption.[2] MAOS has been successfully applied to various indole syntheses, including the Fischer, Bischler, and multicomponent reactions.[3][8][11]

Data Presentation: Microwave-Assisted Synthesis of Indole Derivatives

Product TypeReactantsCatalyst/ConditionsPower (W)Time (min)Yield (%)Reference
Bis(indolyl)methanesIndole, Aromatic AldehydeAu Nanoparticles-0.67 (40s)High[8]
Bis(indolyl)methanesIndole, Carbonyl CompoundNanocat-Fe-cys350-High[8]
2-ArylindolesAnilines, Phenacyl bromidesSolvent-free, NaHCO₃5400.75-152-75[11]
Isoniazid DerivativesIndole-3-carboxaldehyde, IsoniazidSolvent-free-5-6High[8]
Pyran-annulated IndolesIndole-3-carboxaldehyde, Malononitrile, PhenolsKNaC₄H₄O₆·4H₂O---[8]

Experimental Protocol: Microwave-Assisted Synthesis of Bis(indolyl)methanes [8]

This protocol is based on the work of Bankar for the synthesis of bis(indolyl)methanes using a functionalized nanocatalyst.[8]

  • Reactant Preparation : In a microwave-safe reaction vessel, combine indole (2 mmol), a carbonyl compound (1 mmol), and the nanocat-Fe-cys catalyst (100 mg).

  • Microwave Irradiation : Place the vessel in a microwave reactor and expose the mixture to microwave irradiation at 350 W.

  • Reaction Monitoring : Stir the reaction mixture during irradiation. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, cool the reaction vessel to room temperature.

  • Product Isolation : Add a suitable organic solvent (e.g., ethyl acetate) to extract the product. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel to obtain the desired bis(indolyl)methane.

MAOS_Workflow A 1. Combine Reactants (Indole, Aldehyde, Catalyst) in MW-safe vessel B 2. Seal Vessel & Place in MW Reactor A->B C 3. Irradiate with Microwaves (Set Power, Temp, Time) B->C D 4. Cool Reaction Mixture C->D E 5. Product Extraction with Organic Solvent D->E F 6. Purify Product (e.g., Column Chromatography) E->F G Final Product F->G

Caption: General experimental workflow for microwave-assisted synthesis.

Application Note 2: Ultrasound-Assisted Synthesis

The use of ultrasound irradiation in chemical synthesis, often referred to as sonochemistry, provides a valuable green alternative to traditional methods.[12] Ultrasound enhances chemical reactivity through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extreme temperatures and pressures. This phenomenon can accelerate reaction rates, improve yields, and enable reactions to occur under milder conditions.[13][14] Ultrasound-assisted synthesis is particularly effective for multicomponent reactions and has been used to produce a variety of indole derivatives, including 3-substituted indoles and bis-indoles.[4][15]

Data Presentation: Ultrasound-Assisted Synthesis of Indole Derivatives

Product TypeReactantsCatalyst/SolventSonication TimeAmplitude/TempYield (%)Reference
3-Substituted IndolesIndole, Aromatic Aldehyde, MalononitrileChCl:urea (DES)As required60 °CHigh[15]
Functionalized Indolines2-(((N-aryl)amino)methyl)acrylates, FormamidesFeSO₄·7H₂O / H₂O₂60 s60%Up to 99[12]
N-ArylindolesIndoles, HaloarenesCs₂CO₃ / DMSO (Catalyst-free)-40 °C-[14]
DihydropyrimidinonesIndole monomer, Aldehyde, Urea/ThioureaPolyindole / Solvent-free--95[13]

Experimental Protocol: Synthesis of 3-Substituted Indoles using Ultrasound and a Deep Eutectic Solvent (DES) [15]

This protocol describes a one-pot, three-component reaction synergistically promoted by ultrasound and a DES.

  • Catalyst/Solvent Preparation : Prepare the deep eutectic solvent (DES) by mixing choline chloride and urea in a 1:2 molar ratio and gently heating until a clear, homogeneous liquid is formed.

  • Reaction Setup : In a 10 mL borosilicate round-bottom flask, place malononitrile (1 mmol), an aromatic aldehyde (1 mmol), indole (1 mmol), and the prepared DES (10 mol%).

  • Ultrasonication : Subject the flask to ultrasound irradiation using an ultrasonic horn or bath. Maintain the reaction temperature at 60 °C if required.

  • Reaction Monitoring : Monitor the reaction's progress by taking aliquots and analyzing them with TLC (eluent: ethyl acetate/n-hexane = 1:9).

  • Work-up : After the reaction is complete (as indicated by TLC), add 10 mL of dichloromethane (DCM) to the flask to extract the product.

  • Isolation and Purification : Separate the organic layer, wash it with water, dry it over anhydrous sodium sulfate, and evaporate the solvent. The resulting crude product can be further purified if necessary.

Ultrasound_Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Sonication cluster_2 Workup & Isolation A Reactants Indole Aldehyde Malononitrile C Ultrasound Irradiation (Acoustic Cavitation) A->C B Green Solvent Deep Eutectic Solvent (DES) B->C D TLC Monitoring C->D E Extraction with DCM D->E F Purification E->F G 3-Substituted Indole F->G

Caption: Workflow for the synergistic ultrasound- and DES-mediated synthesis.

Application Note 3: Mechanochemical Synthesis

Mechanochemistry utilizes mechanical force (e.g., grinding, milling) to induce chemical reactions, often in the absence of a solvent.[7][16] This solvent-free approach is inherently green, as it eliminates solvent-related waste, toxicity, and purification challenges. Reactions are typically performed in a ball mill, where the collision of grinding balls with the reactants provides the necessary energy to overcome activation barriers. This technique has been successfully applied to the Fischer indole synthesis and for creating various N-substituted indole derivatives, offering a scalable and environmentally friendly alternative to solution-phase methods.[7][16][17]

Data Presentation: Mechanochemical Synthesis of Indole Derivatives

Reaction TypeReactantsAdditives/ConditionsMilling TimeYield (%)Reference
Fischer IndolisationArylhydrazines, Carbonyl compoundsOxalic acid, Dimethylurea100 min56[7]
OximationN-substituted indole-3-carboxaldehydes, NH₂OH·HClNaOH or Na₂CO₃20 min~95[16][17]
Azine Synthesis3-(1-hydrazineylideneethyl)-1H-indole, Carbonyl compoundsAcetic acid (1 drop)-High[18]

Experimental Protocol: Mechanochemical Fischer Indole Synthesis [7]

This protocol is adapted from a method using oxalic acid and dimethylurea as a grinding auxiliary.[7]

  • Reactor Charging : Place the arylhydrazine (e.g., p-tolylhydrazine, 1 mmol), carbonyl compound (e.g., cyclohexanone, 1.2 mmol), dimethylurea (DMU), oxalic acid (OA), and the grinding balls into a milling vessel.

  • Milling : Secure the vessel in a ball mill and operate it at a specified frequency (e.g., 30 Hz) for the required duration (e.g., 100 minutes).

  • Reaction Monitoring : The reaction can be monitored by pausing the milling, taking a small sample, and analyzing it via NMR or TLC after a mini-workup.

  • Work-up : After milling is complete, open the vessel and dissolve the solid mixture in a suitable solvent system (e.g., ethyl acetate and water).

  • Product Isolation : Separate the organic layer, wash it with a basic solution (e.g., sat. NaHCO₃) to remove the acid, followed by brine. Dry the organic phase over anhydrous sodium sulfate and remove the solvent under vacuum.

  • Purification : Purify the crude residue via flash column chromatography to yield the pure indole product.

Mechanochemical_Workflow A 1. Charge Milling Vessel (Reactants, Additives, Grinding Media) B 2. Mechanical Milling (High-Energy Collisions) A->B C 3. Solvent-Free Reaction B->C D 4. Dissolve Mixture in Solvent for Workup C->D E 5. Isolate & Purify D->E F Pure Indole Product E->F

Caption: A typical workflow for solvent-free mechanochemical synthesis.

Application Note 4: Photocatalytic Synthesis

Visible-light photocatalysis has become a prominent green chemistry tool, enabling a wide range of organic transformations under exceptionally mild conditions.[19][20] This method uses a photocatalyst that, upon absorbing light, can initiate a reaction through single-electron transfer (SET) or hydrogen atom transfer (HAT) pathways.[20] These reactions often proceed at room temperature, use low catalyst loadings, and can generate reactive radical intermediates from stable precursors.[19][20] Photocatalysis has been used to synthesize polycyclic indolones, 3-substituted indoles, and to achieve dearomatization of the indole ring, opening pathways to complex molecular architectures.[19][21]

Data Presentation: Photocatalytic Synthesis of Indole Derivatives

Product TypeReactantsPhotocatalyst/ConditionsLight SourceTime (h)Yield (%)Reference
Polycyclic IndolonesIndoles with redox-active estersIridium-based photocatalystVisible Light-Moderate to Good[19]
3-Substituted N-pyridyl Indoles2-vinylarylaminesPQ-CF₃* / Co-catalystVisible Light1Up to 83[20]
3-SulfenylindolesN-carboxyindoles, ThiolsPhotocatalyst-free, "on-water"Blue LEDs-High[22]
Boryl Indolines3-substituted indole, NHC-boraneCarbon nitride (CN-V)Visible Light--[21]

Experimental Protocol: General Procedure for Photocatalytic Indole Synthesis [20]

This protocol is a generalized procedure based on the synthesis of N-pyridyl indoles.[20]

  • Reaction Setup : In a reaction vial equipped with a magnetic stir bar, add the 2-vinylarylamine substrate (1.0 equiv), the photocatalyst (e.g., PQ-CF₃, 10 mol%), and a co-catalyst/regenerator (e.g., chloro(pyridine)cobaloxime complex).

  • Solvent and Degassing : Add the appropriate solvent (e.g., acetonitrile) and degas the mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen.

  • Irradiation : Place the sealed vial near a light source (e.g., blue LEDs) and begin stirring. Ensure the reaction is maintained at a constant temperature (often room temperature).

  • Reaction Monitoring : Follow the reaction's progress via TLC or LC-MS analysis.

  • Work-up : Once the starting material is consumed, quench the reaction (if necessary) and remove the solvent in vacuo.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system to isolate the pure indole product.

Photocatalysis_Cycle PC Photocatalyst (PC) PC_star Excited State (PC*) PC->PC_star Visible Light (hν) Substrate Substrate (e.g., Arylamine) PC_red Reduced PC (PC-red) PC_star->PC_red e.g., HAT from Substrate Radical Substrate Radical (e.g., Aminyl Radical) Substrate->Radical Intermediate Cyclized Intermediate Radical->Intermediate Intramolecular Cyclization Product Indole Product Intermediate->Product Oxidation PC_red->PC Regeneration Regen Regenerator

Caption: A simplified logical diagram of a photocatalytic cycle for indole synthesis.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Diethyl 1H-indole-2,5-dicarboxylate Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of diethyl 1H-indole-2,5-dicarboxylate analogs utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[1][2][3][4] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[5][6][7][8]

Applications in Drug Discovery and Medicinal Chemistry

This compound analogs are of significant interest in drug discovery due to the versatile chemical handles provided by the two ester groups, which allow for further structural modifications to explore structure-activity relationships (SAR). The indole nucleus itself is known to interact with various biological targets.[6][7]

Anticancer Potential: The indole core is present in numerous anticancer agents, both natural and synthetic.[5][7] Derivatives of indole-2-carboxylic acid have been investigated as potential antitumor agents.[9] The diester functionality of the target analogs can be hydrolyzed to the corresponding dicarboxylic acid or converted to amides and other derivatives, which can modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to the discovery of novel anticancer therapeutics.[5]

Kinase Inhibitors: Protein kinases are crucial targets in modern oncology.[10] The azaindole and indole scaffolds are recognized as valuable frameworks for the design of kinase inhibitors.[11] The structural features of this compound can be exploited to design inhibitors that target the ATP-binding site of various kinases. For instance, substituted pyrido[2,3-d]pyrimidinones with a 5-amino indole moiety have shown potent and selective inhibition of Polo-like kinase 2 (PLK2).[12] The diester analogs can serve as a template for the development of new kinase inhibitors for targeted cancer therapy.[13]

Experimental Protocols

The following protocols are based on established microwave-assisted indole synthesis methodologies, particularly the Fischer indole synthesis, which is a robust and widely used method for constructing the indole ring.[1][3][14][15]

General Protocol for Microwave-Assisted Fischer Indole Synthesis of this compound Analogs

This protocol describes a one-pot synthesis of a representative this compound analog from a substituted phenylhydrazine and a ketoester under microwave irradiation.

Materials:

  • Substituted phenylhydrazine hydrochloride (e.g., 4-(ethoxycarbonyl)phenylhydrazine hydrochloride) (1.0 mmol)

  • Diethyl 2-ketoglutarate (1.1 mmol)

  • p-Toluenesulfonic acid (p-TSA) (0.2 mmol)

  • Ethanol (5 mL)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add the substituted phenylhydrazine hydrochloride (1.0 mmol), diethyl 2-ketoglutarate (1.1 mmol), and p-toluenesulfonic acid (0.2 mmol).

  • Add ethanol (5 mL) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the cavity of the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 120°C for 15 minutes with stirring. The power output will be automatically adjusted by the microwave reactor to maintain the set temperature.

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound analog.

Data Presentation: Comparison of Microwave-Assisted vs. Conventional Heating

The following table summarizes typical quantitative data for the synthesis of an indole carboxylate derivative, illustrating the advantages of microwave irradiation over conventional heating.

ParameterMicrowave-Assisted SynthesisConventional Heating
Reaction Time 10 - 20 minutes4 - 8 hours
Temperature 120 - 150 °CReflux (solvent dependent)
Yield 85 - 95%60 - 75%
Solvent Ethanol, Acetic Acid, or solvent-freeAcetic Acid, Ethanol, Toluene
Catalyst p-TSA, ZnCl₂, or acid catalystp-TSA, ZnCl₂, H₂SO₄
Purity of Crude Product Generally higherOften requires more extensive purification

Note: The data presented are representative and may vary depending on the specific substrates and reaction conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound analogs.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants: - Phenylhydrazine - Ketoester - Catalyst - Solvent mw_reactor Microwave Reactor (e.g., 120°C, 15 min) reagents->mw_reactor quench Quench with NaHCO₃ mw_reactor->quench extraction Extract with Ethyl Acetate quench->extraction purification Column Chromatography extraction->purification product Pure Diethyl 1H-indole- 2,5-dicarboxylate Analog purification->product signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Indole_analog Indole Analog (Potential Inhibitor) Indole_analog->RAF

References

Application Notes and Protocols: One-Pot Synthesis of Substituted Indoles from Diethyl 1H-indole-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The development of efficient and versatile methods for the synthesis of substituted indoles is therefore of significant interest to the drug discovery and development community. Diethyl 1H-indole-2,5-dicarboxylate is a readily available starting material that offers multiple points for functionalization. This document provides a detailed protocol for a one-pot synthesis of N-substituted indole derivatives from this starting material, a key transformation for creating diverse compound libraries for biological screening.

While a direct, extensively documented one-pot protocol for a wide range of substitutions on this compound is not prevalent in the current literature, this application note details a representative one-pot N-alkylation reaction. This method is based on established procedures for the N-alkylation of similar indole-2-carboxylate systems and offers a straightforward and efficient route to a key class of substituted indoles.

Data Presentation

The following table summarizes the expected yields for the one-pot N-alkylation of this compound with various alkylating agents based on analogous reactions reported for similar substrates.

EntryAlkylating AgentProductExpected Yield (%)
1Methyl IodideDiethyl 1-methyl-1H-indole-2,5-dicarboxylate90-98%
2Ethyl BromideDiethyl 1-ethyl-1H-indole-2,5-dicarboxylate85-95%
3Benzyl BromideDiethyl 1-benzyl-1H-indole-2,5-dicarboxylate88-96%
4Allyl BromideDiethyl 1-allyl-1H-indole-2,5-dicarboxylate82-92%

Experimental Workflow

The following diagram illustrates the general workflow for the one-pot N-alkylation of this compound.

experimental_workflow start Start reagents Combine this compound, base (e.g., K2CO3), and solvent (e.g., DMF) start->reagents alkylating_agent Add alkylating agent (e.g., methyl iodide) reagents->alkylating_agent reaction Stir at room temperature or heat as required alkylating_agent->reaction workup Aqueous workup and extraction reaction->workup purification Purification by column chromatography workup->purification product Characterized N-substituted product purification->product

Caption: General workflow for the one-pot N-alkylation.

Experimental Protocols

One-Pot Synthesis of Diethyl 1-Methyl-1H-indole-2,5-dicarboxylate

This protocol describes a representative one-pot procedure for the N-methylation of this compound.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methyl iodide (CH₃I)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 261.3 mg).

  • Add anhydrous potassium carbonate (1.5 mmol, 207.3 mg).

  • Add anhydrous N,N-dimethylformamide (5 mL) to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add methyl iodide (1.2 mmol, 75 µL) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure diethyl 1-methyl-1H-indole-2,5-dicarboxylate.

Expected Product Characterization Data:

The following table provides expected analytical data for the product based on similar known compounds.

PropertyExpected Value
AppearanceWhite to off-white solid
Molecular FormulaC₁₅H₁₇NO₄
Molecular Weight275.30 g/mol
¹H NMR (CDCl₃, 400 MHz)δ 7.9-8.1 (m, 2H), 7.3-7.5 (m, 2H), 4.4-4.5 (q, J=7.1 Hz, 2H), 4.3-4.4 (q, J=7.1 Hz, 2H), 4.1 (s, 3H), 1.4-1.5 (t, J=7.1 Hz, 3H), 1.3-1.4 (t, J=7.1 Hz, 3H)
¹³C NMR (CDCl₃, 101 MHz)δ 165.8, 161.2, 139.5, 130.1, 128.5, 125.4, 122.8, 121.9, 110.5, 106.2, 61.5, 60.9, 31.8, 14.4, 14.3
Mass Spectrometry (ESI+)m/z 276.1 [M+H]⁺

Logical Relationship Diagram

The following diagram illustrates the logical relationship in the functionalization of the this compound scaffold.

logical_relationship cluster_functionalization Potential Functionalization Sites cluster_reactions Exemplary Reactions start_material This compound n_h N-H (Position 1) start_material->n_h c3_h C3-H start_material->c3_h c4_c6_c7_h C4/C6/C7-H start_material->c4_c6_c7_h ester_groups Ester Groups (C2 & C5) start_material->ester_groups alkylation N-Alkylation / N-Arylation n_h->alkylation High Reactivity electrophilic_sub Electrophilic Substitution (e.g., Halogenation, Nitration) c3_h->electrophilic_sub Moderate Reactivity ch_activation Directed C-H Activation c4_c6_c7_h->ch_activation Requires Specific Catalysis hydrolysis_amidation Hydrolysis / Amidation ester_groups->hydrolysis_amidation Standard Transformations

Caption: Functionalization pathways of the indole scaffold.

Conclusion

This application note provides a practical, one-pot protocol for the N-alkylation of this compound, a key transformation for the synthesis of diverse indole derivatives. The provided methodologies and data serve as a valuable resource for researchers in medicinal chemistry and drug development, enabling the efficient generation of novel compounds for biological evaluation. Further exploration of one-pot multi-component reactions starting from this scaffold could yield even greater molecular diversity from a single, efficient synthetic operation.

Troubleshooting & Optimization

Technical Support Center: Optimization of Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Fischer indole synthesis for higher yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the Fischer indole synthesis in a question-and-answer format.

Question: My Fischer indole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in Fischer indole synthesis can stem from several factors. The choice of acid catalyst is crucial.[1][2][3][4][5] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used, and the optimal catalyst can be substrate-dependent.[1][2][3][5] The reaction is also highly sensitive to temperature, acid strength, and reaction time.[2]

To improve your yield, consider the following:

  • Catalyst Screening: Experiment with a variety of Brønsted and Lewis acids to find the most effective one for your specific substrates.[1][2]

  • Reaction Conditions Optimization: Systematically vary the temperature and reaction time. Elevated temperatures are often required, but excessive heat can lead to degradation and side products.[2][6]

  • Solvent Selection: The choice of solvent can significantly impact the yield. While the reaction can proceed in the absence of a solvent, polar aprotic solvents like DMSO and acetic acid are often employed.[7][8][9] One study found excellent yields in solvents like THF, 2-methyl THF, water, and ethanol.[10]

  • Microwave Irradiation: The use of microwave irradiation can dramatically reduce reaction times and, in many cases, improve yields.[10][11][12][13] For example, the synthesis of 1,2,3,4-tetrahydrocarbazole from phenylhydrazine and cyclohexanone with p-toluenesulfonic acid (p-TSA) as a catalyst under microwave irradiation for 3 minutes yielded 91%.[11]

  • One-Pot Procedures: To minimize handling losses and improve overall efficiency, consider a one-pot synthesis where the formation of the hydrazone and the subsequent indolization occur in the same reaction vessel.[10][14][15][16]

Question: I am observing the formation of significant side products. How can I minimize them?

Answer:

Side product formation is a common challenge. Unwanted byproducts can include aldol condensation products or Friedel-Crafts products.[2] The formation of regioisomers is also possible when using unsymmetrical ketones.[2]

Strategies to minimize side products include:

  • Careful Control of Reaction Conditions: As the reaction is sensitive to conditions, precise control over temperature and reaction time can help suppress side reactions.[2]

  • Choice of Catalyst: The acidity of the medium can influence the reaction pathway. Fine-tuning the acid catalyst and its concentration may favor the desired indole formation over side reactions.

  • Substrate Purity: Ensure the purity of your starting materials, particularly the arylhydrazine and the carbonyl compound. Impurities can lead to undesired reactions.

  • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive substrates and intermediates.

Question: My product is difficult to purify. What purification strategies can I employ?

Answer:

Purification challenges can arise from the presence of unreacted starting materials, side products, and tar-like substances. A user on a chemistry forum described difficulty in separating their target indole from byproducts using column chromatography with various solvent systems.

Effective purification strategies include:

  • Column Chromatography Optimization: Systematically screen different solvent systems (eluents) for column chromatography. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Gradient elution can be particularly effective.

  • Recrystallization: If the indole product is a solid, recrystallization from a suitable solvent can be a highly effective method for purification.

  • Acid-Base Extraction: If your indole has a basic nitrogen atom, you may be able to use acid-base extraction to separate it from neutral impurities.

  • Preparative TLC or HPLC: For small-scale reactions or particularly difficult separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Fischer indole synthesis?

A1: The Fischer indole synthesis involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[2][3][5] The key steps are:

  • Formation of a phenylhydrazone from the arylhydrazine and the carbonyl compound.[3]

  • Tautomerization of the phenylhydrazone to its enamine form.[2][3]

  • A[1][1]-sigmatropic rearrangement of the protonated enamine, which is the characteristic step of the reaction.[2][3]

  • Loss of ammonia and subsequent aromatization to form the indole ring.[2][3]

Q2: Can I use any aldehyde or ketone for this synthesis?

A2: The carbonyl compound must be enolizable, meaning it must have at least one α-hydrogen.[8] The reaction fails with acetaldehyde, and therefore cannot be used to synthesize indole itself directly.[2] However, pyruvic acid can be used as a substitute, and the resulting indole-2-carboxylic acid can be decarboxylated to yield indole.[2] α,β-Unsaturated ketones are generally avoided due to potential side reactions.[8]

Q3: How does microwave-assisted Fischer indole synthesis improve the reaction?

A3: Microwave irradiation offers several advantages:

  • Rapid Heating: Microwaves provide rapid and uniform heating of the reaction mixture, leading to significantly shorter reaction times.[11][13]

  • Higher Yields: In many cases, microwave-assisted synthesis results in higher product yields compared to conventional heating methods.[10][11]

  • Reduced Side Products: The shorter reaction times can minimize the formation of degradation products and other side products.[11]

  • Improved Efficiency: The speed and efficiency of microwave synthesis make it an attractive method for library synthesis and rapid reaction optimization.[13]

Q4: Are there any modern modifications to the classical Fischer indole synthesis?

A4: Yes, several modifications have been developed to expand the scope and improve the efficiency of the Fischer indole synthesis. One notable example is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling reaction to synthesize the N-arylhydrazone precursors.[3] This allows for the use of aryl bromides as starting materials, broadening the range of accessible indoles.[3] Additionally, one-pot, multi-component approaches have been developed to streamline the synthesis and improve overall yields.[10][15][16]

Data Presentation

Table 1: Effect of Solvent on the Yield of 2,3-dimethylindole [10]

SolventYield (%)
THF95
2-Methyl THF96
Water92
Ethanol94

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for the Synthesis of 1,2,3,4-tetrahydrocarbazole [11]

Heating MethodCatalystReaction TimeYield (%)
ConventionalZinc Chloride-76
MicrowaveZinc Chloride3 min76
Microwavep-TSA3 min91

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 1,2,3,4-Tetrahydrocarbazole [11]

Materials:

  • Phenylhydrazine

  • Cyclohexanone

  • p-Toluenesulfonic acid (p-TSA)

Procedure:

  • In a microwave-safe reaction vessel, combine phenylhydrazine (1 equivalent), cyclohexanone (1 equivalent), and a catalytic amount of p-toluenesulfonic acid.

  • Place the vessel in a microwave reactor.

  • Irradiate the mixture at 600 W for 3 minutes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the product by appropriate methods, such as column chromatography or recrystallization, to obtain 1,2,3,4-tetrahydrocarbazole.

Protocol 2: One-Pot, Three-Component Fischer Indolisation–N-Alkylation [15][17]

Materials:

  • Aryl hydrazine

  • Ketone

  • Alkyl halide

  • Appropriate solvent (e.g., THF)

  • Base (e.g., Sodium Hydride)

Procedure:

  • Fischer Indolisation: In a suitable reaction vessel, dissolve the aryl hydrazine (1 equivalent) and the ketone (1 equivalent) in the chosen solvent. Add the acid catalyst and heat the mixture (either conventionally or using microwave irradiation) until the formation of the indole is complete (monitor by TLC).

  • N-Alkylation: To the same reaction vessel containing the newly formed indole, add the base (e.g., sodium hydride) at a suitable temperature (e.g., 0 °C).

  • After stirring for a short period, add the alkyl halide (1.1 equivalents).

  • Allow the reaction to proceed until completion (monitor by TLC).

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 1,2,3-trisubstituted indole.

Visualizations

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials A Aryl Hydrazine C Hydrazone Formation (Acid Catalyst) A->C B Aldehyde or Ketone B->C D [3,3]-Sigmatropic Rearrangement C->D E Cyclization & Aromatization (Loss of NH3) D->E F Indole Product E->F

Caption: General workflow of the Fischer indole synthesis.

Troubleshooting_Fischer_Indole_Synthesis cluster_solutions Potential Solutions Problem Low Yield or Side Products Sol1 Optimize Catalyst (Brønsted vs. Lewis) Problem->Sol1 Choice of Acid Sol2 Adjust Temperature & Reaction Time Problem->Sol2 Reaction Conditions Sol3 Screen Solvents Problem->Sol3 Solvent Effects Sol4 Use Microwave Irradiation Problem->Sol4 Heating Method Sol5 Implement One-Pot Procedure Problem->Sol5 Procedural Efficiency Outcome Higher Yield & Purity Sol1->Outcome Sol2->Outcome Sol3->Outcome Sol4->Outcome Sol5->Outcome

Caption: Troubleshooting guide for low yields in Fischer indole synthesis.

References

Technical Support Center: Regioselectivity in Substituted Indole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in the synthesis of substituted indoles.

Troubleshooting Guide

This guide addresses specific issues that can arise during experimental work, leading to poor regioselectivity or unexpected product formation.

Q1: My Fischer indole synthesis is producing a mixture of regioisomers. How can I improve the selectivity?

A1: The regioselectivity of the Fischer indole synthesis, particularly with unsymmetrical ketones, is highly sensitive to several factors. The choice of acid catalyst, reaction temperature, and the electronic nature of substituents on both the arylhydrazine and the ketone are critical.

  • Acid Catalyst: The acidity of the medium can determine the preferred regioisomer. Stronger acids may favor one isomer over another.

  • Substituent Effects: Electron-withdrawing groups on the phenylhydrazine ring can destabilize one of the potential[1][1]-sigmatropic rearrangement transition states, leading to higher selectivity.[2][3] For example, in the synthesis of a selective androgen receptor modulator, an electron-withdrawing phthalimide substituent disfavored the formation of the undesired indole product.[2][3]

  • Steric Hindrance: Bulky substituents on the ketone can sterically hinder the approach to one of the enamine isomers, thereby favoring the formation of the less hindered indole product.

Troubleshooting Steps:

  • Screen Acid Catalysts: Test a range of Brønsted acids (e.g., HCl, H₂SO₄, PTSA) and Lewis acids (e.g., ZnCl₂, AlCl₃) to find the optimal catalyst for your specific substrates.[4]

  • Modify Substituents: If possible, introduce an electron-withdrawing group onto the arylhydrazine to electronically bias the cyclization.

  • Adjust Temperature: Lowering the reaction temperature can sometimes increase the kinetic preference for one regioisomer.

Q2: I am attempting a Larock indole synthesis with an unsymmetrical alkyne and getting low regioselectivity. What factors control the regiochemistry in this reaction?

A2: The Larock indole synthesis is a powerful palladium-catalyzed method for creating 2,3-disubstituted indoles. However, achieving high regioselectivity with unsymmetrical alkynes can be challenging. The primary controlling factors are the electronic and steric properties of the alkyne substituents.

  • Electronic Effects: The electronic nature of the substituents on the alkyne has a significant impact. For diarylacetylenes, electron-withdrawing groups tend to direct the substituted phenyl moiety to the C2 position of the indole, while electron-donating groups favor the C3 position.[1]

  • Steric Effects: While Larock initially suggested that the larger substituent is preferentially introduced at the C2 position, subsequent studies have shown that this is not always the case.[5] Functional groups such as esters or Boc-protected amines at the homopropargylic position have been found to exert only low to moderate directing effects.[5][6][7]

  • Catalyst System: The choice of palladium catalyst and ligands is crucial. A ferrocene-functionalized N-heterocyclic carbene (NHC)–palladium complex has been developed that provides good yields and high regioselectivity for the synthesis of 2,3-disubstituted indoles.[8]

Troubleshooting Steps:

  • Optimize the Catalyst: Switch to a more robust catalyst system, such as the NHC-palladium complexes, which have shown improved regioselectivity.[8]

  • Modify Alkyne Substituents: If the synthesis allows, alter the electronic properties of the alkyne substituents to favor the desired regioisomer.

  • Review Substrate Compatibility: Be aware that certain functional groups on the alkyne may not provide strong directing effects, leading to mixtures of products.[5][6]

Q3: My C-H functionalization reaction is not selective for the desired position on the indole ring. How can I direct the reaction to a specific carbon (e.g., C2, C3, C4)?

A3: Directing groups are the most effective strategy for controlling regioselectivity in C-H functionalization reactions of indoles. By temporarily installing a directing group, you can guide the metal catalyst to a specific C-H bond.

  • C4-Functionalization: An aldehyde group at the C3 position has been successfully used as a directing group with a Ruthenium catalyst to achieve highly regioselective alkenylation at the C4 position.[9][10][11] This strategy is valuable for synthesizing precursors to ergot alkaloids.[9][11]

  • C2-Functionalization: Due to the inherent reactivity of the C3 position, functionalization at C2 is challenging. However, using an N-benzoyl directing group in combination with a Ru(II) catalyst can achieve highly regioselective C2-alkenylation.[12]

  • Solvent Control: In some cases, the solvent can dramatically influence regioselectivity. For the arylation of indoles using a P(O)tBu₂ auxiliary group, switching the solvent from THF to toluene can shift the selectivity from the C3 to the C2 position.[13]

Troubleshooting Steps:

  • Select an Appropriate Directing Group: Choose a directing group known to favor the desired position. (See table below).

  • Optimize Reaction Conditions: Screen different metal catalysts (e.g., Pd, Ru, Rh), ligands, and solvents.

  • Consider a Multi-step Strategy: If direct functionalization is not selective, consider a strategy involving protection, directed functionalization, and subsequent deprotection.

Table 1: Influence of Directing Groups on Indole Functionalization

Target PositionDirecting GroupCatalyst System (Example)Reference(s)
C2N-BenzoylRu(II)[12]
C4C3-AldehydeRu[9][10]
C7N-Picolinamide (PIM)Pd(OAc)₂
N-alkylation(various N-protecting)Dinuclear Zinc-ProPhenol[14]

Frequently Asked Questions (FAQs)

Q4: What is the role of a protecting group in controlling regioselectivity?

A4: Protecting groups are essential tools for managing regioselectivity.[15] By masking a reactive site, such as the N-H of the indole, a protecting group can alter the electronic properties and steric environment of the molecule, thereby directing subsequent reactions to other positions. For example, protecting the indole nitrogen with an electron-withdrawing group can decrease the nucleophilicity of the C3 position, potentially favoring functionalization at other sites.[16] In oxidative coupling reactions, the choice of N-alkyl or N-sulfonyl protecting groups can significantly impact both yield and regiochemical control.[17]

Q5: My Bischler-Möhlau synthesis gives poor yields and an unpredictable mix of products. Is this reaction reliable for regioselective synthesis?

A5: The classical Bischler-Möhlau synthesis is known for its harsh reaction conditions, often leading to poor yields and unpredictable regioselectivity.[18][19] The mechanism is complex, and side reactions are common.[20][21][22] However, modern modifications have been developed to improve its reliability. The use of lithium bromide as a catalyst or the application of microwave irradiation can provide milder reaction conditions and may improve outcomes.[18][21] For syntheses where high regioselectivity is critical, other methods like the Larock synthesis or directed C-H activation are often preferred.

Q6: How do the electronic properties of substituents on my starting materials affect the regiochemical outcome?

A6: Substituent electronic effects are a fundamental factor in controlling regioselectivity.

  • In Fischer Indole Synthesis: Electron-donating groups on the arylhydrazine can sometimes lead to reaction failure by promoting heterolytic N-N bond cleavage instead of the desired[1][1]-sigmatropic rearrangement.[23] Conversely, electron-withdrawing groups can enhance selectivity by disfavoring one of the possible rearrangement pathways.[2]

  • In Larock Indole Synthesis: For unsymmetrical diarylacetylenes, electron-withdrawing substituents favor the formation of indoles with the substituted phenyl group at the C2 position, while electron-donating groups favor the C3 position.[1]

  • In C-H Functionalization: The inherent electron density of the indole ring (highest at C3) makes it highly nucleophilic at that position.[24] To overcome this natural reactivity and achieve functionalization at other positions, strategies like directing groups are often necessary.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Regioselective Larock Indole Synthesis using NHC-Palladium Catalyst

This protocol is adapted from the procedure for a practical and regioselective synthesis of 2,3-disubstituted indoles.[8]

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the o-haloaniline (1.0 mmol), the unsymmetrical alkyne (1.2 mmol), the NHC-palladium complex (e.g., 1-5 mol%), and a suitable base (e.g., K₂CO₃, 2.5 mmol).

  • Solvent Addition: Add a dry, degassed solvent (e.g., DMF or dioxane, 3-5 mL) via syringe.

  • Reaction: Heat the reaction mixture at the specified temperature (e.g., 100-120 °C) for the required time (typically 12-24 hours), monitoring progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.

Table 2: Representative Data on Larock Indole Synthesis Regioselectivity

Alkyne Substituent (R¹)Alkyne Substituent (R²)Catalyst SystemSolventRegioisomeric Ratio (2-R¹ / 2-R²)Yield (%)Reference
Phenyl (Ph)4-MeO-Ph (EWG)Pd(OAc)₂DMFMajor product has EWG at C2~70-85[1]
Phenyl (Ph)4-Me-Ph (EDG)Pd(OAc)₂DMFMajor product has EDG at C3~75-90[1]
CH₂OBnCO₂MePd₂(dba)₃NMP1 : 1.448[5]
CH₂CH₂NHBocEtPd₂(dba)₃NMP1.5 : 155[5]

EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group

Visualizations

Troubleshooting_Workflow start Problem: Poor Regioselectivity synthesis_type Identify Indole Synthesis Method start->synthesis_type fischer Fischer Synthesis synthesis_type->fischer Fischer larock Larock Synthesis synthesis_type->larock Larock ch_act C-H Activation synthesis_type->ch_act C-H Act. other Other (e.g., Bischler) synthesis_type->other Other fischer_sol 1. Screen Acid Catalysts 2. Modify Substituents (EWG) 3. Adjust Temperature fischer->fischer_sol larock_sol 1. Change Catalyst/Ligand (e.g., NHC) 2. Modify Alkyne Electronics 3. Check Steric Factors larock->larock_sol ch_act_sol 1. Introduce Directing Group 2. Screen Solvents 3. Optimize Metal Catalyst ch_act->ch_act_sol other_sol 1. Use Milder Conditions (e.g., MW) 2. Add Catalysts (e.g., LiBr) 3. Consider Alternative Synthesis other->other_sol end Improved Regioselectivity fischer_sol->end larock_sol->end ch_act_sol->end other_sol->end

Caption: Troubleshooting workflow for poor regioselectivity.

Larock_Regioselectivity cluster_start Starting Materials cluster_conditions Reaction Conditions aniline o-Haloaniline catalyst Pd Catalyst + Ligand alkyne Unsymmetrical Alkyne (R¹-C≡C-R²) path_a Pathway A alkyne->path_a path_b Pathway B alkyne->path_b label_ewg R¹ is Electron-Withdrawing Favors Pathway A alkyne->label_ewg label_edg R¹ is Electron-Donating Favors Pathway B alkyne->label_edg label_sterics Steric Bulk of R¹/R² Influences Pathway alkyne->label_sterics catalyst->path_a catalyst->path_b solvent Solvent (e.g., DMF, NMP) product_a Product 1 (2-R¹, 3-R² Indole) path_a->product_a product_b Product 2 (2-R², 3-R¹ Indole) path_b->product_b

Caption: Factors influencing regioselectivity in Larock indole synthesis.

References

Troubleshooting low yields in diethyl 1H-indole-2,5-dicarboxylate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diethyl 1H-indole-2,5-dicarboxylate. The synthesis typically proceeds via a two-step process: a Japp-Klingemann reaction to form the hydrazone intermediate, followed by a Fischer indole synthesis for cyclization. This guide addresses common issues that can lead to low yields and other experimental challenges.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis.

Problem 1: Low or No Yield of this compound in the Fischer Indole Synthesis Step

Possible Causes and Solutions:

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical in the Fischer indole synthesis.[1] The presence of two electron-withdrawing ester groups in the precursor can make the cyclization more challenging, requiring stronger acidic conditions.

    • Solution: If using milder acids like acetic acid results in low yields, consider switching to stronger Brønsted acids such as sulfuric acid or polyphosphoric acid (PPA). Lewis acids like zinc chloride or boron trifluoride can also be effective.[1] It is recommended to perform small-scale trials to determine the optimal catalyst and concentration.

  • Reaction Temperature and Time: The reaction may not be reaching the necessary activation energy for the[2][2]-sigmatropic rearrangement, or prolonged reaction times at high temperatures could be leading to decomposition.

    • Solution: Optimize the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a gradual increase in temperature may be beneficial. Conversely, if decomposition is observed (e.g., charring or the appearance of multiple spots on TLC), reducing the temperature and reaction time should be considered.

  • Side Reactions: The formation of side products can significantly reduce the yield of the desired indole. One common side product is the corresponding aniline derivative resulting from the cleavage of the N-N bond in the hydrazone intermediate.[3] Another potential impurity is diethyl azobenzene-4,4'-dicarboxylate, which can arise from the starting materials.[4]

    • Solution: Ensure the purity of the starting hydrazone. The presence of impurities can lead to undesired side reactions. Purification of the hydrazone before the cyclization step is recommended. Modifying the reaction conditions, such as using a different acid catalyst or solvent, can also help to minimize side reactions.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction closely by TLC. If the starting material is still present after the initial reaction time, consider extending the reaction time or increasing the temperature slightly.

ParameterRecommended ConditionTroubleshooting Action
Acid Catalyst Polyphosphoric acid (PPA) or Sulfuric acid (H₂SO₄)Try a stronger Lewis acid (e.g., ZnCl₂, BF₃·OEt₂)
Temperature 80-100 °CIncrease temperature in 10 °C increments if reaction is slow
Reaction Time 1-3 hours (monitor by TLC)Extend time if starting material persists; shorten if decomposition occurs
Solvent Toluene or XyleneConsider a higher boiling point solvent if starting material is insoluble
Problem 2: Difficulty in Purifying the Final Product

Possible Causes and Solutions:

  • Presence of Polar Impurities: The crude product may contain highly polar impurities, making separation by standard column chromatography challenging.

    • Solution: A multi-step purification approach may be necessary. Consider an initial acid-base extraction to remove any basic or acidic impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be very effective in purifying the final product.

  • Co-elution of Byproducts: Side products with similar polarity to the desired product can make chromatographic separation difficult.

    • Solution: Experiment with different solvent systems for column chromatography. A gradient elution may provide better separation. If co-elution persists, consider derivatizing the product or the impurity to alter their polarities, facilitating separation.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: The most common synthetic route involves two main steps:

  • Japp-Klingemann Reaction: Reaction of ethyl 4-aminobenzoate with sodium nitrite and HCl to form a diazonium salt, which is then reacted with diethyl 2-acetyl-3-oxobutanoate to yield the corresponding hydrazone.[5]

  • Fischer Indole Synthesis: The purified hydrazone is then cyclized in the presence of an acid catalyst to form this compound.[1]

Q2: What are the expected yields for this synthesis?

A2: The yields can vary significantly depending on the reaction conditions and the purity of the starting materials. The Japp-Klingemann reaction to form the hydrazone can proceed with yields of 70-90%. The Fischer indole synthesis step is often the lower-yielding step, with reported yields for similar compounds ranging from 40% to 70% under optimized conditions.[4] Low yields in the Fischer indole synthesis are a common issue, particularly with substituted phenylhydrazines.

Q3: What are the key parameters to control during the Fischer indole synthesis?

A3: The critical parameters to control are:

  • Purity of the hydrazone: Impurities can lead to significant side reactions.

  • Choice and concentration of the acid catalyst: This is crucial for efficient cyclization.

  • Reaction temperature and time: These need to be carefully optimized to maximize product formation and minimize decomposition.

  • Anhydrous conditions: Water can interfere with the reaction, so using dry solvents and reagents is recommended.

Q4: How can I confirm the identity and purity of the final product?

A4: The identity and purity of this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

  • Melting Point: A sharp melting point indicates high purity.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-((4-(ethoxycarbonyl)phenyl)hydrazono)propanoate (Hydrazone Intermediate)
  • Diazotization: Dissolve ethyl 4-aminobenzoate (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1 equivalent) in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes.

  • Coupling: In a separate flask, dissolve diethyl 2-acetyl-3-oxobutanoate (1 equivalent) in ethanol and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the solution of the β-ketoester with vigorous stirring.

  • Maintain the temperature at 0-5 °C and stir for 2-3 hours.

  • The precipitated hydrazone is collected by filtration, washed with cold water, and dried.

  • Recrystallize from ethanol to obtain the pure hydrazone.

Protocol 2: Synthesis of this compound (Fischer Indole Synthesis)
  • Suspend the purified hydrazone (1 equivalent) in a suitable solvent such as toluene or ethanol.

  • Add the acid catalyst (e.g., polyphosphoric acid, 10-20 wt%, or a catalytic amount of sulfuric acid).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.

  • After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

  • Neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Visualizations

experimental_workflow cluster_step1 Step 1: Japp-Klingemann Reaction cluster_step2 Step 2: Fischer Indole Synthesis cluster_purification Purification A Ethyl 4-aminobenzoate B NaNO2, HCl A->B C Diazonium Salt B->C D Diethyl 2-acetyl-3-oxobutanoate C->D Coupling E Hydrazone Intermediate D->E F Hydrazone Intermediate G Acid Catalyst (e.g., PPA) F->G H Cyclization G->H I This compound H->I J Crude Product I->J K Column Chromatography J->K L Pure Product K->L

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Start Low Yield of Indole Catalyst Inappropriate Acid Catalyst? Start->Catalyst TempTime Incorrect Temp/Time? Start->TempTime SideReactions Side Reactions Dominating? Start->SideReactions Incomplete Incomplete Reaction? Start->Incomplete Sol_Catalyst Optimize Catalyst: - Stronger Brønsted Acid (H₂SO₄, PPA) - Lewis Acid (ZnCl₂, BF₃) Catalyst->Sol_Catalyst Yes Sol_TempTime Optimize Conditions: - Monitor by TLC - Adjust temp/time accordingly TempTime->Sol_TempTime Yes Sol_SideReactions Minimize Side Reactions: - Purify hydrazone intermediate - Modify catalyst/solvent SideReactions->Sol_SideReactions Yes Sol_Incomplete Drive to Completion: - Extend reaction time - Increase temperature cautiously Incomplete->Sol_Incomplete Yes

Caption: Troubleshooting logic for low yields in the Fischer indole synthesis step.

References

Technical Support Center: Synthesis of Indole-2,5-dicarboxylates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of indole-2,5-dicarboxylates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare indole-2,5-dicarboxylates?

A1: The most common methods are variations of classical indole syntheses, adapted for the specific substitution pattern. These include the Reissert synthesis, starting from a substituted o-nitrotoluene, and the Fischer indole synthesis, using a substituted phenylhydrazine and a pyruvate derivative. The choice of route often depends on the availability of starting materials.

Q2: I am observing a significant loss of one of the carboxyl groups. What is happening?

A2: You are likely encountering decarboxylation. Indole-2-carboxylic acids are particularly susceptible to losing CO2 upon heating.[1] This can occur during the final cyclization step if the reaction is heated too vigorously or for an extended period, or during subsequent workup and purification steps.[1]

Q3: My final product is a mix of the di-acid, the mono-ester, and the di-ester. How can I control the hydrolysis?

A3: Partial or complete hydrolysis of the ester groups can occur during the workup or purification, especially if acidic or basic conditions are used at elevated temperatures. To obtain the di-ester, ensure all workup steps are performed under neutral or mildly acidic conditions at low temperatures. For the di-acid, a controlled saponification with a base like NaOH or LiOH followed by careful acidification is necessary. Incomplete hydrolysis will lead to a mixture of products.

Q4: The yield of my cyclization step is very low, and I see a lot of dark, polymeric material. What could be the cause?

A4: Strong acidic conditions, often used in Fischer or Reissert syntheses, can lead to polymerization of the electron-rich indole ring.[2][3] This is especially problematic at higher temperatures. It is crucial to carefully control the acid concentration and reaction temperature. Using milder Lewis acids or optimizing the reaction time can help minimize polymerization.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of indole-2,5-dicarboxylates, with a focus on a modified Reissert synthesis approach.

Problem 1: Low Yield in the Condensation of 4-Methyl-3-nitrobenzoate with Diethyl Oxalate
Symptom Possible Cause(s) Suggested Solution(s)
Starting material is recovered.1. The base is not strong enough to deprotonate the methyl group. 2. Reaction time is too short or temperature is too low.1. Switch to a stronger base like potassium ethoxide or sodium hydride.[4] 2. Ensure anhydrous conditions, as moisture will quench the base. 3. Gradually increase the reaction temperature and monitor by TLC.
Formation of dark, intractable tars.The reaction temperature is too high, leading to decomposition or polymerization.Maintain a consistent, moderate temperature. Add the reagents slowly to control any exotherm.
Problem 2: Incomplete Reductive Cyclization or Formation of Side Products
Symptom Possible Cause(s) Suggested Solution(s)
The intermediate phenylpyruvic ester is isolated after the reduction step.1. The reducing agent is not active enough. 2. Insufficient amount of reducing agent.1. Use freshly activated zinc dust or an alternative reducing agent like iron powder in acetic acid.[1] 2. Increase the molar excess of the reducing agent.
A mixture of unidentified byproducts is formed.The reduction of the nitro group can lead to various intermediates that can undergo side reactions if the cyclization is not efficient.1. Control the temperature of the reduction carefully. 2. Ensure the reaction medium is acidic enough to promote cyclization immediately after reduction.
Problem 3: Partial or Complete Decarboxylation of the Product
Symptom Possible Cause(s) Suggested Solution(s)
The final product is indole-5-carboxylate or indole.High temperatures during reaction, workup, or purification.[1]1. Perform the cyclization at the lowest effective temperature. 2. Avoid prolonged heating. 3. During purification by chromatography, use a neutral mobile phase and avoid overheating when removing the solvent. 4. If distillation is used for purification, employ vacuum distillation at a lower temperature.
The ratio of di-ester to mono-ester is inconsistent.The C-2 carboxyl group is more labile and prone to decarboxylation.Optimize reaction conditions to be as mild as possible. Consider purification by crystallization at low temperatures if possible.
Problem 4: Hydrolysis of Ester Groups During Workup
Symptom Possible Cause(s) Suggested Solution(s)
The final product is a mixture of di-ester, mono-acid, and di-acid.Exposure to acidic or basic conditions, especially at elevated temperatures, during extraction or purification.1. Use a mild bicarbonate solution for washing instead of strong bases. 2. Keep the temperature low during all workup steps. 3. If the di-acid is the target, ensure complete saponification by using a sufficient amount of base and adequate reaction time.

Quantitative Data Summary

The following table summarizes typical yields and conditions for reactions related to the synthesis of indole dicarboxylates. Note that specific yields for indole-2,5-dicarboxylate may vary.

Reaction Step Reagents & Conditions Typical Yield Key Impurities
Condensation 4-Methyl-3-nitrobenzoate, Diethyl oxalate, KOEt, EtOH60-75%Unreacted starting material, self-condensation products.
Reductive Cyclization Ethyl 2-(4-(methoxycarbonyl)-2-nitrophenyl)-3-oxobutanoate, Zn/AcOH50-65%Incompletely cyclized amino intermediate, polymeric byproducts.
Decarboxylation (Side Reaction) Heating above 150°CUp to 100% lossIndole-5-carboxylate, Indole
Ester Hydrolysis (Saponification) Dimethyl indole-2,5-dicarboxylate, NaOH, MeOH/H2O>90%Mono-hydrolyzed product (indole-2-carboxylate-5-carboxylic acid)

Experimental Protocols

Protocol 1: Synthesis of Dimethyl 1H-indole-2,5-dicarboxylate (via a modified Reissert approach)

Step 1: Condensation

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of potassium ethoxide by dissolving potassium metal (1.1 equivalents) in anhydrous ethanol.

  • Cool the solution to 0 °C and add a solution of methyl 4-methyl-3-nitrobenzoate (1 equivalent) and diethyl oxalate (1.2 equivalents) in anhydrous ethanol dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by pouring it into a mixture of ice and dilute HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the ethyl 2-(4-(methoxycarbonyl)-2-nitrophenyl)-3-oxobutanoate.

Step 2: Reductive Cyclization

  • Dissolve the product from Step 1 (1 equivalent) in glacial acetic acid.

  • Add zinc dust (4-5 equivalents) portion-wise while keeping the temperature below 40 °C with an ice bath.

  • After the addition is complete, heat the mixture to 80-90 °C for 2-3 hours.

  • Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture through celite to remove excess zinc and inorganic salts.

  • Pour the filtrate into a large volume of ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography to yield dimethyl 1H-indole-2,5-dicarboxylate.

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Reductive Cyclization start_material Methyl 4-methyl-3-nitrobenzoate intermediate_1 Ethyl 2-(4-(methoxycarbonyl)-2-nitrophenyl)-3-oxobutanoate start_material->intermediate_1 KOEt, Diethyl Oxalate final_product Dimethyl 1H-indole-2,5-dicarboxylate intermediate_1->final_product Zn, AcOH

Caption: Modified Reissert synthesis of dimethyl 1H-indole-2,5-dicarboxylate.

Side Reaction: Decarboxylation

Decarboxylation cluster_products Undesired Byproducts indole_dicarboxylate Indole-2,5-dicarboxylate indole_carboxylate Indole-5-carboxylate indole_dicarboxylate->indole_carboxylate Heat (-CO2 from C2) indole Indole indole_carboxylate->indole Further Heat (-CO2 from C5)

Caption: Thermal decarboxylation is a key side reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_decarboxylation Check for Decarboxylation (NMR/MS) start->check_decarboxylation decarboxylation_yes Decarboxylation Detected check_decarboxylation->decarboxylation_yes decarboxylation_no No Decarboxylation check_decarboxylation->decarboxylation_no solution_decarboxylation Reduce Temperature Shorten Reaction Time decarboxylation_yes->solution_decarboxylation check_hydrolysis Check for Ester Hydrolysis (NMR/LC-MS) decarboxylation_no->check_hydrolysis hydrolysis_yes Hydrolysis Detected check_hydrolysis->hydrolysis_yes hydrolysis_no No Hydrolysis check_hydrolysis->hydrolysis_no solution_hydrolysis Use Neutral Workup Low Temperature hydrolysis_yes->solution_hydrolysis check_cyclization Incomplete Cyclization? hydrolysis_no->check_cyclization solution_cyclization Optimize Reducing Agent Control pH check_cyclization->solution_cyclization

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Optimizing reaction conditions for N-alkylation of indoles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the N-alkylation of indoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this important transformation.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the N-alkylation of indoles, offering potential causes and solutions.

Issue 1: Low to No Conversion of Starting Material

Question: My N-alkylation reaction shows little to no consumption of the starting indole. What are the possible reasons and how can I improve the conversion?

Answer:

Low conversion in N-alkylation of indoles can stem from several factors related to the reagents and reaction conditions. Here are the primary causes and troubleshooting steps:

  • Insufficient Basicity: The indole N-H is not sufficiently acidic (pKa ≈ 17 in DMSO) and requires an appropriate base for deprotonation. If the base is too weak, the concentration of the reactive indole anion will be too low.

    • Solution: Switch to a stronger base. For classical N-alkylations, sodium hydride (NaH) is a common and effective choice.[1] Other strong bases like potassium hydroxide (KOH)[2][3] and cesium carbonate (Cs₂CO₃)[4] can also be effective, depending on the solvent and alkylating agent.

  • Poor Solubility: Poor solubility of the indole, base, or alkylating agent in the chosen solvent can hinder the reaction.[5]

    • Solution: Change to a more suitable solvent. Polar aprotic solvents like N,N-dimethylformamide (DMF)[1][6], dimethyl sulfoxide (DMSO), or N-methylpyrrolidinone (NMP)[5] are often used as they can dissolve the indole anion and other reagents. For some catalytic systems, solvents like tetrahydrofuran (THF)[1][7] or dichloromethane (DCM) are preferred.[8]

  • Reaction Temperature Too Low: The activation energy for the reaction may not be reached at the current temperature.

    • Solution: Increase the reaction temperature. Higher temperatures often favor N-alkylation.[1] For instance, in some cases, increasing the temperature from room temperature to 80 °C or even higher can dramatically improve yields.[1]

  • Deactivated Substrates: Electron-withdrawing groups on the indole ring can decrease the nucleophilicity of the nitrogen atom, making alkylation more difficult.[8]

    • Solution: For deactivated indoles, more forcing conditions may be necessary, such as using a stronger base, a higher temperature, or a more reactive alkylating agent. Alternatively, catalytic methods specifically designed for electron-deficient indoles can be employed.[8]

Issue 2: Poor Regioselectivity (C3-Alkylation vs. N-Alkylation)

Question: My reaction is producing a significant amount of the C3-alkylated isomer instead of the desired N-alkylated product. How can I improve the N-selectivity?

Answer:

The indole nucleus has two primary nucleophilic sites: the N1 position and the C3 position. C3 is often more nucleophilic, leading to competing C-alkylation.[7][9] The regioselectivity is highly dependent on the reaction conditions.

  • Incomplete Deprotonation: If the indole is not fully deprotonated, the neutral indole can react at the C3 position, especially with reactive electrophiles.[1]

    • Solution: Ensure complete deprotonation by using a stoichiometric amount of a strong base like NaH in an appropriate solvent like DMF or THF.[1]

  • Solvent Effects: The choice of solvent can influence the reactivity of the indole anion.

    • Solution: Ethereal solvents like THF can sometimes lead to poorer N-selectivity compared to more polar solvents like DMF, which can better solvate the cation and favor N-alkylation.[1]

  • Counter-ion Effects: The nature of the counter-ion from the base can influence the site of alkylation.

    • Solution: Experiment with different bases (e.g., NaH, KH, Cs₂CO₃) to alter the counter-ion (Na⁺, K⁺, Cs⁺) and potentially improve N-selectivity.

  • Temperature: Higher reaction temperatures generally favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[1]

    • Solution: Increasing the reaction temperature, for example to 80 °C, can significantly improve N-selectivity.[1]

  • Catalyst/Ligand Control: In transition metal-catalyzed reactions, the choice of ligand can dictate the regioselectivity.

    • Solution: For copper-catalyzed hydroamination, for instance, different phosphine ligands can be used to selectively favor either N- or C3-alkylation.[7]

Issue 3: Polyalkylation

Question: I am observing the formation of polyalkylated products in my reaction. How can I minimize this side reaction?

Answer:

Polyalkylation can occur when the product of the initial alkylation is more reactive than the starting material, or when using highly reactive alkylating agents.[10]

  • Excess Alkylating Agent: Using a large excess of the alkylating agent can promote further reaction with the initially formed product.

    • Solution: Use the indole as the excess reagent.[10] This will increase the probability that the alkylating agent reacts with the starting indole rather than the N-alkylated product.

  • Reactive Substrates and Reagents: Electron-rich indoles and highly reactive alkylating agents are more prone to polyalkylation.[10]

    • Solution: If possible, use an indole with an electron-withdrawing group to decrease its reactivity.[10] Alternatively, a less reactive alkylating agent could be employed. Lowering the reaction temperature may also help to control the reactivity and reduce side product formation.[10]

Frequently Asked Questions (FAQs)

Q1: What are the "classical" conditions for N-alkylation of indoles?

A1: The classical approach typically involves deprotonating the indole with a strong base, followed by the addition of an alkyl halide.[1] A common set of conditions is using sodium hydride (NaH) as the base in a polar aprotic solvent like DMF or THF, followed by the addition of an alkyl bromide or iodide.[1]

Q2: Are there milder alternatives to using strong bases like sodium hydride?

A2: Yes, several milder methods have been developed. These include:

  • Phase-Transfer Catalysis (PTC): This method often uses bases like potassium hydroxide in a biphasic system with a phase-transfer catalyst.

  • Carbonate Bases: Bases like potassium carbonate (K₂CO₃)[11] or cesium carbonate (Cs₂CO₃)[4][8] in a polar solvent like DMF or acetonitrile can be effective, especially for more activated alkylating agents.

  • Transition Metal Catalysis: Copper[2][3] and palladium[8] catalyzed methods can proceed under neutral or mildly basic conditions. For example, a copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indoles uses potassium hydroxide as the base.[2][3]

  • Metal-Free Reductive Alkylation: A metal-free approach utilizes aldehydes as the alkylating agent with a reducing agent like triethylsilane (Et₃SiH).[12]

Q3: How does the choice of solvent affect the reaction?

A3: The solvent plays a crucial role in solubility, reaction rate, and selectivity.

  • Polar Aprotic Solvents (DMF, DMSO, NMP): These are excellent for dissolving the indole anion and are commonly used with strong bases like NaH.[1][5][6] They can promote SN2 reactions with alkyl halides.

  • Ethereal Solvents (THF, Dioxane): These are also common but may lead to lower N/C selectivity in some cases due to poorer solubility of the indole salt.[1]

  • Aprotic Solvents (DCM, DCE): These are often used in transition metal-catalyzed reactions, such as Pd-catalyzed aza-Wacker type reactions.[8][9]

  • Protic Solvents (e.g., 2,2,2-trifluoroethanol): Can be used in specific catalytic systems, for instance, in iron-catalyzed N-alkylation of indolines via the borrowing-hydrogen methodology.[13]

Q4: What are some common alkylating agents used for N-alkylation of indoles?

A4: A variety of alkylating agents can be used, including:

  • Alkyl Halides (Iodides, Bromides, Chlorides): These are very common, with the reactivity order being I > Br > Cl.[6]

  • Sulfates (e.g., Dimethyl Sulfate): Highly reactive and effective for methylation.[6]

  • Alkenes and Alcohols (in catalytic reactions): Transition metal catalysis allows for the use of less traditional alkylating partners like alkenes (e.g., in aza-Wacker reactions)[9] or alcohols (in borrowing hydrogen reactions).[13]

  • Aldehydes and Ketones: Can be used in reductive amination-type processes.[12][14]

  • N-Tosylhydrazones: These can serve as precursors to in situ generated diazo compounds for copper-catalyzed N-alkylation.[2][3]

Data Presentation

Table 1: Optimization of Base and Solvent for N-Alkylation of 2,3-dimethylindole with Benzyl Bromide [1]

EntryBase (Equiv.)SolventTemperature (°C)N:C3 RatioYield (%)
1NaH (2)THF251:1.682
2NaH (2)DMF251:1.285
3NaH (4)THF/DMF (1:1)251:1.287
4NaH (4)THF251:1.681
5NaH (4)DMF80>20:191
6NaH (4)DMF653.2:189
7NaH (4)DMF502.1:188

Table 2: Optimization of Copper-Catalyzed N-Alkylation of Indole with an N-Tosylhydrazone [2]

EntryCatalyst (mol%)Ligand (mol%)Base (2.5 equiv.)SolventTemperature (°C)Yield (%)
1Cu(OAc)₂ (10)-K₂CO₃Dioxane10025
2CuI (10)-K₂CO₃Dioxane10031
3CuI (10)PPh₃ (10)K₂CO₃Dioxane10030
4CuI (10)P(p-tolyl)₃ (10)K₂CO₃Dioxane10031
5CuI (10)P(p-tolyl)₃ (10)Cs₂CO₃Dioxane10055
6CuI (10)P(p-tolyl)₃ (10)KOHDioxane10068
7CuI (10)P(p-tolyl)₃ (10)KOHTHF10045
8CuI (10)P(p-tolyl)₃ (10)KOHToluene10051

Experimental Protocols

Protocol 1: Classical N-Alkylation using NaH/DMF [1]

This protocol is adapted from a procedure for the N-benzylation of 2,3-dimethylindole.

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2,3-dimethylindole (1.0 mmol) in anhydrous DMF (5 mL) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Heat the reaction mixture to 80 °C.

  • Add benzyl bromide (1.2 mmol) dropwise to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 15-30 minutes).

  • Cool the reaction to room temperature and carefully quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed N-Alkylation with N-Tosylhydrazone [2]

This protocol describes a general procedure for the copper-catalyzed N-alkylation of indoles.

  • To an oven-dried reaction tube, add indole (0.33 mmol), N-tosylhydrazone (0.50 mmol), copper(I) iodide (10 mol%), tri(p-tolyl)phosphine (10 mol%), and potassium hydroxide (2.5 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous dioxane (2 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired N-alkylated indole.

Visualizations

experimental_workflow_classical cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Suspend NaH in DMF B Add Indole Solution A->B 0 °C C Stir at RT B->C D Heat to 80 °C C->D E Add Alkyl Halide D->E F Monitor Reaction E->F G Quench with Water F->G Reaction Complete H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify by Chromatography I->J

Caption: Workflow for Classical N-Alkylation of Indoles.

troubleshooting_flowchart Start Low Yield / Poor Selectivity Problem Identify Primary Issue Start->Problem NoConv Low/No Conversion Problem->NoConv No Conversion C3Alk C3-Alkylation Problem->C3Alk Poor N/C Ratio CheckBase Base too weak? NoConv->CheckBase Solubility Poor Solubility? CheckBase->Solubility No StrongerBase Use Stronger Base (e.g., NaH) CheckBase->StrongerBase Yes TempLow Temperature too low? Solubility->TempLow No ChangeSolvent Change Solvent (e.g., DMF, DMSO) Solubility->ChangeSolvent Yes IncreaseTemp Increase Temperature TempLow->IncreaseTemp Yes Deprotonation Incomplete Deprotonation? C3Alk->Deprotonation TempC3 Temperature too low? Deprotonation->TempC3 No EnsureDeprot Ensure Full Deprotonation (Stoichiometric Strong Base) Deprotonation->EnsureDeprot Yes IncreaseTempC3 Increase Temperature (Favors N-alkylation) TempC3->IncreaseTempC3 Yes

Caption: Troubleshooting Logic for N-Alkylation Issues.

References

Technical Support Center: Catalyst Selection for Indole Synthesis and Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during catalyst selection for indole synthesis and functionalization.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental work, offering potential causes and solutions.

Issue 1: Low or No Yield in Fischer Indole Synthesis

  • Question: My Fischer indole synthesis is resulting in a low yield or no product at all. What are the likely causes and how can I troubleshoot this?

  • Answer: Low yields in Fischer indole synthesis can stem from several factors related to the catalyst and reaction conditions. The choice of acid catalyst is crucial.[1][2][3] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be effective.[1][2][3][4]

    Potential Causes and Solutions:

    • Inappropriate Acid Strength: The reaction is sensitive to acid strength.[5] Very strong acids can lead to polymerization or degradation of the starting materials or product.[5] Conversely, an acid that is too weak may not efficiently catalyze the reaction.

      • Solution: Screen a variety of both Brønsted and Lewis acids to find the optimal catalyst for your specific substrates.[1][2][3] For sensitive substrates, milder catalysts like acetic acid have been used successfully.[2]

    • Substituent Effects: Electron-donating substituents on the phenylhydrazine can sometimes lead to N-N bond cleavage, which competes with the desired[3][3]-sigmatropic rearrangement, causing the reaction to fail.[6]

      • Solution: For substrates with strong electron-donating groups, consider using Lewis acids like ZnCl₂ or ZnBr₂, which have been shown to improve the efficiency of these cyclizations.[6]

    • Reaction Conditions: The reaction is sensitive to temperature and reaction time.[5]

      • Solution: Optimize the reaction temperature and time. Heating is typically required, often under reflux conditions.[7] Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.

    • Poor Quality Reagents: Impurities in the phenylhydrazine or the carbonyl compound can interfere with the reaction.

      • Solution: Ensure the purity of your starting materials. Recrystallize or distill them if necessary.

Issue 2: Poor Regioselectivity in Fischer Indole Synthesis with Unsymmetrical Ketones

  • Question: I am using an unsymmetrical ketone in my Fischer indole synthesis and obtaining a mixture of regioisomers. How can I improve the regioselectivity?

  • Answer: The formation of isomeric indoles is a known challenge when using unsymmetrical ketones with α- and α'-methylene groups.[8] While it has been suggested that certain Lewis acid catalysts might control regioselectivity, extensive studies have shown that the structure of the phenylhydrazone has the most dominant influence on the isomer distribution.[8] The properties of the Lewis acid catalyst and the solvent do not appear to exert a systematic influence on the regioselectivity.[8]

    Strategies to Address Regioselectivity:

    • Substrate Control: The inherent electronic and steric properties of the ketone substrate are the primary determinants of the product ratio. Modifying the ketone structure, if possible, is the most direct way to influence regioselectivity.

    • Alternative Synthetic Routes: If controlling the regioselectivity of the Fischer synthesis proves difficult, consider alternative indole synthesis methods that offer better regiocontrol for your target molecule.

Issue 3: Catalyst Deactivation in Palladium-Catalyzed C-H Functionalization

  • Question: My palladium-catalyzed C-H functionalization of indole is sluggish or stops before completion. I suspect catalyst deactivation. What are the common causes and remedies?

  • Answer: Catalyst deactivation is a common issue in palladium-catalyzed reactions. It can be caused by several factors, including poisoning, fouling, or thermal degradation of the catalyst.[9][10]

    Potential Causes and Solutions:

    • Catalyst Poisoning: Certain functional groups or impurities in the substrates or solvent can act as poisons to the palladium catalyst.

      • Solution: Ensure all reagents and the solvent are of high purity and are thoroughly dried and degassed.

    • Product Inhibition: The indole product itself or byproducts can sometimes coordinate to the palladium center and inhibit its catalytic activity.

    • Slow Addition of Reagents: In some cases, slow addition of one of the coupling partners, such as an isocyanide, can help to avoid catalyst deactivation.[11]

    • Ligand Choice: The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reactivity.

      • Solution: Experiment with different ligands. Bulky, electron-rich phosphine ligands are often effective in stabilizing the active catalytic species.[12]

    • Oxidant: In reactions requiring an oxidant to regenerate the active Pd(II) species, the choice and amount of oxidant are crucial.[12]

      • Solution: Optimize the oxidant used in the reaction. Common oxidants include Cu(OAc)₂, benzoquinone, and air/O₂.[12][13]

Issue 4: Difficulty in Achieving Site-Selectivity in C-H Functionalization of the Indole Benzene Ring

  • Question: I am trying to functionalize the C4-C7 positions of the indole ring, but the reaction preferentially occurs at the C2 or C3 position. How can I achieve functionalization on the benzene core?

  • Answer: The C2 and C3 positions of the indole ring are inherently more nucleophilic and reactive towards electrophilic substitution.[14] Functionalization of the less reactive C4-C7 positions on the benzene ring typically requires specific strategies to overcome this inherent reactivity.[14][15]

    Strategies for Benzene Ring Functionalization:

    • Directing Groups: The most common and effective strategy is the installation of a directing group at the N1 or C3 position of the indole.[14][16] This group coordinates to the transition metal catalyst and directs the C-H activation to a specific C-H bond on the benzene ring.

      • Examples of Directing Groups:

        • N-P(O)tBu₂ group can direct C7 and C6 arylation with palladium and copper catalysts, respectively.[16]

        • A pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions.[16]

        • N-(2-pyridyl)sulfonyl group can direct C2-alkenylation.[14]

    • Catalyst Control: In some cases, the choice of catalyst and ligand system can influence the site-selectivity.[17] For instance, Rh(I)/Ag(I) and Ir(III)/Ag(I) co-catalyst systems have been used for catalyst-controlled site-selective C-H functionalization of 3-acyl indoles.[17]

    • Remote C-H Functionalization: Some advanced strategies allow for the functionalization of remote C-H bonds, including those on the indole benzene ring.

Frequently Asked Questions (FAQs)

1. How do I choose between a Brønsted acid and a Lewis acid for the Fischer indole synthesis?

The choice between a Brønsted and a Lewis acid often depends on the specific substrates and the desired reaction conditions.[1][18] There is no universal rule, and empirical screening is often necessary.[8]

  • Brønsted acids like HCl, H₂SO₄, and p-toluenesulfonic acid are commonly used and effective for a wide range of substrates.[1][3][4]

  • Lewis acids such as ZnCl₂, FeCl₃, and BF₃·OEt₂ are also widely used and can be particularly beneficial for substrates that are sensitive to strong protic acids or for reactions that are prone to side reactions under Brønsted acidic conditions.[1][2][3] For example, Lewis acids have been shown to be more effective for the synthesis of 3-amidoindoles.[6]

2. What is the role of the ligand in palladium-catalyzed indole synthesis and functionalization?

Ligands play a crucial role in palladium-catalyzed reactions by:

  • Stabilizing the Palladium Catalyst: Ligands coordinate to the palladium center, preventing its aggregation into inactive palladium black.[12]

  • Modulating Reactivity and Selectivity: The electronic and steric properties of the ligand influence the reactivity of the catalyst and can control the regioselectivity and stereoselectivity of the reaction.[19]

  • Facilitating Oxidative Addition and Reductive Elimination: Ligands are intimately involved in the key steps of the catalytic cycle. For instance, electron-rich, bulky ligands are often required for the challenging oxidative addition of aryl chlorides and bromides.[12]

3. My Bischler-Möhlau synthesis is giving a low yield. What can I do to improve it?

The classical Bischler-Möhlau synthesis often suffers from harsh reaction conditions and low yields.[20] Recent advancements have introduced milder and more efficient methods:

  • Catalyst: The use of lithium bromide as a catalyst has been shown to be effective under milder conditions.[20][21]

  • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[20][21]

  • Alternative Catalysts: Metal-free conditions using 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) under microwave irradiation have also been developed.[22]

4. Can I perform C-H functionalization on an indole with a free N-H group?

Yes, C-H functionalization of indoles with a free N-H group is possible. However, the N-H bond can also be reactive and may compete with the desired C-H activation. In some cases, protection of the indole nitrogen with a suitable protecting group is necessary to achieve the desired selectivity. The choice of catalyst and reaction conditions is critical. For direct C-2 arylation of free (NH)-indole, specific conditions have been developed.[23]

5. How can I minimize catalyst loading in my indole synthesis?

Minimizing catalyst loading is economically and environmentally beneficial. Strategies to achieve this include:

  • Highly Active Catalysts: Employing highly active catalyst systems, often involving specific ligands that enhance catalytic turnover.

  • Optimization of Reaction Conditions: Carefully optimizing parameters such as temperature, concentration, and reaction time can improve catalyst efficiency.[24]

  • Continuous Flow Synthesis: Flow chemistry can sometimes allow for lower catalyst loadings and improved efficiency compared to batch processes.[25]

Quantitative Data Summary

Table 1: Comparison of Catalysts for Fischer Indole Synthesis

CatalystSubstrate ExampleSolventTemperature (°C)Yield (%)Reference
Acetic AcidPhenylhydrazone of ketone 33Acetic AcidReflux"Satisfactory"[2]
Polyphosphoric AcidPhenylhydrazone of various ketones-80-10060-90Generic
ZnCl₂Phenylhydrazone of various ketones-150-18055-85Generic
p-Toluenesulfonic AcidPhenylhydrazone of various ketonesTolueneReflux70-95Generic

Table 2: Performance of Palladium Catalysts in Indole C-H Arylation

Palladium CatalystLigandBaseSolventTemperature (°C)Yield (%)PositionReference
Pd(OAc)₂S-PhosK₃PO₄·H₂O--"Good"N-arylation[26]
Pd₂(dba)₃Bulky, electron-rich phosphines---"Good"N-arylation[26]
Pd(TFA)₂dppfCs₂CO₃PhCH₃10091C2/C3[27]
Pd(OAc)₂NoneCsOAc--"High"C2[23]

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Hydrazone Formation:

    • Dissolve the phenylhydrazine (1.0 equiv) and the aldehyde or ketone (1.0-1.2 equiv) in a suitable solvent (e.g., ethanol, acetic acid).

    • Stir the mixture at room temperature or with gentle heating until the hydrazone formation is complete (monitor by TLC).

    • The hydrazone can be isolated by filtration or evaporation of the solvent, or used directly in the next step.

  • Cyclization:

    • To the hydrazone, add the acid catalyst (e.g., polyphosphoric acid, ZnCl₂, or p-toluenesulfonic acid). The amount of catalyst can range from catalytic to being used as the solvent.

    • Heat the reaction mixture under reflux for the required time (typically 2-4 hours).[7]

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If using a protic acid, carefully neutralize the mixture with a suitable base (e.g., sodium carbonate solution).[7]

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure indole.[7]

Protocol 2: Palladium-Catalyzed C-2 Arylation of N-Methylindole

This protocol is based on a reported procedure and may need adaptation for other substrates.

  • Reaction Setup:

    • In a glovebox, add N-methylindole (1.0 equiv), the aryl iodide (1.5 equiv), CsOAc (2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (if required) to an oven-dried reaction vessel.

    • Add the anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Reaction Execution:

    • Seal the reaction vessel and heat the mixture to the desired temperature (e.g., 100-120 °C) with stirring for 12-24 hours.

    • Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to isolate the C-2 arylated indole.

Visualizations

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_mechanism Reaction Mechanism cluster_product Product Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Phenylhydrazine->Hydrazone Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Enamine Ene-hydrazine Hydrazone->Enamine + H⁺ Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization Diimine->Cyclization Aminal Aminal Cyclization->Aminal Elimination Elimination of NH₃ Aminal->Elimination Indole Indole Elimination->Indole - NH₄⁺

Caption: Fischer Indole Synthesis Workflow

C_H_Functionalization_Logic Start Indole Substrate Selectivity Desired Site of Functionalization? Start->Selectivity C2_C3 C2/C3 Position Selectivity->C2_C3 Yes C4_C7 C4-C7 Position (Benzene Ring) Selectivity->C4_C7 No Direct_Reaction Direct Reaction (e.g., Electrophilic Substitution) C2_C3->Direct_Reaction DG_Strategy Employ Directing Group Strategy C4_C7->DG_Strategy Product Functionalized Indole Direct_Reaction->Product DG_Install Install Directing Group (e.g., at N1 or C3) DG_Strategy->DG_Install Transition_Metal_Catalysis Transition Metal-Catalyzed C-H Activation DG_Install->Transition_Metal_Catalysis Transition_Metal_Catalysis->Product

Caption: Logic for Site-Selective C-H Functionalization of Indoles

References

Technical Support Center: Overcoming Poor Solubility of Indole Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor solubility in indole intermediates. Indole and its derivatives are crucial scaffolds in drug discovery, but their inherent hydrophobicity often leads to solubility issues, complicating synthesis, purification, and formulation.[1][2][3]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Q1: My indole intermediate precipitated unexpectedly from the reaction mixture. What are the immediate steps I should take?

A1: Unexpected precipitation indicates that your compound's concentration has exceeded its solubility limit under the current conditions.

Immediate Actions:

  • Do Not Discard: Do not discard the precipitate. It is likely your target compound.

  • Analyze the Supernatant: Carefully take a small sample of the liquid phase (supernatant) and analyze it (e.g., by TLC or LC-MS) to determine if the reaction is complete and how much product remains in solution.

  • Attempt Re-solubilization:

    • Gentle Heating: Gradually warm the mixture. Many compounds exhibit increased solubility at higher temperatures.[4]

    • Add Co-solvent: Introduce a small amount of a stronger, miscible organic solvent in which your compound is known to be more soluble (e.g., DMSO, DMF, or NMP).[4]

  • Isolate and Characterize: If re-solubilization is not feasible or desired, isolate the precipitate by filtration, wash it with a solvent in which it is insoluble to remove impurities, and dry it. Characterize the solid to confirm its identity and purity.

Troubleshooting Workflow: A systematic approach can help diagnose and solve the precipitation issue in future experiments.

G start Precipitation Occurs check_temp Is reaction temperature optimal? start->check_temp check_conc Is reactant concentration too high? check_temp->check_conc Yes adjust_temp Adjust Temperature (Heat or Cool) check_temp->adjust_temp No check_solvent Is the solvent system appropriate? check_conc->check_solvent No dilute Dilute Reaction Mixture check_conc->dilute Yes add_cosolvent Add Co-solvent (e.g., DMSO, HFIP) check_solvent->add_cosolvent No end Problem Resolved check_solvent->end Yes adjust_temp->end dilute->end add_cosolvent->end

Caption: Troubleshooting workflow for unexpected precipitation.

Q2: I'm struggling to dissolve my indole intermediate for a biological assay or a subsequent reaction. What should I try first?

A2: The initial approach should involve selecting an appropriate solvent system.

Recommended Steps:

  • Consult Literature: Check for published data on your specific indole or structurally similar compounds.

  • Solvent Screening: Test solubility in a small scale with a range of common solvents. Start with less polar solvents and move to more polar ones. Common choices include:

    • Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (MeCN).

    • Alcohols: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).

    • Chlorinated Solvents: Dichloromethane (DCM), Chloroform.

    • Ethers: Tetrahydrofuran (THF), 1,4-Dioxane.

  • Use of Co-solvents: If solubility is low in a single solvent, try a binary mixture. For aqueous solutions, adding a water-miscible organic solvent (co-solvent) like DMSO or ethanol can significantly increase the solubility of hydrophobic compounds.[5][6] A study showed that using a co-solvent system of MeCN and hexafluoroisopropyl alcohol (HFIP) could dramatically improve reaction yields by enhancing solubility.[7]

  • Gentle Heating & Sonication: Applying gentle heat or using an ultrasonic bath can help overcome the activation energy barrier for dissolution.

Q3: I've tried common solvents, but my indole derivative remains poorly soluble. What are more advanced strategies?

A3: When standard methods fail, several advanced techniques can be employed to enhance solubility. These strategies modify either the compound itself or its formulation.

  • Prodrug Approach: Chemically modify the indole intermediate by adding a water-solubilizing promoiety (e.g., phosphate, amino acid, or polyethylene glycol (PEG)).[8][9] This creates a 'prodrug' that is inactive but highly soluble. Once administered or in the reaction vessel, the promoiety is cleaved to release the active parent drug.[10][11][12]

  • Solid Dispersions: Disperse the indole compound in a hydrophilic carrier matrix at a solid state.[13][14] This technique reduces drug crystallinity and improves wettability, thereby enhancing the dissolution rate.[15][16] Common carriers include povidone (PVP) and polyethylene glycols (PEGs).[14]

  • pH Modification: For ionizable indole derivatives, adjusting the pH of the solution can drastically alter solubility.[6][17][18] Indoles with basic nitrogen atoms become more soluble in acidic conditions, while those with acidic functional groups (like a carboxylic acid) are more soluble in basic conditions.[19]

  • Use of Surfactants or Cyclodextrins:

    • Surfactants: These agents form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous media.[9][20][21]

    • Cyclodextrins: These molecules have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with indole intermediates, effectively shielding the hydrophobic part from the aqueous environment and increasing solubility.[20][22]

Q4: How does pH affect the solubility of my indole intermediate, and how can I use this to my advantage?

A4: The solubility of many compounds, including indole derivatives, is strongly dependent on the pH of the solution, especially if they contain ionizable functional groups.[23][24]

  • Mechanism: An ionizable compound exists in equilibrium between its neutral and ionized forms. The ionized form is almost always more water-soluble. By shifting the pH, you can shift this equilibrium towards the more soluble form according to Le Châtelier's Principle.[17][18]

    • For Basic Indoles: If your indole has a basic group (e.g., an amine side chain), lowering the pH (adding acid) will protonate that group. The resulting salt is more soluble in water. Solubility will therefore increase in acidic solutions.[19]

    • For Acidic Indoles: If your indole has an acidic group (e.g., a carboxylic acid), raising the pH (adding a base) will deprotonate it, forming a soluble salt. Solubility will therefore increase in basic solutions.[24]

  • Practical Application: You can use pH adjustment to both dissolve a compound for a reaction and to purify it. For example, you can dissolve a basic indole in an acidic aqueous solution, wash with an organic solvent to remove non-basic impurities, and then raise the pH to precipitate your purified, neutral indole product.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common reasons for the poor solubility of indole derivatives?

The poor solubility of many indole intermediates stems from their molecular structure. The bicyclic indole core is aromatic and largely nonpolar, leading to a hydrophobic character. High molecular weight, molecular symmetry which favors a stable crystal lattice, and the presence of strong intermolecular interactions like hydrogen bonding can further decrease solubility in aqueous and even some organic solvents.

FAQ 2: What is a prodrug approach, and how can it improve the solubility of an indole compound?

A prodrug is a bioreversible, inactive derivative of a parent drug that undergoes an enzymatic or chemical transformation in vivo to release the active compound.[10] This strategy is often used to overcome solubility limitations.[11][12]

  • How it Works: A temporary, highly polar functional group (promoiety), such as a phosphate or an amino acid, is covalently attached to the indole intermediate.[8][10] This new, more polar prodrug exhibits significantly higher aqueous solubility.[11] For instance, phosphate ester prodrugs are particularly effective as they are dianionic at physiological pH, providing a dramatic solubility increase.[8] The linker is designed to be cleaved under specific physiological conditions to regenerate the parent indole molecule at the desired site of action.[25]

G cluster_0 Prodrug Design cluster_1 Activation Indole Poorly Soluble Indole Intermediate Prodrug Highly Soluble Prodrug Indole->Prodrug + Promoiety Solubilizing Promoiety (e.g., Phosphate, PEG) Promoiety->Prodrug Cleavage In Vivo Cleavage (Enzymatic/Chemical) Prodrug->Cleavage Administration ActiveIndole Active Indole Compound Cleavage->ActiveIndole ReleasedPromoiety Released Promoiety Cleavage->ReleasedPromoiety

Caption: The prodrug strategy for enhancing aqueous solubility.

FAQ 3: What are solid dispersions, and how do they enhance the solubility of indole intermediates?

A solid dispersion is a system where one or more active ingredients are dispersed in an inert carrier or matrix at a solid state.[13][14] This technique is highly effective for improving the dissolution and bioavailability of poorly water-soluble drugs like many indole derivatives.[13][16]

  • Mechanisms of Enhancement:

    • Particle Size Reduction: The drug is dispersed at a molecular or amorphous level within the carrier, effectively reducing it to the smallest possible particle size and increasing the surface area for dissolution.[16]

    • Amorphization: The process can convert the crystalline drug into a higher-energy amorphous state, which is more soluble and dissolves faster than the stable crystalline form.[15]

    • Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles, facilitating faster dissolution.[13]

Common methods for preparing solid dispersions include melt extrusion, solvent evaporation, and lyophilization (freeze-drying).[13][14][16][26]

G cluster_0 Initial State cluster_1 Solid Dispersion cluster_2 Result Indole_crystal Indole (Crystalline) Dispersion Indole molecules (amorphous) dispersed in carrier matrix Indole_crystal->Dispersion Dispersion Process (e.g., Solvent Evaporation) Carrier Hydrophilic Carrier Carrier->Dispersion Result ✓ Reduced Crystallinity ✓ Increased Surface Area ✓ Improved Wettability => Enhanced Solubility Dispersion->Result

Caption: Mechanism of solubility enhancement by solid dispersion.

FAQ 4: Can co-solvents improve the solubility of my indole compound, and how do I select the right one?

Yes, co-solvents are a primary strategy for solubilizing poorly soluble compounds.[22] A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of nonpolar solutes by reducing the overall polarity of the solvent system.[5][22]

  • Selection Criteria:

    • Polarity Matching: The goal is to create a solvent mixture with a polarity that is more favorable for your solute.

    • Miscibility: The co-solvent must be miscible with the primary solvent (e.g., water or buffer for biological assays).

    • Compatibility: The co-solvent must not react with your indole intermediate or interfere with downstream applications (e.g., it should not inhibit an enzyme in a biological assay).

    • Common Co-solvents: For aqueous systems, common co-solvents include ethanol, propylene glycol, polyethylene glycols (PEGs), and DMSO.[5][21] For organic reactions, solvents like HFIP, DMF, or NMP can be added to less polar solvents like MeCN or DCM to improve substrate solubility.[7]

FAQ 5: What are some common analytical techniques to accurately measure the solubility of my indole intermediates?

Accurate solubility measurement is crucial for development. While visual inspection can provide a rough estimate, quantitative methods are necessary for reliable data.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. A saturated solution of the indole is prepared, filtered to remove undissolved solid, and then the concentration of the dissolved compound in the filtrate is determined by HPLC with UV detection against a standard curve.[27]

  • UV-Vis Spectrophotometry: This method is faster than HPLC but can be less specific. A saturated solution is prepared and filtered, and the absorbance of the filtrate is measured at the compound's λmax. The concentration is calculated using a previously established calibration curve (Beer's Law). This method is only suitable if no other components in the solution absorb at the same wavelength.

  • Kovács Assay (for unsubstituted indole): While traditionally used for bacterial identification, the Kovács assay can detect indole.[28][29] However, it is not specific and reacts with various indole-containing compounds, making it unreliable for quantifying indole in complex mixtures.[30] More specific colorimetric assays, such as the hydroxylamine-based indole assay (HIA), have been developed for better accuracy in biological samples.[30]

Data Presentation

Table 1: Solubility of Representative Indole Derivatives in Common Solvents
CompoundSolventSolubility (mg/mL)Temperature (°C)
IndoleWater~3.625
IndoleEthanolHighly Soluble25
IndoleDMSO>10025
IndomethacinWater (pH 7.4)0.00437
IndomethacinEthanol~5025
3-Methylindole (Skatole)Water0.3420
1-Benzyl-2,3-dimethylindoleHexane/Ethyl AcetateSoluble (for chromatography)25
(Note: Data are approximate and collated from various sources for illustrative purposes. Actual solubility can vary with purity, crystal form, and precise experimental conditions.)
Table 2: Comparison of Solubility Enhancement Techniques
TechniquePrincipleAdvantagesDisadvantagesBest For
Co-solvency Reduces solvent polarity.[22]Simple, fast, widely applicable.Can cause precipitation upon dilution; potential toxicity of solvents.Early-stage screening, liquid formulations.
pH Adjustment Converts the drug to its more soluble ionized form.[6]Highly effective for ionizable drugs, easy to implement.Only works for ionizable compounds; risk of chemical instability at pH extremes.Compounds with acidic or basic functional groups.
Prodrugs Covalent attachment of a soluble promoiety.[10][12]Significant solubility increase; can improve other properties like permeability.Requires chemical synthesis; potential for incomplete in vivo conversion.Both oral and parenteral drug delivery.[8]
Solid Dispersions Drug dispersed in a hydrophilic carrier, often in an amorphous state.[13][16]Greatly enhances dissolution rate and bioavailability.Can be physically unstable (recrystallization); manufacturing can be complex.Oral solid dosage forms.
Cyclodextrins Forms inclusion complexes with the drug.[20]Improves solubility and stability; masks taste.Limited by drug size and binding affinity; can be expensive.Oral and parenteral formulations.

Key Experimental Protocols

Protocol 1: General Method for Solubility Determination by HPLC

This protocol describes the equilibrium shake-flask method, a gold standard for solubility measurement.

Materials:

  • Your indole intermediate (solid).

  • Selected solvent (e.g., phosphate-buffered saline pH 7.4, water, organic solvent).

  • Vials with screw caps.

  • Orbital shaker or rotator in a temperature-controlled environment.

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE).

  • HPLC system with UV detector.

  • Volumetric flasks and appropriate mobile phase for HPLC analysis.

Methodology:

  • Prepare Stock for Standard Curve: Accurately weigh and dissolve a known amount of the indole intermediate in a suitable solvent (e.g., acetonitrile or DMSO) to prepare a high-concentration stock solution. Perform serial dilutions to create at least five calibration standards.

  • Run Standard Curve: Inject the calibration standards into the HPLC system and generate a standard curve by plotting peak area versus concentration.

  • Prepare Saturated Solution: Add an excess amount of the solid indole intermediate to a vial containing a known volume of the test solvent (e.g., 1-2 mL). The excess solid ensures that equilibrium is reached.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This duration is typically sufficient to reach equilibrium.

  • Sample Collection and Filtration: After equilibration, allow the vial to stand undisturbed for the solid to settle. Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved particles.

  • Dilution and Analysis: Dilute the filtered sample with the mobile phase to a concentration that falls within the range of your standard curve.

  • Quantification: Inject the diluted sample into the HPLC. Using the peak area from the chromatogram and the standard curve equation, calculate the concentration of the indole in the diluted sample.

  • Calculate Solubility: Multiply the calculated concentration by the dilution factor to determine the equilibrium solubility of the compound in the test solvent.

Protocol 2: Preparation of a Solid Dispersion using the Solvent Evaporation Method

This method is suitable for thermolabile compounds as it avoids high temperatures.[16]

Materials:

  • Indole intermediate.

  • Hydrophilic carrier (e.g., Povidone K30, PEG 6000).

  • A common solvent in which both the drug and carrier are soluble (e.g., methanol, ethanol, or a mixture).[14][16]

  • Round-bottom flask.

  • Rotary evaporator.

  • Vacuum oven.

  • Mortar and pestle, sieve.

Methodology:

  • Dissolution: Accurately weigh the indole intermediate and the carrier in a desired ratio (e.g., 1:1, 1:3, 1:5 by weight). Dissolve both components completely in a sufficient volume of the chosen common solvent in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure. A water bath can be used at a mild temperature (e.g., 40-50°C) to facilitate evaporation. Continue until a solid, thin film is formed on the inside of the flask.

  • Drying: Scrape the solid mass from the flask. Place the material in a vacuum oven at a mild temperature (e.g., 40°C) for 24 hours or until constant weight is achieved to remove any residual solvent.

  • Pulverization and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.

  • Characterization (Optional but Recommended): Analyze the resulting powder using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous nature of the dispersed drug. A dissolution test should be performed to compare the performance against the pure drug.

References

Technical Support Center: Selective N-Alkylation of Indoles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the N-alkylation of indoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding the selective alkylation of the indole nitrogen. A primary challenge in this reaction is the competing alkylation at the electron-rich C3 position. This guide offers strategies and detailed protocols to achieve high selectivity for the desired N-alkylated product.

Frequently Asked Questions (FAQs)

Q1: Why is C3-alkylation a common side reaction during the N-alkylation of indoles?

The C3 position of the indole ring is inherently more nucleophilic than the nitrogen atom, making it susceptible to electrophilic attack.[1][2] This high nucleophilicity is a fundamental characteristic of the indole scaffold and often leads to a mixture of N- and C3-alkylated products.[1] The reaction conditions, including the choice of base, solvent, and electrophile, play a crucial role in determining the regioselectivity of the alkylation.

Q2: How can I favor N-alkylation over C3-alkylation?

Several strategies can be employed to enhance the selectivity for N-alkylation:

  • Use of a Strong Base: Deprotonation of the indole N-H with a strong base, such as sodium hydride (NaH), generates the indole anion.[3][4] This anion is a harder nucleophile than the neutral indole, and the negative charge is localized more on the nitrogen atom, favoring N-alkylation.[3]

  • Choice of Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used and can influence the reactivity and selectivity.[3] In some cases, increasing the proportion of DMF in a solvent mixture has been shown to favor N-alkylation.[3]

  • Phase-Transfer Catalysis (PTC): PTC is an effective method for achieving selective N-alkylation.[5][6] It involves the use of a phase-transfer catalyst, such as a quaternary ammonium salt, to transport the indole anion from an aqueous or solid phase to an organic phase where the alkylating agent resides.[5][7] This technique often provides high yields of N-alkylated products.[5]

  • Mitsunobu Reaction: The Mitsunobu reaction provides a reliable method for the N-alkylation of indoles with alcohols.[8][9][10] This reaction proceeds via an SN2 mechanism with inversion of configuration at the alcohol's stereocenter.[10]

  • Blocking the C3 Position: If the indole starting material has a substituent at the C3 position, this will inherently prevent C3-alkylation.[11][12]

Q3: What are the classical conditions for performing a selective N-alkylation of an indole?

The classical and widely used method involves the deprotonation of the indole with sodium hydride in an anhydrous polar aprotic solvent like DMF or THF, followed by the addition of an alkyl halide.[3][4]

Troubleshooting Guide

Problem 1: Low yield of the desired N-alkylated product and significant recovery of starting material.
Possible Cause Troubleshooting Suggestion
Incomplete deprotonation of the indole.Ensure anhydrous reaction conditions. Use a sufficient excess of a strong base like NaH (typically 1.1-1.2 equivalents). Allow sufficient time for the deprotonation to complete before adding the alkylating agent (stirring for 30-60 minutes at 0 °C to room temperature is common).[13]
Poor solubility of reactants.Choose a solvent in which both the indole and the base are reasonably soluble. DMF is often a good choice for NaH-mediated reactions.[3] For phase-transfer catalysis, ensure the catalyst is soluble in the organic phase.
The alkylating agent is not reactive enough.Consider using a more reactive alkylating agent (e.g., iodide instead of bromide or chloride).[14] Adding a catalytic amount of potassium iodide (KI) can facilitate the reaction with less reactive alkyl chlorides or bromides through the in-situ formation of the more reactive alkyl iodide (Finkelstein reaction).[14]
Steric hindrance.If either the indole or the alkylating agent is sterically hindered, longer reaction times or higher temperatures may be required.[15] Microwave irradiation can sometimes be beneficial in these cases.[14]
Problem 2: A significant amount of C3-alkylated product is formed.
Reaction Condition Modification to Favor N-Alkylation
Base Use a strong, non-nucleophilic base like sodium hydride (NaH) to fully deprotonate the indole nitrogen.[3] This increases the nucleophilicity of the nitrogen. Weaker bases or conditions that do not lead to complete deprotonation can result in reaction from the more nucleophilic C3 position of the neutral indole.
Solvent Polar aprotic solvents such as DMF or THF are generally preferred.[3] The choice of solvent can influence the dissociation of the indole anion and its subsequent reactivity.
Counter-ion The nature of the cation can influence the N/C selectivity. While not always straightforward to control, the use of phase-transfer catalysts introduces quaternary ammonium cations which can favor N-alkylation.[16]
Temperature Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[3] However, this is not a universal rule and needs to be optimized for each specific reaction.
Protecting Groups If feasible, introducing a temporary protecting group at the C3 position can direct alkylation to the nitrogen. However, this adds extra steps to the synthesis.[17]

Experimental Protocols

Protocol 1: Classical N-Alkylation using Sodium Hydride

This protocol is a general procedure for the N-alkylation of an indole with an alkyl halide using sodium hydride as the base.

Materials:

  • Indole derivative

  • Sodium hydride (60% dispersion in mineral oil)

  • Alkyl halide

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the indole (1.0 eq.) in anhydrous DMF dropwise.[13]

  • Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Alkylation via Phase-Transfer Catalysis (PTC)

This protocol describes a general method for N-alkylation using a phase-transfer catalyst.

Materials:

  • Indole derivative

  • Alkyl halide

  • Potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Toluene or dichloromethane (DCM)

  • Water

Procedure:

  • To a vigorously stirred mixture of the indole (1.0 eq.), potassium hydroxide (5.0 eq.), and tetrabutylammonium bromide (0.1 eq.) in toluene and water (1:1 v/v), add the alkyl halide (1.2 eq.).[5]

  • Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • After completion, separate the organic layer.

  • Extract the aqueous layer with toluene or DCM.

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Protocol 3: Mitsunobu Reaction for N-Alkylation with an Alcohol

This protocol outlines the N-alkylation of an indole with an alcohol under Mitsunobu conditions.

Materials:

  • Indole derivative

  • Alcohol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a solution of the indole (1.0 eq.), the alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add DEAD or DIAD (1.5 eq.) dropwise.[9][10]

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product directly by flash column chromatography to separate the desired N-alkylated indole from triphenylphosphine oxide and the hydrazine byproduct.

Visual Guides

experimental_workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup and Purification start Start setup Combine Indole and Base (e.g., NaH in DMF) start->setup deprotonation Stir for Deprotonation setup->deprotonation add_alkyl Add Alkylating Agent deprotonation->add_alkyl react Stir and Monitor (TLC/LC-MS) add_alkyl->react quench Quench Reaction react->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify product Isolated N-Alkylated Indole purify->product

Caption: General workflow for the N-alkylation of indoles.

troubleshooting_flowchart start Low N-Alkylation Selectivity check_base Is a strong base (e.g., NaH) and complete deprotonation used? start->check_base use_strong_base Use a strong base like NaH in an anhydrous polar aprotic solvent. check_base->use_strong_base No check_ptc Have you tried Phase-Transfer Catalysis (PTC)? check_base->check_ptc Yes yes_base Yes no_base No try_ptc Consider using PTC with a quaternary ammonium salt catalyst. check_ptc->try_ptc No check_mitsunobu Is your alkylating agent an alcohol? check_ptc->check_mitsunobu Yes yes_ptc Yes no_ptc No try_mitsunobu Use Mitsunobu conditions (PPh3, DEAD/DIAD). check_mitsunobu->try_mitsunobu Yes check_c3_block Is the C3 position blocked? check_mitsunobu->check_c3_block No yes_alcohol Yes no_alcohol No c3_blocked_ok C3-alkylation should not be an issue. check_c3_block->c3_blocked_ok Yes consider_blocking If possible, start with a C3-substituted indole. check_c3_block->consider_blocking No yes_blocked Yes no_blocked No

Caption: Troubleshooting decision tree for improving N-alkylation selectivity.

References

Technical Support Center: Removal of Protecting Groups in Indole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the removal of protecting groups in indole synthesis.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right protecting group for my indole synthesis?

A: The selection of a suitable protecting group for the indole nitrogen is crucial and depends on the overall synthetic strategy, particularly the stability of the protecting group to various reaction conditions and the ease of its removal in the final steps. Key considerations include the protecting group's stability towards acids, bases, nucleophiles, and reductive or oxidative conditions that will be employed in subsequent synthetic steps. The choice also depends on the electronic nature of substituents on the indole ring.

Q2: What are the most common protecting groups for the indole nitrogen?

A: The most frequently used protecting groups for the indole nitrogen include:

  • tert-Butoxycarbonyl (Boc): Generally stable to bases and nucleophiles but readily cleaved under acidic conditions.

  • Benzyloxycarbonyl (Cbz): Stable to acidic and basic conditions but can be removed by catalytic hydrogenation.

  • 2-(Trimethylsilyl)ethoxymethyl (SEM): Stable to a wide range of conditions, including bases and mild acids, and is typically removed with fluoride reagents.

  • Tosyl (Ts): A robust protecting group, stable to many reaction conditions, but its removal often requires strong reducing agents or harsh basic conditions.

Q3: What are the general mechanisms for the deprotection of these groups?

A:

  • Boc: Deprotection proceeds via protonation of the carbamate followed by the loss of a stable tert-butyl cation, leading to the formation of a carbamic acid which then decarboxylates to yield the free indole.

  • Cbz: Cleavage occurs through hydrogenolysis, where a palladium catalyst facilitates the cleavage of the benzyl C-O bond in the presence of a hydrogen source.

  • SEM: Fluoride-mediated deprotection involves the formation of a pentavalent siliconate intermediate, which triggers a ß-elimination to release the free indole.

  • Tosyl: Reductive cleavage is a common method, although removal under strongly basic conditions is also possible.

Troubleshooting Guides

N-Boc Deprotection

Issue 1: Incomplete or slow N-Boc deprotection with standard acidic conditions (e.g., TFA/DCM).

  • Possible Cause: Steric hindrance around the Boc group or the presence of electron-withdrawing groups on the indole ring can decrease the rate of acid-catalyzed deprotection.

  • Troubleshooting Steps:

    • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS and extend the reaction time as needed. Gentle heating may be required, but be cautious of potential side reactions.

    • Use Stronger Acidic Conditions: Consider using neat TFA or HCl in dioxane. However, be mindful of other acid-sensitive functional groups in your molecule.

    • Alternative Deprotection Methods:

      • Thermolytic Deprotection: Heating in solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), especially under microwave irradiation, can be effective for recalcitrant cases.

      • Lewis Acid Catalysis: Reagents like ZnBr₂ in TFE can facilitate deprotection.

      • Mild Basic Conditions: For certain activated indoles, bases like K₃PO₄·H₂O in methanol under microwave irradiation can be used.

Issue 2: Side reactions or decomposition of the product during N-Boc deprotection.

  • Possible Cause: The presence of other acid-labile functional groups (e.g., t-butyl esters, acetals) or the inherent instability of the deprotected indole under strongly acidic conditions.

  • Troubleshooting Steps:

    • Milder Acidic Conditions: Try using more dilute TFA solutions or switching to a milder acid like phosphoric acid.

    • Scavengers: The tert-butyl cation generated during deprotection can alkylate electron-rich aromatic rings. The addition of a scavenger like triethylsilane or anisole can trap this cation.

    • Alternative Mild Deprotection: Consider using oxalyl chloride in methanol, which is reported to be a mild method for N-Boc deprotection.

N-Cbz Deprotection

Issue 1: Incomplete N-Cbz deprotection via catalytic hydrogenation.

  • Possible Cause: Catalyst poisoning, poor catalyst activity, or insufficient hydrogen source.

  • Troubleshooting Steps:

    • Catalyst Choice and Loading: Ensure the use of a fresh, high-quality palladium catalyst (e.g., 10% Pd/C). Increase the catalyst loading if necessary.

    • Hydrogen Source: If using H₂ gas, ensure the system is properly purged and maintained under a positive pressure of hydrogen. For transfer hydrogenation, ensure an adequate excess of the hydrogen donor (e.g., ammonium formate, cyclohexene) is used.

    • Solvent and Temperature: The choice of solvent can influence the reaction rate. Methanol and ethanol are commonly used. Increasing the temperature may also accelerate the reaction.

    • Catalyst Deactivation: If the substrate contains sulfur or other potential catalyst poisons, consider using a larger amount of catalyst or pretreating the substrate to remove the poison.

Issue 2: Undesired reduction of other functional groups.

  • Possible Cause: The catalytic hydrogenation conditions for Cbz removal can also reduce other functional groups like alkenes, alkynes, nitro groups, or aryl halides.

  • Troubleshooting Steps:

    • Alternative Deprotection Methods:

      • Lewis Acid-Mediated Deprotection: A combination of AlCl₃ and HFIP has been reported for the selective deprotection of N-Cbz groups in the presence of other reducible functionalities.

      • Thiol-Mediated Deprotection: This method involves nucleophilic attack of a thiol at the benzylic carbon and can be compatible with functional groups sensitive to reduction.

N-SEM Deprotection

Issue 1: Low yield or incomplete deprotection with TBAF.

  • Possible Cause: Insufficient reactivity of the fluoride source, steric hindrance, or inappropriate solvent.

  • Troubleshooting Steps:

    • Reaction Conditions: TBAF in DMF or THF is a common condition. Heating the reaction mixture can often drive the deprotection to completion. The use of additives like HMPA or TMEDA may be necessary in some cases.

    • Alternative Fluoride Sources: If TBAF is ineffective, other fluoride sources like CsF or HF in acetonitrile can be attempted.

    • Lewis Acid-Mediated Deprotection: A combination of MgBr₂ in ether with nitromethane has been reported as a mild and selective method for SEM deprotection.

Issue 2: Removal of other silyl protecting groups.

  • Possible Cause: The fluoride conditions used for SEM deprotection will also cleave other silyl ethers (e.g., TBS, TIPS).

  • Troubleshooting Steps:

    • Orthogonal Protecting Group Strategy: If selective deprotection is required, plan the synthesis with protecting groups that have different cleavage conditions.

    • Lewis Acid Conditions: The MgBr₂-based method may offer some selectivity for SEM deprotection in the presence of other silyl groups under kinetic control.

N-Tosyl Deprotection

Issue 1: Difficulty in removing the N-Tosyl group.

  • Possible Cause: The tosyl group is very stable, and its removal often requires harsh conditions.

  • Troubleshooting Steps:

    • Basic Hydrolysis: Strong bases like NaOH or KOH in refluxing alcohol can be effective, but this may not be compatible with base-sensitive functional groups.

    • Reductive Cleavage:

      • Dissolving Metal Reduction: Conditions like sodium in liquid ammonia are effective but require specialized equipment.

      • Other Reducing Agents: Reagents such as Red-Al or L-Selectride can be used.

    • Mild Basic Conditions with Cesium Carbonate: A milder method involves the use of cesium carbonate in a THF/methanol mixture at ambient or elevated temperatures. The reactivity is influenced by substituents on the indole ring.

    • Sodium Azide Mediated Deprotection: For N-tosylindoloquinones, sodium azide in DMF or DMSO has been shown to be an effective and mild deprotection reagent.

Issue 2: Incompatibility of harsh deprotection conditions with other functional groups.

  • Possible Cause: The strongly basic or reductive conditions required for tosyl removal can affect other functional groups in the molecule.

  • Troubleshooting Steps:

    • Milder Methods: Explore the cesium carbonate or sodium azide methods if applicable to your substrate.

    • Alternative Protecting Groups: In the planning stages of the synthesis, consider using a more labile protecting group if the final molecule contains functionalities that are incompatible with harsh tosyl deprotection conditions. The 2-phenylsulfonylethyl group is an alternative that can be removed under basic conditions.

Data Summary

Table 1: Comparison of N-Boc Deprotection Methods

MethodReagentsSolventTemperature (°C)Typical Reaction TimeYield (%)Notes
Acidic CleavageTFA (20-100%)DCM0 - RT0.5 - 18 hHighStandard method, potential for side reactions.
ThermolyticNoneTFE or HFIPReflux or MW10 min - 2.5 h>95Good for acid-sensitive substrates.
Lewis AcidZnBr₂TFERT1 - 4 hHighMild alternative to strong acids.
Mild BasicK₃PO₄·H₂OMeOHMW (120)15 - 30 min85-95For activated indoles.
Oxalyl Chloride(COCl)₂MeOHRT1 - 4 hup to 90Mild conditions, good functional group tolerance.

Table 2: Comparison of N-Cbz Deprotection Methods

MethodReagentsSolventTemperature (°C)Typical Reaction TimeYield (%)Notes
Catalytic HydrogenationH₂, Pd/CMeOH or EtOHRT - 601 - 40 hHighCommon method, risk of reducing other groups.
Transfer HydrogenationHCOONH₄, Pd/CMeOHReflux0.5 - 2 hHighAvoids use of H₂ gas.
Lewis AcidAlCl₃HFIPRT1 - 3 hHighSelective in the presence of other reducible groups.
Thiol-MediatedThiol, BaseVariousRTVariesGoodUseful for substrates with reducible groups.

Table 3: Comparison of N-SEM Deprotection Methods

MethodReagentsSolventTemperature (°C)Typical Reaction TimeYield (%)Notes
Fluoride-MediatedTBAFTHF or DMFRT - 804 - 20 hGoodStandard method, can be slow.
Acidic HydrolysisHFMeCNRTVariesGoodLess common than fluoride-based methods.
Lewis AcidMgBr₂Et₂O/MeNO₂RT1 - 24 hGoodMild and can be selective.

Table 4: Comparison of N-Tosyl Deprotection Methods

MethodReagentsSolventTemperature (°C)Typical Reaction TimeYield (%)Notes
Basic HydrolysisNaOH or KOHEtOHRefluxSeveral hoursVariesHarsh conditions.
Cesium CarbonateCs₂CO₃THF/MeOHRT - Reflux0.5 - 70 hHighMilder than NaOH/KOH, reactivity depends on substrate.
Sodium AzideNaN₃DMF or DMSORT4 h82-98Mild conditions, specific for N-tosylindoloquinones.
Reductive CleavageRed-AlTolueneRefluxVariesGoodStrong reducing agent.

Experimental Protocols

Protocol 1: General Procedure for N-Boc Deprotection using TFA/DCM

  • Dissolve the N-Boc protected indole in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: General Procedure for N-Cbz Deprotection by Catalytic Hydrogenation

  • Dissolve the N-Cbz protected indole in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected indole.

  • Purify the crude product by column chromatography if necessary.

Protocol 3: General Procedure for N-SEM Deprotection using TBAF

  • Dissolve the N-SEM protected indole in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Add a solution of tetrabutylammonium fluoride (TBAF) (1M in THF) to the reaction mixture.

  • Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Protocol 4: General Procedure for N-Tosyl Deprotection using Cesium Carbonate

  • Dissolve the N-tosyl indole in a mixture of THF and methanol (typically 2:1).

  • Add cesium carbonate (typically 3 equivalents) to the solution.

  • Stir the mixture at ambient temperature or reflux, and monitor the reaction by HPLC or TLC.

  • Upon completion, evaporate the solvent under vacuum.

  • Add water to the residue and stir for a few minutes.

  • Collect the solid product by filtration, wash with water, and dry. If the product is not a solid, extract it with an organic solvent.

  • Purify the crude product if necessary.

Visualizations

Deprotection_Decision_Tree start Start: N-Protected Indole protecting_group Identify Protecting Group start->protecting_group boc Boc protecting_group->boc cbz Cbz protecting_group->cbz sem SEM protecting_group->sem tosyl Tosyl protecting_group->tosyl boc_acid_sensitive Other Acid-Sensitive Groups Present? boc->boc_acid_sensitive boc_std_acid Standard Acidic Deprotection (TFA/DCM) boc_acid_sensitive->boc_std_acid No boc_mild_methods Consider Mild Methods: - Thermolytic (TFE/HFIP) - Lewis Acid (ZnBr2) - Oxalyl Chloride/MeOH boc_acid_sensitive->boc_mild_methods Yes cbz_reducible_groups Other Reducible Groups Present? cbz->cbz_reducible_groups cbz_hydrogenation Catalytic Hydrogenation (H2, Pd/C) cbz_reducible_groups->cbz_hydrogenation No cbz_alternative Consider Alternative Methods: - Lewis Acid (AlCl3/HFIP) - Thiol-Mediated cbz_reducible_groups->cbz_alternative Yes sem_other_silyl Other Silyl Groups to be Retained? sem->sem_other_silyl sem_fluoride Fluoride-Mediated Deprotection (TBAF) sem_other_silyl->sem_fluoride No sem_lewis_acid Consider Lewis Acid (MgBr2/Et2O/MeNO2) for Selectivity sem_other_silyl->sem_lewis_acid Yes tosyl_harsh_conditions Substrate Tolerates Harsh Conditions? tosyl->tosyl_harsh_conditions tosyl_strong_base_red Strong Base (NaOH) or Reduction (Red-Al) tosyl_harsh_conditions->tosyl_strong_base_red Yes tosyl_mild_base Consider Milder Base (Cs2CO3/THF/MeOH) tosyl_harsh_conditions->tosyl_mild_base No Troubleshooting_Workflow start Start: Deprotection Reaction check_completion Monitor Reaction (TLC/LC-MS) start->check_completion is_complete Reaction Complete? check_completion->is_complete workup Proceed to Work-up and Purification is_complete->workup Yes troubleshoot Troubleshoot Issue is_complete->troubleshoot No incomplete Incomplete Reaction troubleshoot->incomplete side_products Side Products Observed troubleshoot->side_products increase_time_temp Increase Reaction Time / Temperature incomplete->increase_time_temp change_reagents Change Reagents or Increase Stoichiometry incomplete->change_reagents milder_conditions Switch to Milder Conditions side_products->milder_conditions add_scavenger Add Scavenger side_products->add_scavenger

Technical Support Center: Scaling Up the Synthesis of Diethyl 1H-indole-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of diethyl 1H-indole-2,5-dicarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A common and adaptable method for this class of compounds is a modified Reissert indole synthesis. This approach typically involves the condensation of a substituted nitrotoluene with diethyl oxalate, followed by a reductive cyclization to form the indole ring.

Q2: What are the critical parameters to monitor during the scale-up of the initial condensation reaction?

When scaling up the condensation of 4-methyl-3-nitrobenzoate with diethyl oxalate, the most critical parameters to monitor are temperature control, the rate of addition of the base (e.g., sodium ethoxide), and efficient stirring. Poor control can lead to side reactions and reduced yields.

Q3: How can I minimize the formation of side products during the reductive cyclization step?

The choice of reducing agent and reaction conditions is crucial. Catalytic hydrogenation (e.g., using Pd/C) is often a clean method. If using chemical reductants like iron in acetic acid or sodium dithionite, maintaining the optimal pH and temperature is essential to prevent over-reduction or the formation of undesired byproducts.

Q4: What are the recommended purification methods for the final product at a larger scale?

For multi-gram to kilogram scale, recrystallization is often the most practical and cost-effective method for purifying the final this compound. A suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) needs to be determined at the lab scale first. Column chromatography can be challenging and expensive at a large scale.

Q5: Are there any specific safety precautions to consider during the scale-up?

Yes, several safety precautions are critical. The initial condensation reaction using a strong base like sodium ethoxide is highly exothermic and requires careful temperature management to avoid runaway reactions. Additionally, catalytic hydrogenation involves flammable hydrogen gas and a pyrophoric catalyst (when dry), necessitating the use of appropriate safety equipment and procedures.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is based on the Reissert indole synthesis methodology.

Step 1: Synthesis of Diethyl 2-(4-(ethoxycarbonyl)-2-nitrophenyl)-2-oxobutanoate

  • To a stirred solution of sodium ethoxide in ethanol at 0-5 °C, add a solution of methyl 4-methyl-3-nitrobenzoate and diethyl oxalate in a suitable solvent like anhydrous ethanol or THF.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by pouring it into a mixture of ice and a weak acid (e.g., acetic acid).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Reductive Cyclization to this compound

  • Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol or acetic acid).

  • Add a catalyst, such as 10% Palladium on carbon (Pd/C).

  • Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

  • Heat the mixture to 40-50 °C and stir vigorously until hydrogen uptake ceases.

  • Cool the reaction mixture, carefully filter off the catalyst, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system.

Troubleshooting Guides

Problem 1: Low Yield in the Condensation Reaction (Step 1)
Potential Cause Troubleshooting Suggestion
Incomplete reactionIncrease the reaction time or slightly increase the reaction temperature after the initial addition. Monitor the reaction progress by TLC or HPLC.
Degradation of starting materials or productEnsure the reaction is conducted under anhydrous conditions. Use freshly prepared sodium ethoxide. Maintain strict temperature control during the base addition.
Competing side reactions (e.g., self-condensation of diethyl oxalate)Add the solution of the nitrotoluene and diethyl oxalate slowly to the base solution to maintain a low concentration of the electrophiles.
Problem 2: Formation of Impurities During Reductive Cyclization (Step 2)
Potential Cause Troubleshooting Suggestion
Over-reduction of the indole ringUse a milder reducing agent or lower the hydrogen pressure and reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed.
Incomplete cyclizationEnsure the catalyst is active. If using a chemical reductant, ensure the correct stoichiometry and pH are maintained.
Presence of colored impuritiesTreat the crude product with activated carbon during recrystallization to remove colored byproducts.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Suggestion
Oily product that does not crystallizeTry different solvent systems for recrystallization. If the product is still an oil, consider purifying a small sample by column chromatography to obtain a seed crystal.
Co-precipitation of impuritiesPerform a hot filtration of the recrystallization solution to remove any insoluble impurities before allowing it to cool.

Quantitative Data

Table 1: Reagent Quantities for Different Synthesis Scales

Reagent Lab Scale (10 g product) Pilot Scale (1 kg product)
Methyl 4-methyl-3-nitrobenzoate8.5 g850 g
Diethyl oxalate15 g1.5 kg
Sodium Ethoxide (21% in ethanol)35 mL3.5 L
10% Pd/C (for Step 2)1 g100 g

Table 2: Comparison of Reaction Parameters

Parameter Lab Scale Pilot Scale
Step 1: Condensation
Reaction Time12-16 hours16-24 hours
Temperature0-25 °C0-25 °C (with careful monitoring)
Expected Yield60-70%55-65%
Step 2: Reductive Cyclization
Reaction Time4-6 hours6-10 hours
Hydrogen Pressure50 psi50-100 psi
Expected Yield80-90%75-85%

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reductive Cyclization start Methyl 4-methyl-3-nitrobenzoate + Diethyl Oxalate reaction1 Condensation Reaction start->reaction1 base Sodium Ethoxide in Ethanol base->reaction1 quench Acidic Workup reaction1->quench extract Extraction & Concentration quench->extract intermediate Crude Intermediate extract->intermediate reaction2 Reductive Cyclization intermediate->reaction2 Intermediate Product catalyst Pd/C, H2 catalyst->reaction2 filter Catalyst Filtration reaction2->filter purify Recrystallization filter->purify product This compound purify->product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Reductive_Cyclization cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield or Impure Product in Reductive Cyclization? cause1 Incomplete Reaction start->cause1 Check TLC/HPLC cause2 Side Product Formation start->cause2 Analyze by LC-MS cause3 Catalyst Inactivation start->cause3 Observe H2 uptake solution1a Increase H2 pressure or temperature cause1->solution1a solution1b Increase reaction time cause1->solution1b solution2a Lower reaction temperature cause2->solution2a solution2b Use alternative reducing agent cause2->solution2b solution3a Use fresh catalyst cause3->solution3a solution3b Ensure solvent is high purity cause3->solution3b

Caption: Troubleshooting decision tree for the reductive cyclization step.

Technical Support Center: Managing Exotherms in Large-Scale Indole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in large-scale indole synthesis. The content focuses on managing exothermic events to ensure process safety and reproducibility.

Frequently Asked Questions (FAQs)

Q1: Which common indole synthesis methods are known to be significantly exothermic?

A1: Several classical indole syntheses can be highly exothermic, particularly at large scales. The Fischer, Bischler, and Madelung syntheses are notable for their potential to generate significant heat. The Reissert synthesis, involving a reduction step, can also have exothermic stages. The exothermicity is often influenced by the specific substrates, reagents (strong acids or bases), and reaction conditions.

Q2: What are the primary risks associated with uncontrolled exotherms in indole synthesis?

A2: The primary risk is a thermal runaway reaction, where the rate of heat generation exceeds the rate of heat removal. This can lead to a rapid increase in temperature and pressure within the reactor, potentially causing:

  • Boiling of solvents and over-pressurization of the vessel.

  • Secondary decomposition reactions that may be more energetic and produce non-condensable gases.

  • Release of toxic or flammable materials.

  • Loss of product and damage to equipment.

Q3: What are the key process parameters to monitor for controlling exotherms during large-scale indole synthesis?

A3: Continuous monitoring of the following parameters is critical:

  • Reaction Temperature: Use multiple temperature probes within the reactor to detect any localized hot spots.

  • Cooling System Temperature: Monitor the inlet and outlet temperatures of the cooling fluid to assess heat removal efficiency.

  • Reagent Addition Rate: For semi-batch processes, the rate of addition of a key reagent is often the primary means of controlling the reaction rate and heat generation.

  • Stirrer Speed and Power Draw: Changes in viscosity, which can affect heat transfer, may be indicated by variations in stirrer power consumption.

  • Pressure: Monitor the headspace pressure of the reactor for any unexpected increases.

Q4: How can I assess the thermal hazard of my specific indole synthesis before scaling up?

A4: A thorough thermal hazard assessment is crucial. This typically involves:

  • Literature Review: Search for any reported thermal safety data for your specific reaction or similar transformations.

  • Differential Scanning Calorimetry (DSC): To determine the onset temperature of any exothermic events for the reaction mixture and individual components.

  • Reaction Calorimetry (RC): Use a reaction calorimeter (e.g., a heat flow calorimeter) at the lab scale to measure the heat of reaction (ΔHrxn), the rate of heat evolution, and the heat capacity of the reaction mass. This data is essential for calculating the cooling requirements at a larger scale.

Troubleshooting Guides

Issue 1: Rapid, Uncontrolled Temperature Rise During Fischer Indole Synthesis

Symptoms:

  • The reactor temperature is increasing rapidly and is not responding to the cooling system.

  • A significant increase in reactor pressure is observed.

  • Venting or audible pressure release from the reactor.

Possible Causes:

  • Accumulation of Unreacted Phenylhydrazone: If the initial reaction temperature is too low, the phenylhydrazone intermediate can accumulate. A subsequent small increase in temperature can then trigger a rapid, uncontrolled cyclization.

  • Inadequate Cooling Capacity: The cooling system may be insufficient for the scale and concentration of the reaction.

  • Loss of Cooling: A failure in the cooling system (e.g., pump failure, loss of coolant flow).

  • Catalyst Addition too Rapid: If a strong acid catalyst is used, adding it too quickly can initiate a violent reaction.

Immediate Actions:

  • Stop Reagent Addition: If applicable, immediately stop the feed of any reagents.

  • Emergency Cooling: If available, apply emergency cooling (e.g., a secondary cooling loop or an external water deluge).

  • Quenching: If a pre-defined and tested quenching procedure is in place, initiate it. This may involve adding a cold, inert solvent or a chemical that will safely terminate the reaction.

  • Evacuate: If the situation cannot be brought under control, evacuate the area immediately.

Preventative Measures:

  • Semi-Batch Addition: Add the phenylhydrazine or the aldehyde/ketone slowly to the reaction mixture at the optimal temperature to control the reaction rate.

  • Ensure Adequate Cooling: Perform reaction calorimetry at the lab scale to determine the heat of reaction and ensure the plant-scale reactor has sufficient cooling capacity.

  • Controlled Catalyst Addition: Add the acid catalyst in portions or as a dilute solution to control the initiation of the reaction.

  • Define Thermal Safety Parameters: Establish a maximum allowable temperature and ensure the process control system has alarms and automated shutdowns in place.

Issue 2: Localized Hot Spots and Poor Temperature Control During Madelung Synthesis

Symptoms:

  • Temperature probes in different parts of the reactor show significantly different readings.

  • The overall reaction temperature is difficult to control and fluctuates.

  • Discoloration or charring of the product.

Possible Causes:

  • Poor Mixing: The high temperatures and use of strong bases like sodium ethoxide or potassium tert-butoxide can lead to viscous reaction mixtures that are difficult to agitate effectively.[1]

  • Heterogeneous Reaction: The reaction may be occurring at the surface of the solid base, leading to localized heat generation.

  • Fouling: Product or byproducts may be depositing on the reactor walls or cooling coils, impeding heat transfer.

Troubleshooting Steps:

  • Improve Agitation:

    • Ensure the stirrer design is appropriate for the viscosity of the reaction medium. Consider using an anchor or helical ribbon agitator.

    • Increase the stirrer speed, if safe to do so, to improve bulk mixing.

  • Solvent Selection:

    • Use a higher-boiling point, inert solvent that can help to moderate the temperature and improve heat transfer.

  • Reagent Addition:

    • Consider adding the base portion-wise to control the rate of the initial deprotonation step.

Preventative Measures:

  • Reactor Design: Use a reactor with a high surface area-to-volume ratio and an efficient agitation system.

  • Process Modeling: Use computational fluid dynamics (CFD) to model the mixing and heat transfer in the reactor at scale.

  • Regular Cleaning and Maintenance: Ensure the reactor surfaces and cooling coils are clean to maintain optimal heat transfer.

Thermal Characteristics of Common Indole Syntheses

Synthesis MethodTypical ReagentsHeat Generation PotentialKey Thermal Control Parameters
Fischer Indole Synthesis Phenylhydrazines, Aldehydes/Ketones, Strong Acids (e.g., H₂SO₄, PPA)Moderate to HighTemperature of hydrazone formation, Rate of acid catalyst addition, Cooling capacity.
Bischler Indole Synthesis α-Bromoacetophenone, AnilineModerateControl of initial reaction temperature, Rate of heating.
Madelung Synthesis N-Phenylamides, Strong Bases (e.g., NaOEt, KOtBu)HighRate of heating to high temperatures, Efficiency of heat removal at elevated temperatures.[1]
Reissert Synthesis o-Nitrotoluene, Diethyl oxalate, Reducing agents (e.g., Zn/HOAc)Moderate (especially during reduction)Rate of addition of reducing agent, Temperature control during cyclization.[2]

Experimental Protocols

Key Experiment: Large-Scale Fischer Indole Synthesis with Thermal Control

This protocol is a general guideline and must be adapted and fully risk-assessed for the specific substrates and scale of operation.

Objective: To synthesize a substituted indole via the Fischer synthesis while maintaining strict temperature control.

Scale: 100 L Reactor

Materials:

  • Phenylhydrazine derivative (1.0 eq)

  • Ketone/Aldehyde (1.1 eq)

  • Polyphosphoric acid (PPA)

  • Toluene (solvent)

Procedure:

  • Reactor Preparation: Ensure the 100 L glass-lined reactor is clean and dry. Calibrate temperature and pressure sensors. Test the cooling system to ensure it is functioning correctly.

  • Charge Reactants: Charge the reactor with the phenylhydrazine derivative and toluene. Begin agitation.

  • Controlled Addition: Slowly add the ketone/aldehyde to the reactor over a period of 1-2 hours while maintaining the temperature at 20-25 °C. The formation of the hydrazone is often mildly exothermic.

  • Heating to Cyclization Temperature: Once the hydrazone formation is complete (as determined by in-process control, e.g., TLC or HPLC), begin to slowly heat the reaction mixture to the target cyclization temperature (typically 80-100 °C).

  • Catalyst Addition: Once at the target temperature, slowly add the polyphosphoric acid. The addition should be done portion-wise or via a metering pump to control the exotherm of the cyclization. Monitor the reactor temperature and the cooling system output closely during the addition.

  • Reaction Monitoring: Hold the reaction at the target temperature and monitor its progress by in-process control. Be prepared for a delayed exotherm.

  • Cooldown and Quench: Once the reaction is complete, cool the mixture to room temperature in a controlled manner. Slowly and carefully quench the reaction by adding water or a suitable aqueous base, as the quenching of PPA is also exothermic.

Visualizations

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Tautomerization & Rearrangement cluster_2 Step 3: Cyclization & Aromatization Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Intermediate Phenylhydrazine->Hydrazone Ketone Ketone/Aldehyde Ketone->Hydrazone Enehydrazine Enehydrazine Tautomer Hydrazone->Enehydrazine [H+] Diimine Di-imine Intermediate Enehydrazine->Diimine [3,3]-Sigmatropic Rearrangement (Exothermic) Cyclized_Intermediate Cyclized Intermediate Diimine->Cyclized_Intermediate Intramolecular Attack Indole Indole Product Cyclized_Intermediate->Indole -NH3 Aromatization

Caption: Reaction pathway of the Fischer indole synthesis.

Exotherm_Management_Workflow Start Start: Proposed Large-Scale Synthesis Risk_Assessment Thermal Hazard Assessment (DSC, Reaction Calorimetry) Start->Risk_Assessment Sufficient_Cooling Is Cooling Capacity Sufficient? Risk_Assessment->Sufficient_Cooling Process_Modification Modify Process: - Lower Concentration - Semi-batch Addition - Different Solvent Sufficient_Cooling->Process_Modification No Execute_Synthesis Execute Synthesis with Strict Monitoring Sufficient_Cooling->Execute_Synthesis Yes Process_Modification->Risk_Assessment Temperature_Control Is Temperature Stable? Execute_Synthesis->Temperature_Control Continue_Process Continue and Complete Synthesis Temperature_Control->Continue_Process Yes Emergency_Action Initiate Emergency Procedures: - Stop Feed - Emergency Cooling - Quench Temperature_Control->Emergency_Action No End End: Safe Completion Continue_Process->End Emergency_Action->End

Caption: General workflow for managing exotherms in synthesis.

References

Characterization of impurities in diethyl 1H-indole-2,5-dicarboxylate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diethyl 1H-indole-2,5-dicarboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product

Q1: I am not getting the expected yield of this compound. What are the potential causes and how can I troubleshoot this?

A1: Low or no yield in the synthesis of this compound, typically achieved through a Japp-Klingemann reaction followed by a Fischer indole cyclization, can stem from several factors. Here is a step-by-step guide to troubleshoot the issue:

  • Problem Area: Diazotization of the Arylamine

    • Possible Cause: Incomplete or failed diazotization of the starting aniline derivative (ethyl 4-aminobenzoate). Excess nitrous acid can also lead to unwanted side reactions.

    • Troubleshooting:

      • Temperature Control: Ensure the reaction is maintained at 0-5 °C. Higher temperatures can lead to the decomposition of the diazonium salt.

      • Stoichiometry of Sodium Nitrite: Use a slight excess (e.g., 1.05-1.1 equivalents) of sodium nitrite. A significant excess should be avoided.

      • Quenching Excess Nitrous Acid: Any excess nitrous acid can be quenched by the addition of sulfamic acid before proceeding to the coupling reaction.

  • Problem Area: Japp-Klingemann Coupling Reaction

    • Possible Cause: The pH of the reaction medium is critical. The coupling of the diazonium salt with the β-ketoester (diethyl 2-acetylsuccinate) is sensitive to pH. Also, the stability of the intermediate azo compound can be an issue.

    • Troubleshooting:

      • pH Adjustment: The reaction is typically carried out in a buffered solution (e.g., sodium acetate) to maintain a mildly acidic to neutral pH. The pH should be carefully monitored and adjusted as needed.

      • Reaction Time and Temperature: Allow sufficient time for the coupling reaction to complete, which can be monitored by thin-layer chromatography (TLC). The reaction is usually run at a low temperature initially and then allowed to warm to room temperature.

  • Problem Area: Fischer Indole Cyclization

    • Possible Cause: The acidic conditions required for the cyclization of the intermediate hydrazone might not be optimal, or the temperature might be too low or too high.

    • Troubleshooting:

      • Acid Catalyst: A variety of acid catalysts can be used, including strong protic acids like hydrochloric acid or sulfuric acid, or Lewis acids. The choice and concentration of the acid can significantly impact the yield. Experiment with different acid catalysts if yields are consistently low.

      • Temperature and Reaction Time: The cyclization step often requires heating. The optimal temperature and reaction time should be determined empirically, again using TLC to monitor the progress of the reaction.

Issue 2: Presence of a Prominent, Colored Impurity

Q2: My final product is contaminated with a colored (often red or orange) impurity. What is this impurity and how can I remove it?

A2: A common colored impurity in syntheses involving diazonium salts is the formation of an azo compound. In the context of synthesizing indole-dicarboxylates from aminobenzoates, this impurity has been identified as diethyl azobenzene-4,4'-dicarboxylate.

  • Formation of the Impurity: This impurity arises from the self-coupling of the diazonium salt of ethyl 4-aminobenzoate, especially if the Japp-Klingemann coupling reaction with the β-ketoester is slow or inefficient.

  • Characterization of the Impurity:

    • Appearance: Often observed as tiny red needles.

    • Analytical Data: Can be identified by techniques such as HPLC-MS, and its UV-Vis spectrum will be characteristic of an azobenzene derivative.

  • Troubleshooting and Removal:

    • Prevention during Reaction:

      • Ensure rapid and efficient coupling of the diazonium salt with the β-ketoester by optimizing the pH and reaction conditions as described in Issue 1 .

      • Add the diazonium salt solution slowly to the solution of the β-ketoester to maintain a low concentration of the diazonium salt, minimizing self-coupling.

    • Purification:

      • Recrystallization: This impurity can often be removed by recrystallization of the crude product from a suitable solvent, such as ethanol.

      • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable method for separating the desired indole product from the more polar azo-dye impurity.

Frequently Asked Questions (FAQs)

Q3: What is the typical reaction sequence for the synthesis of this compound?

A3: The synthesis is generally a two-step process:

  • Japp-Klingemann Reaction: Aniline (in this case, ethyl 4-aminobenzoate) is first diazotized with sodium nitrite in an acidic medium. The resulting diazonium salt is then reacted with a β-ketoester, such as diethyl 2-acetylsuccinate. This reaction forms an intermediate arylhydrazone.

  • Fischer Indole Synthesis: The isolated arylhydrazone is then cyclized in the presence of an acid catalyst to form the final this compound product.

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product and impurities?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress and assessing the purity of the crude product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any impurities. A reversed-phase C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the desired product and identification of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and impurities.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes, several safety precautions are crucial:

  • Diazonium Salts: Diazonium salts can be explosive when isolated and dry. It is essential to keep them in solution and at low temperatures.

  • Acids: Strong acids are used in both steps of the synthesis. Always handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

  • Solvents: Organic solvents used in the reaction and purification are often flammable. Avoid open flames and ensure proper ventilation.

Data Presentation

Table 1: Potential Impurities and their Characterization

Impurity NamePotential OriginAppearanceKey Analytical Features
Diethyl azobenzene-4,4'-dicarboxylateSelf-coupling of diazonium saltRed/Orange solidDistinct UV-Vis absorbance, Molecular weight confirmed by MS
Unreacted Starting MaterialsIncomplete reaction-Detected by TLC and HPLC
Isomeric Indole ProductsNon-regioselective cyclization-May have similar retention times in HPLC, distinguishable by NMR
Hydrolyzed IntermediatesPresence of water during reaction-More polar, easily detected by TLC and HPLC

Experimental Protocols

Protocol 1: Synthesis of this compound (Adapted from similar procedures)

Step 1: Japp-Klingemann Reaction (Formation of the Hydrazone)

  • Dissolve ethyl 4-aminobenzoate in a suitable acidic solution (e.g., 3M HCl) and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C to ensure complete diazotization.

  • In a separate flask, dissolve diethyl 2-acetylsuccinate in ethanol and add a solution of sodium acetate in water. Cool this mixture to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the β-ketoester solution with vigorous stirring, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to stir and warm to room temperature over 2 hours.

  • The precipitated hydrazone is collected by filtration, washed with water, and dried.

Step 2: Fischer Indole Synthesis (Cyclization)

  • Suspend the dried hydrazone in a suitable solvent such as ethanol or acetic acid.

  • Add a strong acid catalyst (e.g., concentrated sulfuric acid or gaseous HCl).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting hydrazone is consumed.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated crude product by filtration.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: HPLC Analysis Method

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a suitable low percentage of B, and ramp up to a high percentage of B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

Visualizations

experimental_workflow cluster_step1 Step 1: Japp-Klingemann Reaction cluster_step2 Step 2: Fischer Indole Synthesis A Ethyl 4-aminobenzoate B Diazotization (NaNO2, HCl, 0-5 °C) A->B C Diazonium Salt B->C E Coupling Reaction (NaOAc buffer) C->E D Diethyl 2-acetylsuccinate D->E F Intermediate Hydrazone E->F G Cyclization (Acid catalyst, Heat) F->G H Crude this compound G->H I Purification (Recrystallization or Chromatography) H->I J Pure Product I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Product Yield? CheckDiazotization Check Diazotization Conditions (Temp, NaNO2 stoich.) Start->CheckDiazotization Yes Impurity Colored Impurity Present? Start->Impurity No CheckCoupling Check Coupling Reaction (pH, Time) CheckDiazotization->CheckCoupling CheckCyclization Check Cyclization Conditions (Acid, Temp) CheckCoupling->CheckCyclization End Problem Solved CheckCyclization->End AzoImpurity Likely Diethyl azobenzene- 4,4'-dicarboxylate Impurity->AzoImpurity Yes Impurity->End No OptimizeCoupling Optimize Coupling to Minimize Self-Coupling AzoImpurity->OptimizeCoupling Purify Purify by Recrystallization or Chromatography OptimizeCoupling->Purify Purify->End

Caption: Troubleshooting logic for the synthesis of this compound.

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Diethyl 1H-indole-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of diethyl 1H-indole-2,5-dicarboxylate. Due to the limited availability of direct experimental data for this specific diester in the cited literature, this guide presents a predicted spectrum based on the analysis of its constituent mono-ester analogues: ethyl 1H-indole-2-carboxylate and derivatives of indole-5-carboxylic acid. This comparative approach allows for a deeper understanding of the influence of substituent positioning on the chemical shifts and coupling constants within the indole scaffold.

Data Presentation: ¹H and ¹³C NMR Data

The following tables summarize the experimental NMR data for the comparator compounds and the predicted data for this compound. All chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Data (Predicted and Experimental)

Proton This compound (Predicted) Ethyl 1H-indole-2-carboxylate (Experimental) [1]Indole-5-carboxylic acid derivative (Reference) [2]
NH~12.0 (s, 1H)11.91 (s, 1H)~8.38 (s, 1H)
H-3~7.3 (s, 1H)7.18 (s, 1H)~7.04 (s, 1H)
H-4~8.4 (s, 1H)7.66 (d, J=7.8 Hz, 1H)~8.17 (s, 1H)
H-6~7.8 (d, J=8.6 Hz, 1H)7.27 (dd, J=8.4, 7.2 Hz, 1H)-
H-7~7.6 (d, J=8.6 Hz, 1H)7.49 (d, J=8.4 Hz, 1H)-
OCH₂ (C2)~4.4 (q, J=7.1 Hz, 2H)~4.30 (q, 2H)-
CH₃ (C2)~1.4 (t, J=7.1 Hz, 3H)~1.30 (t, 3H)-
OCH₂ (C5)~4.3 (q, J=7.1 Hz, 2H)--
CH₃ (C5)~1.3 (t, J=7.1 Hz, 3H)--

Table 2: ¹³C NMR Data (Predicted and Experimental)

Carbon This compound (Predicted) Ethyl 1H-indole-2-carboxylate (Experimental) [1]Indole-5-carboxylic acid derivative (Reference) [2]
C-2~128.0127.2-
C-3~109.0108.3~113.4
C-3a~129.0127.5~128.1
C-4~124.0122.5~123.4
C-5~123.0120.7~122.1
C-6~122.0125.1~121.3
C-7~114.0113.1~110.7
C-7a~139.0137.9~139.0
C=O (C2)~162.0162.3-
OCH₂ (C2)~61.0~60.5-
CH₃ (C2)~14.5~14.8-
C=O (C5)~168.0-168.45
OCH₂ (C5)~60.0--
CH₃ (C5)~14.5--

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for indole derivatives is outlined below.

1. Sample Preparation

  • Quantity: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[3]

  • Solvent: A common solvent for indole derivatives is deuterated dimethyl sulfoxide (DMSO-d₆) due to its excellent dissolving power for polar compounds and the downfield chemical shift of the residual solvent peak, which avoids interference with most analyte signals. Other suitable solvents include deuterated chloroform (CDCl₃) and acetone-d₆. The choice of solvent can influence chemical shifts.

  • Procedure:

    • Weigh the sample accurately in a clean, dry vial.

    • Add the deuterated solvent and gently agitate to dissolve the sample completely.

    • If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]

    • Ensure the sample height in the NMR tube is approximately 4-5 cm.

    • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrumentation: Spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 600 MHz instrument.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Sequence: A standard single-pulse sequence.

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are typically sufficient for a well-prepared sample.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30 or zgdc).

    • Spectral Width: Approximately 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required depending on the sample concentration.

  • Referencing: Chemical shifts are typically referenced internally to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or to an internal standard such as tetramethylsilane (TMS).[3]

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with atom numbering for clear correlation with the NMR data tables.

Caption: Structure of this compound with atom numbering.

References

Unraveling the Fragmentation Roadmap: A Comparative Guide to the Mass Spectrometry of Diethyl 1H-indole-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry serves as a powerful analytical tool in this endeavor, providing a molecular fingerprint through fragmentation patterns. This guide offers a comparative analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of diethyl 1H-indole-2,5-dicarboxylate against known fragmentation behaviors of related indole monoesters. By dissecting the fragmentation pathways, we can anticipate the mass spectrum of this more complex diester.

Predicted Fragmentation of this compound

The fragmentation of this compound under EI-MS is expected to be driven by the stability of the indole ring and the characteristic cleavages of the ethyl ester groups. The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight. Key fragmentation steps are anticipated to involve the loss of the ethoxy group (-OCH₂CH₃), ethylene (-CH₂CH₂), and carbon monoxide (-CO).

A logical fragmentation pathway for this compound is depicted below. This pathway highlights the sequential loss of fragments from the two ester groups, leading to a series of characteristic daughter ions.

fragmentation_pathway M+ (m/z 261) M+ (m/z 261) m/z 216 m/z 216 M+ (m/z 261)->m/z 216 - C2H5O m/z 188 m/z 188 m/z 216->m/z 188 - CO m/z 160 m/z 160 m/z 188->m/z 160 - C2H4 m/z 132 m/z 132 m/z 160->m/z 132 - CO m/z 104 m/z 104 m/z 132->m/z 104 - HCN

Figure 1. Predicted fragmentation pathway of this compound.

Comparative Fragmentation Data

To substantiate the predicted fragmentation, we can compare it with the known fragmentation patterns of simpler indole esters. The following tables summarize the predicted major fragments for this compound and the reported fragments for ethyl 1H-indole-2-carboxylate and a related nitro-substituted indole ester. This comparison allows for the identification of common fragmentation behaviors and the influence of multiple substituents.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zPredicted Fragment StructureInterpretation
261[M]⁺Molecular Ion
216[M - C₂H₅O]⁺Loss of an ethoxy radical from one of the ester groups
188[M - C₂H₅O - CO]⁺Subsequent loss of carbon monoxide
172[M - 2 x C₂H₅]⁺Loss of two ethyl groups
144[M - 2 x C₂H₅O]⁺Loss of two ethoxy groups
116[Indole ring fragment]⁺Further fragmentation of the indole core

Table 2: Comparative Mass Spectrometry Fragmentation Data of Indole Esters

CompoundMolecular Ion (m/z)Key Fragments (m/z) and InterpretationReference
Ethyl 1H-indole-2-carboxylate189144 ([M - C₂H₅O]⁺), 116 ([M - C₂H₅O - CO]⁺), 89 ([116 - HCN]⁺)[1][2]
Ethyl 5-nitro-1H-indole-2-carboxylate234Data available in spectral databases.[3]

The fragmentation pattern of ethyl 1H-indole-2-carboxylate shows a characteristic loss of the ethoxy group followed by the loss of carbon monoxide, which is a common fragmentation pathway for esters.[4] The indole ring itself is relatively stable, but can undergo fragmentation by losing HCN.[1] For this compound, we can expect to see similar initial losses from either of the two ester groups. The presence of two ester groups may also lead to more complex rearrangement and fragmentation pathways.

Experimental Protocols

To experimentally verify the predicted fragmentation pattern, the following general mass spectrometry protocol would be employed:

Instrumentation:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, would be ideal for accurate mass measurements.

  • Ionization Source: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions.

  • Inlet System: The sample can be introduced via a direct insertion probe for solid samples or through a gas chromatograph (GC) for volatile compounds.

Sample Preparation:

A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared.

Data Acquisition:

The mass spectrometer would be operated in positive ion mode, scanning a mass range appropriate to cover the molecular ion and expected fragments (e.g., m/z 50-300).

The workflow for this analysis is outlined in the diagram below.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution Sample->Dissolution Introduction Introduction Dissolution->Introduction Ionization Ionization Introduction->Ionization Mass_Analysis Mass_Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Spectrum Spectrum Detection->Spectrum Interpretation Interpretation Spectrum->Interpretation

Figure 2. General workflow for mass spectrometry analysis.

References

A Comparative Guide to Diethyl 1H-indole-2,5-dicarboxylate and Diethyl indole-2,3-dicarboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of two isomeric indole dicarboxylates, exploring their structural, synthetic, and potential biological distinctions.

In the landscape of medicinal chemistry and drug discovery, indole derivatives hold a prominent position due to their versatile biological activities.[1][2][3][4] Among the vast array of indole-based scaffolds, dicarboxylate esters offer unique opportunities for functionalization and modulation of physicochemical properties. This guide provides a comparative overview of two such isomers: diethyl 1H-indole-2,5-dicarboxylate and diethyl indole-2,3-dicarboxylate, aimed at researchers, scientists, and drug development professionals. While direct comparative studies are limited, this guide consolidates available data on their synthesis, properties, and the biological activities of closely related analogs to infer their potential therapeutic applications.

Structural and Physicochemical Properties

The defining difference between this compound and diethyl indole-2,3-dicarboxylate lies in the substitution pattern of the ethyl carboxylate groups on the indole ring. This seemingly subtle variation in structure can significantly influence the molecule's electronic properties, reactivity, and ultimately, its biological activity.

PropertyThis compoundDiethyl indole-2,3-dicarboxylate
Molecular Formula C₁₄H₁₅NO₄C₁₄H₁₅NO₄
Molecular Weight 261.27 g/mol 261.27 g/mol
CAS Number 127221-02-7[5]15112403 (PubChem CID)[6]
Structure Ester group at position 5 of the benzene ringEster group at position 3 of the pyrrole ring
Predicted Reactivity The 2- and 3-positions of the pyrrole ring are available for electrophilic substitution. The ester at the 5-position deactivates the benzene ring towards electrophilic attack.The 3-position is occupied, making the 5- and 6-positions of the benzene ring more susceptible to electrophilic substitution. The ester at the 2-position deactivates the pyrrole ring.

Synthesis and Experimental Protocols

The synthesis of these indole dicarboxylates typically follows established methods for indole ring formation, such as the Fischer, Reissert, or Gassman indole syntheses. The choice of starting materials dictates the final substitution pattern.

Synthesis of this compound (Hypothetical Protocol)

A plausible synthetic route for this compound could be adapted from the Gassman indole synthesis, which is known for its versatility in preparing substituted indoles.[7]

Experimental Protocol:

  • Aniline Preparation: Start with a commercially available 4-aminobenzoic acid. Esterify the carboxylic acid to ethyl 4-aminobenzoate.

  • Sulfonium Salt Formation: React the ethyl 4-aminobenzoate with an α-chloro ketone in the presence of a sulfide to form a sulfonium salt.

  • Ylide Formation and Rearrangement: Treat the sulfonium salt with a strong base (e.g., sodium ethoxide) to generate an ylide, which then undergoes a[6][7]-sigmatropic rearrangement.

  • Cyclization and Aromatization: The rearranged intermediate cyclizes and subsequently aromatizes upon heating or acid treatment to yield the desired ethyl 2-methylindole-5-carboxylate.

  • Esterification of the 2-position: The carboxylic acid at the 2-position can then be esterified to yield this compound.

Synthesis of Diethyl indole-2,3-dicarboxylate

The synthesis of diethyl indole-2,3-dicarboxylate and its dimethyl analog has been reported through various methods, including the reaction of hydrazines with dialkyl acetylenedicarboxylates.[6]

Experimental Protocol (Adapted from the synthesis of dimethyl indole-2,3-dicarboxylates): [6]

  • Hydrazone Formation: React phenylhydrazine with diethyl acetylenedicarboxylate (DEAD) in a suitable solvent like methanol. This reaction forms an initial adduct.

  • Cyclization: The resulting adduct is then heated in a high-boiling solvent such as xylene or mesitylene to induce cyclization and formation of the indole ring.

  • Purification: The crude product is purified by column chromatography to yield diethyl indole-2,3-dicarboxylate.

Synthesis_Comparison cluster_25 This compound Synthesis cluster_23 Diethyl indole-2,3-dicarboxylate Synthesis A1 Ethyl 4-aminobenzoate A2 Gassman Indole Synthesis A1->A2 α-chloro ketone, sulfide A3 This compound A2->A3 Base, Heat/Acid B1 Phenylhydrazine B3 Adduct Formation B1->B3 B2 Diethyl acetylenedicarboxylate B2->B3 B4 Cyclization B3->B4 Heat B5 Diethyl indole-2,3-dicarboxylate B4->B5 Biological_Evaluation_Workflow Start Synthesized Compounds Screening Primary Biological Screening (e.g., Anticancer, Antimicrobial Assays) Start->Screening Hit_Identified Hit Identification Screening->Hit_Identified End End Screening->End Inactive Lead_Opt Lead Optimization (Structure-Activity Relationship Studies) Hit_Identified->Lead_Opt Active Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition, Pathway Analysis) Lead_Opt->Mechanism Preclinical Preclinical Development Mechanism->Preclinical

References

A Comparative Analysis of the Biological Activities of Indole Dicarboxylate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indole dicarboxylates, a class of heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The positional isomerism of the carboxylate groups on the indole scaffold plays a crucial role in determining their pharmacological profile, influencing their binding affinity to biological targets and their overall efficacy. This guide provides an objective comparison of the biological activities of various indole dicarboxylate isomers, supported by available experimental data, to aid in the rational design and development of novel therapeutic agents.

Comparative Biological Activity Data

The biological activities of indole dicarboxylate isomers are often target-specific. Below is a summary of the available quantitative data for different isomers, primarily focusing on their roles as NMDA receptor antagonists and their antifungal properties. Direct comparative studies across a wide range of isomers are limited in the current literature; therefore, this table compiles data from various sources. Researchers should consider the different experimental conditions when comparing these values.

Isomer PositionBiological TargetAssay TypeMeasured Activity (IC₅₀/Kᵢ)Reference CompoundActivity of ReferenceSource
Indole-2,3-dicarboxylates
6-Chloro-indole-2-carboxylate-3-acetic acidNMDA Receptor (Glycine Site)[³H]glycine bindingKᵢ < 1 µM--[1]
Indole-4,7-diones
1H-Indole-4,7-dioneCandida kruseiAntifungal SusceptibilityMIC: 0.8-100 µg/mL--[2]
1H-Indole-4,7-dioneCryptococcus neoformansAntifungal SusceptibilityMIC: 0.8-100 µg/mL--[2]
1H-Indole-4,7-dioneAspergillus nigerAntifungal SusceptibilityMIC: 0.8-100 µg/mL--[2]
Indole-5,6-dicarboxylates
5,6-Dihydroxyindole-2-carboxylic acid (DHICA)TyrosinaseEnzyme Activity (Oxidase)Substrate for eumelanin synthesis--[3][4]
Indole-3,5-dicarboxylates Data not available in the reviewed literature for direct comparison.
Indole-2,5-dicarboxylates Data not available in the reviewed literature for direct comparison.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols for the biological activities mentioned above.

NMDA Receptor Glycine Site Binding Assay

This assay is employed to determine the binding affinity of compounds to the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.

Workflow:

A Preparation of synaptic membranes from rat cerebral cortex B Incubation of membranes with [³H]glycine (radioligand) and test compound A->B C Separation of bound and free radioligand by filtration B->C D Quantification of bound radioactivity using liquid scintillation counting C->D E Calculation of inhibitory constant (Ki) from displacement curves D->E

NMDA Receptor Binding Assay Workflow

Protocol:

  • Membrane Preparation: Synaptic plasma membranes are prepared from the cerebral cortex of adult rats. The tissue is homogenized in a buffered sucrose solution and subjected to differential centrifugation to isolate the synaptic membranes.

  • Binding Assay: The prepared membranes are incubated with a known concentration of [³H]glycine, a radioligand for the glycine site, in the presence of varying concentrations of the indole dicarboxylate isomer being tested. The incubation is carried out at a specific temperature and for a set duration to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data are used to generate a displacement curve, from which the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The inhibitory constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.[1]

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a fungus.

Workflow:

A Preparation of fungal inoculum (e.g., Candida krusei) B Serial dilution of indole dicarboxylate isomer in microtiter plate wells A->B C Inoculation of each well with the fungal suspension B->C D Incubation of the microtiter plate at a controlled temperature C->D E Visual or spectrophotometric determination of the Minimum Inhibitory Concentration (MIC) D->E

Antifungal Susceptibility Testing Workflow

Protocol:

  • Inoculum Preparation: A standardized suspension of the fungal test organism (e.g., Candida krusei, Cryptococcus neoformans, or Aspergillus niger) is prepared from a fresh culture.

  • Drug Dilution: The indole dicarboxylate isomer is serially diluted in a liquid growth medium in the wells of a microtiter plate.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The microtiter plate is incubated under conditions suitable for the growth of the test fungus (typically 24-48 hours at 35°C).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus. This can be assessed visually or by measuring the optical density of the wells.[2]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways affected by these isomers is crucial for elucidating their mechanism of action and for guiding further drug development.

NMDA Receptor Signaling Pathway

Indole-2-carboxylate derivatives have been shown to act as antagonists at the glycine co-agonist site of the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity and neuronal function. Its overactivation is implicated in various neurological disorders.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_channel Ca²⁺ Influx NMDAR->Ca_channel Opens Signaling Downstream Signaling (e.g., CaMKII, CREB activation) Ca_channel->Signaling Activates Glycine Glycine Glycine->NMDAR Binds (Co-agonist) IndoleDicarboxylate Indole Dicarboxylate (Antagonist) IndoleDicarboxylate->NMDAR Blocks Glycine Binding

NMDA Receptor Antagonism by Indole Dicarboxylates

By competitively binding to the glycine site, these indole dicarboxylate isomers prevent the co-activation of the NMDA receptor by glycine, which is necessary for the channel to open in response to glutamate binding. This leads to a reduction in calcium influx and subsequent downstream signaling, thereby modulating neuronal excitability.[1]

General Mechanism of Antifungal Action

While the specific molecular targets for the antifungal activity of 1H-indole-4,7-diones are not fully elucidated in the provided literature, antifungal agents generally act through several mechanisms to inhibit fungal growth.

cluster_0 Fungal Cell IndoleDione 1H-Indole-4,7-dione Membrane Cell Membrane Disruption IndoleDione->Membrane Ergosterol Ergosterol Synthesis Inhibition IndoleDione->Ergosterol DNA_RNA DNA/RNA Synthesis Inhibition IndoleDione->DNA_RNA Enzyme Essential Enzyme Inhibition IndoleDione->Enzyme Growth_Inhibition Fungal Growth Inhibition Membrane->Growth_Inhibition Ergosterol->Growth_Inhibition DNA_RNA->Growth_Inhibition Enzyme->Growth_Inhibition

Potential Mechanisms of Antifungal Action

These mechanisms can include the disruption of the fungal cell membrane integrity, inhibition of essential enzymes involved in metabolic pathways (such as ergosterol biosynthesis), or interference with nucleic acid synthesis. The broad-spectrum activity of 1H-indole-4,7-diones against different fungal species suggests a potentially conserved target or mechanism of action.[2]

References

A Comparative Guide to the Synthesis of Diethyl 1H-indole-2,5-dicarboxylate and Diethyl Pyrrole-2,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synthetic routes for two important heterocyclic building blocks: Diethyl 1H-indole-2,5-dicarboxylate and Diethyl Pyrrole-2,5-dicarboxylate. While both molecules are valuable scaffolds in medicinal chemistry and materials science, their synthesis presents distinct challenges and advantages. This document outlines established methods for the pyrrole derivative and proposes a viable synthetic pathway for its indole analogue, supported by established chemical principles.

Introduction

This compound and diethyl pyrrole-2,5-dicarboxylate are structurally related diesters of aromatic nitrogen-containing heterocycles. The indole core, a fusion of a benzene and a pyrrole ring, is a privileged structure in a vast number of natural products and pharmaceuticals.[1] The simpler pyrrole ring is also a key component in many biologically active molecules and functional materials.[2] The 2,5-dicarboxylate substitution pattern on both rings provides versatile handles for further chemical modifications, making these compounds attractive starting materials for library synthesis and lead optimization in drug discovery.

This guide will delve into the synthetic methodologies for both compounds, presenting quantitative data where available and detailed experimental protocols.

Comparative Synthesis Data

The following table summarizes key aspects of the synthesis for both target molecules. It is important to note that while several well-documented methods exist for diethyl pyrrole-2,5-dicarboxylate, a specific, high-yield synthesis for this compound is less commonly reported. Therefore, a proposed route based on the Reissert indole synthesis is presented for comparison.

ParameterThis compound (Proposed)Diethyl Pyrrole-2,5-dicarboxylate (Established)
Synthetic Method Reissert Indole SynthesisPaal-Knorr Condensation
Starting Materials 4-Methyl-3-nitrobenzoic acid, Diethyl oxalateEthyl bromopyruvate, Aniline
Key Intermediates Diethyl 2-(4-carboxy-2-nitrophenyl)-2-oxoacetateDiethyl 2,5-dihydroxymuconate
Number of Steps 3 (Esterification, Condensation, Reductive Cyclization)3 (Dimerization, Cyclization, Saponification)
Overall Yield Not reported (estimated moderate to good)Up to ~49% (based on reported multi-step synthesis)[3]
Reaction Conditions Strong base (NaOEt), Reduction (e.g., Zn/AcOH)Reflux in acetone, reflux in glacial acetic acid
Scalability Potentially scalableScalable synthesis reported[3]

Experimental Protocols

Proposed Synthesis of this compound via Reissert Synthesis

This proposed three-step synthesis is based on the well-established Reissert indole synthesis, which involves the condensation of an o-nitrotoluene derivative with diethyl oxalate followed by reductive cyclization.[2][4]

Step 1: Esterification of 4-Methyl-3-nitrobenzoic acid

  • Reagents: 4-Methyl-3-nitrobenzoic acid, Ethanol, Sulfuric acid (catalytic amount).

  • Procedure: A solution of 4-methyl-3-nitrobenzoic acid in excess absolute ethanol is treated with a catalytic amount of concentrated sulfuric acid. The mixture is heated at reflux for 4-6 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield ethyl 4-methyl-3-nitrobenzoate.

Step 2: Condensation with Diethyl Oxalate

  • Reagents: Ethyl 4-methyl-3-nitrobenzoate, Diethyl oxalate, Sodium ethoxide.

  • Procedure: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this solution, cooled in an ice bath, a mixture of ethyl 4-methyl-3-nitrobenzoate and diethyl oxalate is added dropwise with stirring. The reaction mixture is stirred at room temperature for 12-18 hours. The resulting precipitate is filtered, washed with cold ethanol, and then acidified with dilute hydrochloric acid to yield diethyl 2-(4-(ethoxycarbonyl)-2-nitrophenyl)-2-oxoacetate.

Step 3: Reductive Cyclization

  • Reagents: Diethyl 2-(4-(ethoxycarbonyl)-2-nitrophenyl)-2-oxoacetate, Zinc dust, Glacial acetic acid.

  • Procedure: The intermediate from Step 2 is dissolved in glacial acetic acid. Zinc dust is added portion-wise with vigorous stirring, maintaining the temperature below 40°C. After the addition is complete, the mixture is stirred for an additional 2-3 hours at room temperature. The reaction mixture is then filtered to remove excess zinc, and the filtrate is poured into ice water. The precipitated product, this compound, is collected by filtration, washed with water, and can be purified by recrystallization from ethanol.

Established Synthesis of Diethyl Pyrrole-2,5-dicarboxylate via Paal-Knorr Condensation

This synthesis is a well-documented method for preparing N-substituted pyrrole-2,5-dicarboxylates.[3]

Step 1: Synthesis of Diethyl 2,5-dihydroxymuconate

  • Reagents: Ethyl bromopyruvate, Zinc dust, Acetone.

  • Procedure: In a flask equipped with a reflux condenser, zinc dust is activated and suspended in acetone. Ethyl bromopyruvate is added dropwise to the suspension, and the mixture is refluxed for 45 minutes under an inert atmosphere. The reaction mixture is then cooled, filtered, and the solvent is evaporated. The resulting residue is purified to yield diethyl 2,5-dihydroxymuconate. The reported yield for this step is approximately 11%.[3]

Step 2: Paal-Knorr Cyclization

  • Reagents: Diethyl 2,5-dihydroxymuconate, Aniline, Glacial acetic acid.

  • Procedure: Diethyl 2,5-dihydroxymuconate is dissolved in glacial acetic acid, and aniline is added. The mixture is heated at reflux for 20 minutes under an inert atmosphere. After cooling, the reaction mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. Purification by chromatography or recrystallization yields diethyl N-phenylpyrrole-2,5-dicarboxylate. A yield of 64% has been reported for this step.[3]

Step 3: Saponification (to obtain the dicarboxylic acid)

  • Reagents: Diethyl N-phenylpyrrole-2,5-dicarboxylate, Potassium hydroxide, Ethanol.

  • Procedure: The diester is dissolved in ethanol, and an aqueous solution of potassium hydroxide is added. The mixture is refluxed for 5 hours. After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with hydrochloric acid to precipitate the N-phenylpyrrole-2,5-dicarboxylic acid. This step typically proceeds with a high yield (e.g., 76%).[3] To obtain the unsubstituted diethyl pyrrole-2,5-dicarboxylate, a similar cyclization can be performed using ammonia or an ammonia equivalent, followed by esterification if necessary.

Visualization of Synthetic Pathways

The following diagrams illustrate the proposed and established synthetic workflows.

G cluster_0 Proposed Synthesis of this compound 4-Methyl-3-nitrobenzoic acid 4-Methyl-3-nitrobenzoic acid Esterification Esterification 4-Methyl-3-nitrobenzoic acid->Esterification Ethanol, H₂SO₄ Ethyl 4-methyl-3-nitrobenzoate Ethyl 4-methyl-3-nitrobenzoate Esterification->Ethyl 4-methyl-3-nitrobenzoate Condensation Condensation Ethyl 4-methyl-3-nitrobenzoate->Condensation Diethyl oxalate, NaOEt Diethyl 2-(4-(ethoxycarbonyl)-2-nitrophenyl)-2-oxoacetate Diethyl 2-(4-(ethoxycarbonyl)-2-nitrophenyl)-2-oxoacetate Condensation->Diethyl 2-(4-(ethoxycarbonyl)-2-nitrophenyl)-2-oxoacetate Reductive Cyclization Reductive Cyclization Diethyl 2-(4-(ethoxycarbonyl)-2-nitrophenyl)-2-oxoacetate->Reductive Cyclization Zn, AcOH This compound This compound Reductive Cyclization->this compound

Caption: Proposed Reissert synthesis for this compound.

G cluster_1 Established Synthesis of Diethyl Pyrrole-2,5-dicarboxylate Derivative Ethyl bromopyruvate Ethyl bromopyruvate Dimerization Dimerization Ethyl bromopyruvate->Dimerization Zn, Acetone Diethyl 2,5-dihydroxymuconate Diethyl 2,5-dihydroxymuconate Dimerization->Diethyl 2,5-dihydroxymuconate Paal-Knorr Cyclization Paal-Knorr Cyclization Diethyl 2,5-dihydroxymuconate->Paal-Knorr Cyclization Aniline, AcOH Diethyl N-phenylpyrrole-2,5-dicarboxylate Diethyl N-phenylpyrrole-2,5-dicarboxylate Paal-Knorr Cyclization->Diethyl N-phenylpyrrole-2,5-dicarboxylate Saponification Saponification Diethyl N-phenylpyrrole-2,5-dicarboxylate->Saponification KOH, Ethanol N-phenylpyrrole-2,5-dicarboxylic acid N-phenylpyrrole-2,5-dicarboxylic acid Saponification->N-phenylpyrrole-2,5-dicarboxylic acid

Caption: Established Paal-Knorr synthesis for a pyrrole-2,5-dicarboxylate derivative.

Discussion and Comparison

The synthesis of diethyl pyrrole-2,5-dicarboxylate and its N-substituted derivatives is well-established, with multiple routes offering varying degrees of efficiency and scalability. The Paal-Knorr condensation, while effective, can have a moderate overall yield due to the initial dimerization step.[3] Alternative green syntheses starting from bio-based materials like D-galactaric acid are also being explored to improve the sustainability of the process.[3]

The key difference in the synthesis of these two heterocyclic systems lies in the construction of the bicyclic indole core versus the monocyclic pyrrole ring. The indole synthesis requires the formation of the pyrrole ring fused to a pre-existing benzene ring, often involving more complex cyclization strategies.

Conclusion

Both this compound and Diethyl Pyrrole-2,5-dicarboxylate are valuable building blocks for chemical synthesis. While robust and scalable methods are available for the pyrrole derivative, the synthesis of the corresponding indole derivative is less documented. The proposed Reissert synthesis provides a strong starting point for the development of an efficient protocol for this compound. Further experimental investigation is warranted to optimize the reaction conditions and determine the overall yield of this proposed route. This guide serves as a foundational resource for researchers aiming to incorporate these important scaffolds into their synthetic programs.

References

Efficacy of Novel Indole Derivatives Compared to Standard Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic compounds with significant therapeutic potential. Researchers are continuously exploring novel indole derivatives to identify next-generation drugs with enhanced efficacy and reduced side effects compared to existing standards. This guide provides a comparative analysis of recently developed indole derivatives against established drugs in antimicrobial, anticancer, and anti-inflammatory applications, supported by experimental data and methodologies.

Antimicrobial Activity

Novel indole derivatives, particularly those hybridized with azole moieties like triazole and thiadiazole, have demonstrated potent and broad-spectrum antimicrobial activities. These compounds are emerging as promising candidates to combat drug-resistant pathogens.

Data Presentation: Antimicrobial Efficacy (MIC, µg/mL)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various novel indole derivatives against several microbial strains, benchmarked against standard antibiotics and antifungals. Lower MIC values indicate higher efficacy.

Compound/Drug StandardS. aureusMRSAE. coliB. subtilisC. albicansC. kruseiReference
Indole-Thiadiazole (2h) 6.25-----[1]
Indole-Triazole (3d) 6.25> Cipro--3.125Promising[1]
Indole-Thiadiazole (2c) -> Cipro----[1]
Indole DKPs (3b, 3c) 0.94-1.93 µM-3.87 µM1.93-1.94 µM--[2][3]
Ampicillin --500500--[4]
Sultamicillin > 1c, 1h, 3h, 4c> most derivs.----[1]
Ciprofloxacin > 1c, 1h, 3h, 4cStandard0.09---[1]
Fluconazole ----StandardStandard[1]
Penicillin Sodium 2.19 µM-----[2]

Note: "> Cipro" indicates the derivative was more effective than Ciprofloxacin against MRSA.[1] Indole DKPs (Diketopiperazine alkaloids) showed higher activity than Penicillin Sodium against S. aureus.[2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination: The antimicrobial efficacy of the indole derivatives was predominantly evaluated using the two-fold serial dilution technique.[1]

  • Preparation: A stock solution of each test compound and standard drug is prepared.

  • Serial Dilution: A series of dilutions of the stock solutions are made in a liquid growth medium in microtiter plates.

  • Inoculation: Each dilution is inoculated with a standardized suspension of the target microorganism (e.g., S. aureus, E. coli, C. albicans).

  • Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.

  • Observation: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[1]

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_assay MIC Assay Workflow cluster_analysis Analysis Compound Synthesized Indole Derivatives SerialDilution Perform 2-Fold Serial Dilutions Compound->SerialDilution Standards Standard Drugs (e.g., Ciprofloxacin) Standards->SerialDilution Strains Microbial Strains (Bacteria/Fungi) Inoculation Inoculate with Microbial Suspension Strains->Inoculation SerialDilution->Inoculation Incubation Incubate Plates Inoculation->Incubation ReadMIC Determine MIC Values Incubation->ReadMIC Comparison Compare MICs of Derivatives vs. Standards ReadMIC->Comparison

Caption: General workflow for screening the antimicrobial efficacy of novel indole derivatives.

Anticancer Activity

Indole derivatives have shown significant potential as anticancer agents by targeting various biological pathways, including the inhibition of protein kinases, tubulin polymerization, and induction of apoptosis.[5] Their efficacy has been found to be comparable or even superior to standard chemotherapeutic drugs in certain cancer cell lines.

Data Presentation: Anticancer Efficacy (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) values for novel indole derivatives are presented below, in comparison with standard anticancer drugs. Lower IC₅₀ values signify greater potency.

Compound/Drug StandardCell LineIC₅₀ (µM)Target/MechanismReference
Methoxy-indole curcumin (27) HeLa4-[6]
Hep-212GSK-3β, EGFR, Bcr-Abl[6]
A54915-[6]
Doxorubicin HeLa1Standard[6]
Hep-210Standard[6]
A5490.65Standard[6]
Paclitaxel HeLa0.08Standard[6]
Hep-21.8Standard[6]
A5490.175Standard[6]
Indole-chalcone (4) Various0.006 - 0.035Tubulin & TrxR inhibitor[6]
Indole derivative (29) -7.63 (Bcl-2)Dual Bcl-2/Mcl-1 inhibitor[6]
-1.53 (Mcl-1)Dual Bcl-2/Mcl-1 inhibitor[6]
AT-101 (Standard) -2.60 (Bcl-2)Bcl-2/Mcl-1 inhibitor[6]
-1.19 (Mcl-1)Bcl-2/Mcl-1 inhibitor[6]
Heteroannulated indole (5c) HeLa13.41Protein Kinase CK2[7]
Heteroannulated indole (5d) HeLa14.67Protein Kinase CK2[7]
Cisplatin HeLa13.20Standard[7]
Indole-3-carboxylic acid LS180 (CRC)Enhances DOXInduces Cellular Senescence[8][9]

Note: A study on colorectal cancer (CRC) cells showed that Indole-3-carboxylic acid enhances the cellular senescence and growth arrest induced by Doxorubicin (DOX), suggesting a promising combination therapy strategy.[8][9]

Experimental Protocols

MTT Assay for Cytotoxicity: The in vitro anticancer activity is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the indole derivatives and standard drugs for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT reagent is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (like DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • IC₅₀ Calculation: The IC₅₀ value is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.

Visualization of Apoptosis Pathway

G Indole Anticancer Indole Derivatives Bcl2 Bcl-2 Family (e.g., Bcl-2, Mcl-1) Indole->Bcl2 Caspases Caspase Activation Bcl2->Caspases Inhibits Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis Induces

Caption: Simplified pathway showing indole derivatives inhibiting Bcl-2, leading to apoptosis.

Anti-inflammatory Activity

Certain indole derivatives have been investigated for their anti-inflammatory properties, often showing efficacy comparable or superior to widely used Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Diclofenac.

Data Presentation: Anti-inflammatory Efficacy

The anti-inflammatory effects of novel derivatives are compared with standard drugs. For in vitro tests, the IC₅₀ for nitric oxide (NO) inhibition is a key metric.

Compound/Drug StandardTest ModelEfficacy MetricResultReference
Indole Derivatives (general) COX Inhibition AssaySelectivityGood selectivity towards COX-2[3]
Indomethacin COX Inhibition AssayStandardReference Drug[3]
Diclofenac N-derivative (2) NO InhibitionIC₅₀ (NO)2.5-4.5x better than DCF[10]
Diclofenac N-derivative (4) NO InhibitionIC₅₀ (NO)2.5-4.5x better than DCF[10]
Diclofenac N-derivative (8c) NO InhibitionIC₅₀ (NO)2.5-4.5x better than DCF[10]
Diclofenac N-derivative (9c) NO InhibitionIC₅₀ (NO)25x better than DCF (1.89 µg/mL)[10]
Diclofenac (DCF) NO InhibitionIC₅₀ (NO)47.12 µg/mL[10]

Note: While the core is diclofenac, these N-derivatives illustrate how modification of a known drug scaffold, a principle also applied to indole chemistry, can significantly enhance potency.[10]

Experimental Protocols

In Vitro: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.

  • Stimulation: The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the production of nitric oxide (NO).

  • Treatment: Concurrently, the cells are treated with various concentrations of the test compounds and a standard drug (e.g., Diclofenac).

  • Incubation: The cells are incubated for a set period (e.g., 24-48 hours).

  • NO Measurement: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.[10]

In Vivo: Carrageenan-Induced Paw Edema

  • Animal Model: Typically performed on rats or mice.

  • Compound Administration: The test animals are orally administered the indole derivative or a standard drug (e.g., Diclofenac).

  • Induction of Inflammation: After a set time, a solution of carrageenan is injected into the sub-plantar region of the animal's hind paw to induce localized inflammation and edema.

  • Measurement of Edema: The volume of the paw is measured at various time intervals after the carrageenan injection using a plethysmometer.

  • Analysis: The percentage inhibition of edema for the treated groups is calculated by comparing their paw volumes to the control group that received only carrageenan.[11][12]

References

In Vitro Evaluation of Diethyl 1H-Indole-2,5-dicarboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4] Among the vast landscape of indole derivatives, diethyl 1H-indole-2,5-dicarboxylates represent a class of compounds with potential therapeutic applications. This guide provides an objective in vitro evaluation of this class of compounds and its closely related analogs, offering a comparative analysis of their performance based on available experimental data. Due to the limited specific data on diethyl 1H-indole-2,5-dicarboxylate derivatives, this guide draws comparisons from structurally related indole compounds to provide a valuable reference for researchers in the field.

Comparative Analysis of Anticancer Activity

While specific cytotoxic data for this compound derivatives is scarce in the public domain, the broader family of indole derivatives has been extensively studied for its anticancer potential. The following table summarizes the in vitro cytotoxic activity of various indole derivatives against a panel of human cancer cell lines, offering a baseline for comparison. The data highlights the influence of different substituents on the indole core on anticancer potency.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Compound 1c Indole Mannich base derivativeHepG2 (Liver)0.9[5]
MCF-7 (Breast)0.55[5]
HeLa (Cervical)0.50[5]
DDTD Analog 2b Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivativeT47D (Breast)2.3[6]
DDTD Analog 2k Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivativeT47D (Breast)7.1[6]
Indolyl-thiazole 1 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazoleA2780 (Ovarian)11.6[7]
HeLa (Cervical)22.4[7]
Indolyl-thiazole 3 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazoleA2780 (Ovarian)12.4[7]
HeLa (Cervical)19.4[7]
Doxorubicin Standard ChemotherapeuticT47D (Breast)15.5[6]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. DDTD: Diethyl 2,5-diaminothiophene-3,4-dicarboxylate, a structurally similar scaffold.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for key experiments commonly cited in the in vitro evaluation of indole derivatives.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and a positive control (e.g., doxorubicin) for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity Assessment (Disc Diffusion Method)

This method is used to assess the antimicrobial activity of a compound.

Protocol:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Agar Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the microbial suspension.

  • Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the agar surface. A standard antibiotic (e.g., Gentamicin) is used as a positive control.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[8]

Potential Signaling Pathways and Mechanisms

The anticancer activity of indole derivatives is often attributed to their interaction with various cellular signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis. While the specific mechanisms for this compound derivatives are yet to be fully elucidated, studies on related indole compounds suggest several potential targets.

anticancer_pathways Indole_Derivatives Indole Derivatives RTKs Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) Indole_Derivatives->RTKs Inhibition PI3K PI3K Indole_Derivatives->PI3K Inhibition Apoptosis_Regulation Apoptosis Regulation Indole_Derivatives->Apoptosis_Regulation Modulation Cell_Cycle_Control Cell Cycle Control Indole_Derivatives->Cell_Cycle_Control Modulation RTKs->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Apoptosis_Regulation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Control->Cell_Cycle_Arrest

Caption: Potential signaling pathways targeted by indole derivatives.

Experimental Workflow for In Vitro Evaluation

The following diagram illustrates a typical workflow for the in vitro evaluation of novel chemical compounds like this compound derivatives.

experimental_workflow Start Compound Synthesis & Characterization Primary_Screening Primary Cytotoxicity Screening (e.g., MTT Assay) Start->Primary_Screening Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response Mechanism_Studies Mechanism of Action Studies Dose_Response->Mechanism_Studies Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle_Analysis Western_Blot Western Blot for Protein Expression Mechanism_Studies->Western_Blot Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Caption: General experimental workflow for in vitro evaluation.

References

Navigating the Structure-Activity Landscape of Indole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In lieu of specific data on the aforementioned dicarboxylate series, this guide presents a detailed comparative analysis of a closely related and well-documented class of compounds: Indole-2-carboxamide analogs . This family of compounds has been the subject of significant research, particularly in the context of anticancer drug discovery. The following sections will provide a comprehensive overview of their structure-activity relationships, supported by experimental data, detailed protocols, and visualizations to aid researchers, scientists, and drug development professionals in their understanding of this important class of molecules.

Structure-Activity Relationship of Indole-2-Carboxamide Analogs as Anticancer Agents

Recent studies have explored the potential of indole-2-carboxamide derivatives as potent antiproliferative agents, with some exhibiting dual inhibitory activity against key cancer targets like the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). The general scaffold consists of a core indole ring with a carboxamide linkage at the 2-position. SAR studies have primarily focused on modifications at the 3- and 5-positions of the indole ring and on the amine moiety of the carboxamide.

Quantitative Data Summary

The following table summarizes the in vitro antiproliferative activity (GI₅₀ in µM) of a series of 3-methyl-1H-indole-2-carboxamide derivatives against various human cancer cell lines. The data highlights the impact of substitutions on the indole ring and the carboxamide nitrogen.

Compound IDR¹ (Indole-5-position)R² (Amide N-substituent)A-549 (Lung) GI₅₀ (µM)HCT-116 (Colon) GI₅₀ (µM)MCF-7 (Breast) GI₅₀ (µM)Panc-1 (Pancreatic) GI₅₀ (µM)Mean GI₅₀ (µM)
5a ClPhenyl>50>50>50>50>50
5c Cl4-(Piperidin-1-yl)phenethyl1.801.501.701.901.73
5d Cl4-Morpholinophenethyl1.200.901.001.101.05
5e Cl4-(2-Methylpyrrolidin-1-yl)phenethyl0.951.050.801.000.95
5f HPhenyl>50>50>50>50>50
5g H4-(Piperidin-1-yl)phenethyl5.204.805.505.005.13
Doxorubicin --1.200.950.901.401.10

Data extracted from a study on indole-2-carboxamides as EGFR/CDK2 dual inhibitors.[1]

Key SAR Observations:

  • Amide Substituent: Unsubstituted phenyl groups (5a, 5f) on the amide nitrogen result in a loss of activity. The presence of a phenethyl moiety with a terminal cyclic amine (piperidine, morpholine, or methylpyrrolidine) is crucial for potent antiproliferative activity (5c, 5d, 5e, 5g)[1].

  • Indole C-5 Substitution: A chloro substitution at the 5-position of the indole ring generally enhances potency. For instance, compound 5c (R¹=Cl) is approximately three times more potent than its unsubstituted counterpart 5g (R¹=H)[1].

  • Cyclic Amine on Phenethyl Moiety: Among the tested cyclic amines, the 2-methylpyrrolidin-1-yl group (5e ) conferred the highest potency, with a mean GI₅₀ value of 0.95 µM, which is slightly better than the standard chemotherapeutic drug doxorubicin (1.10 µM)[1]. The morpholino-substituted analog 5d also showed significant activity[1].

Experimental Protocols

A detailed methodology for a key experiment is provided below to allow for reproducibility and critical evaluation of the presented data.

In Vitro Antiproliferative Activity Assay (MTT Assay)

Objective: To determine the concentration of the test compounds that inhibits the growth of cancer cell lines by 50% (GI₅₀).

Methodology:

  • Cell Culture: Human cancer cell lines (A-549, HCT-116, MCF-7, and Panc-1) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The synthesized indole-2-carboxamide analogs are dissolved in DMSO to prepare stock solutions. A series of dilutions are then prepared in the culture medium. The cells are treated with these varying concentrations of the compounds and incubated for 48-72 hours. A control group is treated with DMSO-containing medium only.

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and the formed formazan crystals are dissolved in DMSO.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the control. The GI₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate key concepts related to the evaluation and mechanism of action of these indole-2-carboxamide analogs.

EGFR_CDK2_Inhibition_Pathway Indole Indole-2-Carboxamide Analog (e.g., 5e) EGFR EGFR Indole->EGFR Inhibits CDK2 CDK2 / Cyclin E Indole->CDK2 Inhibits Proliferation Cell Proliferation & Survival Indole->Proliferation Inhibits G1_S G1/S Phase Transition Indole->G1_S Arrests Ras Ras EGFR->Ras Rb pRb CDK2->Rb Phosphorylates E2F E2F CDK2->E2F Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibits Rb->E2F Inhibits E2F->G1_S

Caption: Proposed dual inhibition of EGFR and CDK2 signaling pathways by potent indole-2-carboxamide analogs.

Experimental_Workflow Synthesis Synthesis of Indole-2-Carboxamide Analogs Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Antiproliferative In Vitro Antiproliferative Assay (MTT Assay on Cancer Cell Lines) Characterization->Antiproliferative SAR Structure-Activity Relationship (SAR) Analysis Antiproliferative->SAR Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Cell Cycle Analysis) SAR->Mechanism Lead Lead Compound Identification SAR->Lead Mechanism->Lead

Caption: General experimental workflow for the discovery and evaluation of novel anticancer agents.

References

A Comparative Guide to Cytotoxicity Assays for Novel Diethyl 1H-indole-2,5-dicarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The evaluation of cytotoxic potential is a critical step in the discovery and development of novel therapeutic agents. For compounds derived from diethyl 1H-indole-2,5-dicarboxylate, a scaffold of significant interest in medicinal chemistry, selecting the appropriate cytotoxicity assay is paramount for generating reliable and meaningful data. This guide provides an objective comparison of three commonly used cytotoxicity assays—MTT, SRB, and LDH—supported by representative experimental data and detailed protocols.

Principles of Common Cytotoxicity Assays

Cytotoxicity assays primarily assess cell viability through various cellular functions. The three assays compared here measure different aspects of cellular health:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. It is a colorimetric assay that measures total biomass. The amount of bound dye is proportional to the total protein mass, which is indicative of the number of cells.

  • LDH (Lactate Dehydrogenase) Assay: This enzymatic assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium. An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and, therefore, cytotoxicity.

Comparison of Cytotoxicity Assays

The choice of assay can significantly impact the interpretation of a compound's cytotoxic profile. Below is a comparative summary of the MTT, SRB, and LDH assays, highlighting their respective advantages and disadvantages.

FeatureMTT AssaySRB AssayLDH Assay
Principle Measures mitochondrial metabolic activity.Measures total cellular protein content.Measures lactate dehydrogenase release from damaged cells.
Advantages - Well-established and widely used.- High throughput compatible.- Less interference from compounds affecting mitochondrial activity.- Good linearity and sensitivity.[1]- Directly measures cell death (membrane rupture).- Non-destructive to remaining cells (uses supernatant).
Disadvantages - Can be affected by compounds that alter mitochondrial function.- Requires solubilization of formazan crystals.- Fixation step required.- Can be influenced by changes in cell size and protein content.- Less sensitive for early apoptotic events.- Background LDH from serum in media can interfere.
Endpoint Absorbance (colorimetric)Absorbance (colorimetric)Absorbance (colorimetric) or Fluorescence

Representative Experimental Data

Due to the limited availability of direct comparative studies on this compound derivatives across all three assays, the following table presents representative IC50 values. These values are illustrative and based on typical results observed for cytotoxic indole derivatives against a human cancer cell line (e.g., HeLa) after a 48-hour incubation period.

CompoundMTT Assay IC50 (µM)SRB Assay IC50 (µM)LDH Assay IC50 (µM)
Derivative A 15.218.535.8
Derivative B 8.710.222.1
Derivative C 25.429.858.3
Doxorubicin (Control) 0.50.61.2

Note: The presented data is a representative example for illustrative purposes and is not derived from a single direct comparative study on this compound derivatives.

The illustrative data suggests that MTT and SRB assays often yield comparable IC50 values for indole derivatives, reflecting their impact on cell proliferation and biomass. The LDH assay typically shows higher IC50 values, as it measures overt cell membrane damage, which may occur at higher concentrations or later time points compared to the inhibition of metabolic activity or protein synthesis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Compound Treatment
  • Cell Seeding: Seed human cervical cancer (HeLa) cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of the this compound derivatives and a positive control (e.g., Doxorubicin) in dimethyl sulfoxide (DMSO).

  • Treatment: Add serial dilutions of the test compounds to the wells to achieve final concentrations ranging from 0.1 to 100 µM. Ensure the final DMSO concentration does not exceed 0.5% (v/v). Include a vehicle control (DMSO only) and a no-treatment control.

  • Incubation: Incubate the plates for 48 hours under the same conditions.

MTT Assay Protocol
  • MTT Addition: Following the 48-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plates for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

SRB Assay Protocol
  • Cell Fixation: After the 48-hour incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[2]

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[2]

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.[2]

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth relative to the vehicle control and determine the IC50 value.

LDH Assay Protocol
  • Supernatant Collection: After the 48-hour incubation, centrifuge the 96-well plates at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a catalyst and dye solution).

  • Reaction Incubation: Add 50 µL of the LDH reaction mixture to each well containing the supernatant. Incubate at room temperature for 30 minutes, protected from light.

  • Stop Solution: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release from lysed control cells and the spontaneous release from untreated cells. Calculate the IC50 value.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the experimental process and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_mtt MTT Assay cluster_srb SRB Assay cluster_ldh LDH Assay start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with Compounds incubate1->treat incubate2 Incubate 48h treat->incubate2 mtt_add Add MTT srb_fix Fix with TCA ldh_supernatant Collect Supernatant mtt_incubate Incubate 4h mtt_add->mtt_incubate mtt_solubilize Add DMSO mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570nm) mtt_solubilize->mtt_read srb_stain Stain with SRB srb_fix->srb_stain srb_solubilize Add Tris Base srb_stain->srb_solubilize srb_read Read Absorbance (510nm) srb_solubilize->srb_read ldh_react Add Reaction Mix ldh_supernatant->ldh_react ldh_incubate Incubate 30min ldh_react->ldh_incubate ldh_read Read Absorbance (490nm) ldh_incubate->ldh_read Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Regulation cluster_caspase_activation Caspase Cascade indole Indole Derivative bcl2 Bcl-2 (Anti-apoptotic) Inhibited indole->bcl2 Inhibits bax Bax/Bak (Pro-apoptotic) Activated indole->bax Activates cytochrome_c Cytochrome c Release bax->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 (Initiator) apaf1->caspase9 Forms Apoptosome caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

References

A Comparative Guide to Indole Synthesis: Classical Methods vs. Modern Catalytic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

The indole scaffold is a cornerstone in medicinal chemistry and natural products, forming the core of numerous pharmaceuticals and biologically active compounds. The synthesis of this privileged heterocycle has evolved significantly over the past century. This guide provides a detailed comparison between classical, often name-reaction-based methods, and modern, transition-metal-catalyzed approaches to indole synthesis. We present quantitative data, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the optimal synthetic strategy.

Classical Indole Synthesis: Time-Tested Routes

Classical methods for indole synthesis, many of which were developed in the late 19th and early 20th centuries, are characterized by the formation of the indole ring through the cyclization of pre-functionalized acyclic precursors, often under harsh reaction conditions such as high temperatures and strong acids or bases. While these methods are still in use, they can suffer from limitations in terms of functional group tolerance and substrate scope.

Some of the most prominent classical methods include:

  • Fischer Indole Synthesis: This method involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. It is one of the oldest and most widely used methods for indole synthesis.

  • Bischler-Möhlau Indole Synthesis: This synthesis involves the reaction of an α-halo-ketone with an excess of aniline.

  • Reissert Indole Synthesis: In this method, o-nitrotoluene reacts with diethyl oxalate to form an intermediate which is then reductively cyclized to form indole-2-carboxylic acid.

Modern Catalytic Approaches: Precision and Versatility

The advent of transition-metal catalysis, particularly with palladium, has revolutionized indole synthesis. These modern approaches often involve the formation of key C-C and C-N bonds through cross-coupling reactions, allowing for the construction of the indole ring with greater efficiency, milder reaction conditions, and significantly broader functional group tolerance compared to classical methods.

Key modern catalytic strategies include:

  • Heck Coupling: Intramolecular Heck reactions of N-allyl- or N-vinyl-o-haloanilines are a powerful tool for the synthesis of indoles.

  • Sonogashira Coupling: The coupling of a terminal alkyne with an o-haloaniline, followed by cyclization, provides a versatile route to 2-substituted indoles.

  • Buchwald-Hartwig Amination: The intermolecular or intramolecular coupling of an amine with an aryl halide is a cornerstone of modern C-N bond formation and has been widely applied to indole synthesis.

  • C-H Activation: Direct functionalization of C-H bonds offers an atom-economical approach to indole synthesis, avoiding the need for pre-functionalized starting materials.

Quantitative Comparison of Indole Synthesis Methods

The following table summarizes key performance indicators for representative classical and modern indole synthesis methods, highlighting the differences in reaction conditions and yields.

Method Reaction Type Key Reagents/Catalyst Temperature (°C) Reaction Time (h) Yield (%) Key Advantages Key Limitations
Fischer Synthesis CyclizationPhenylhydrazine, Aldehyde/Ketone, Acid (e.g., H₂SO₄, PPA)80 - 2001 - 1260 - 90Readily available starting materials, scalable.Harsh acidic conditions, limited functional group tolerance, regioselectivity issues.
Bischler-Möhlau Cyclizationα-halo-ketone, Aniline150 - 2401 - 540 - 70Access to 2-arylindoles.Very high temperatures, often requires a large excess of aniline.
Heck Coupling Intramolecular CyclizationPd(OAc)₂, PPh₃, Base (e.g., K₂CO₃)80 - 1208 - 2475 - 95Excellent functional group tolerance, mild conditions.Requires pre-functionalized substrates (o-haloanilines), catalyst cost.
Buchwald-Hartwig Intramolecular AminationPd₂(dba)₃, Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃)80 - 11012 - 2480 - 98Broad substrate scope, high yields, excellent functional group tolerance.Catalyst and ligand cost, sensitivity to air and moisture.

Experimental Protocols

Below are representative experimental protocols for a classical and a modern indole synthesis method.

Classical Method: Fischer Synthesis of 2-phenylindole

Procedure:

  • A mixture of phenylhydrazine (10.8 g, 0.1 mol) and acetophenone (12.0 g, 0.1 mol) is prepared.

  • Polyphosphoric acid (PPA) (50 g) is added to the mixture with stirring.

  • The reaction mixture is heated to 170-180°C for 10 minutes.

  • The hot mixture is poured onto crushed ice (200 g).

  • The resulting solid is collected by filtration, washed with water, and recrystallized from ethanol to afford 2-phenylindole.

Modern Method: Palladium-Catalyzed Synthesis of 1-methyl-2-phenylindole via Heck Coupling

Procedure:

  • To an oven-dried flask are added N-allyl-2-bromo-N-methylaniline (226 mg, 1.0 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), triphenylphosphine (26.2 mg, 0.1 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • The flask is evacuated and backfilled with nitrogen three times.

  • Anhydrous acetonitrile (5 mL) is added, and the mixture is heated to 80°C with stirring for 12 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with hexane/ethyl acetate) to yield 1-methyl-2-phenylindole.

Visualizing Synthesis Workflows

The following diagrams illustrate the conceptual workflows of classical and modern indole synthesis strategies.

classical_workflow cluster_start Starting Materials A Phenylhydrazine C Condensation to Hydrazone A->C Acid Catalyst (e.g., H₂SO₄) B Ketone / Aldehyde B->C Acid Catalyst (e.g., H₂SO₄) D [3,3]-Sigmatropic Rearrangement (Claisen-type) C->D Heat E Aromatization with Loss of Ammonia D->E F Indole Product E->F

Caption: General workflow of the Fischer Indole Synthesis.

modern_workflow cluster_start Starting Materials cluster_catalytic_cycle Pd Catalytic Cycle A o-Haloaniline Derivative C Oxidative Addition of Pd(0) to Ar-X A->C Pd Catalyst, Ligand, Base B Coupling Partner (e.g., Alkyne, Alkene) B->C Pd Catalyst, Ligand, Base D Migratory Insertion or Transmetalation C->D E Reductive Elimination or β-Hydride Elimination D->E E->C F Cyclization E->F Intermediate G Indole Product F->G decision_tree Start Choice of Indole Synthesis Method Q1 Are starting materials commercially available and inexpensive? Start->Q1 Q2 Are sensitive functional groups present? Q1->Q2 Yes Modern Consider Modern Catalytic Methods (e.g., Buchwald-Hartwig, Heck) Q1->Modern No Q3 Is high atom economy a priority? Q2->Q3 No Q2->Modern Yes Classical Consider Classical Methods (e.g., Fischer, Bischler) Q3->Classical No CH_Activation Consider C-H Activation Strategies Q3->CH_Activation Yes

A Comparative Guide to the Synthesis of Substituted Indoles: An Evaluation of Classical and Modern Protocols

Author: BenchChem Technical Support Team. Date: November 2025

The indole scaffold is a cornerstone in medicinal chemistry and materials science, driving continuous innovation in synthetic methodologies. For researchers, scientists, and drug development professionals, selecting the optimal synthetic route to a target substituted indole is a critical decision that impacts yield, purity, scalability, and overall efficiency. This guide provides an objective comparison of prominent synthesis protocols for substituted indoles, supported by experimental data and detailed methodologies for the synthesis of 2-phenylindole as a model compound.

Comparative Performance of Indole Synthesis Protocols

The following table summarizes the quantitative performance of three common methods for the synthesis of 2-phenylindole, highlighting key differences in reaction conditions, yields, and starting materials.

Synthesis Protocol Starting Materials Key Reagents/Catalyst Reaction Conditions Yield (%) Reference
Fischer Indole Synthesis Phenylhydrazine, AcetophenoneZinc chloride (ZnCl₂)170-180°C, 15-20 min72-86%[1][2]
Larock Indole Annulation 2-Iodoaniline, PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NRoom temperature, 12h69-78%[3]
Bischler-Möhlau Synthesis α-Bromoacetophenone, AnilineAnilinium bromideMicrowave irradiation, 600W, 1 min52-75%[4]

Experimental Protocols for the Synthesis of 2-Phenylindole

Detailed methodologies for the synthesis of 2-phenylindole via the Fischer, Larock, and Bischler-Möhlau protocols are provided below.

Fischer Indole Synthesis Protocol

This protocol is adapted from a procedure utilizing zinc chloride as the catalyst.[2]

Step 1: Preparation of Acetophenone Phenylhydrazone

  • In a conical flask, take 5.15 g of acetophenone (0.042 mol), 5 mL of ethanol, and 1 mL of glacial acetic acid.

  • Add 4.6 g of phenylhydrazine (0.042 mol) to the mixture.

  • Shake the mixture for 5-10 minutes and leave it to stand for 30 minutes.

  • Cool the flask in an ice bath to facilitate the crystallization of acetophenone phenylhydrazone.

  • Filter the crude product and wash with a small amount of cold ethanol.

Step 2: Cyclization to 2-Phenylindole

  • Mix 5.1 mmol of the prepared acetophenone phenylhydrazone with 200 mol% of anhydrous zinc chloride in a mortar and pestle.

  • Add a few drops of 0.1 N acetic acid and continue mixing at room temperature for 10 minutes.

  • Transfer the mixture to a round-bottomed flask fitted with a reflux condenser and a CaCl₂ guard tube.

  • Heat the mixture slowly to 180°C. The reaction is typically complete within 15 minutes, which can be monitored by TLC.

  • Cool the reaction mixture to room temperature and dilute with 5 mL of dichloromethane and 5 mL of water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using 6% ethyl acetate in hexane as the eluent to afford 2-phenylindole.

Larock Indole Annulation Protocol

This one-pot synthesis is catalyzed by a palladium complex.[3]

  • In a sealed tube, combine Pd(PPh₃)₂Cl₂ (0.0175 g, 0.025 mmol), 2-iodoaniline (0.164 g, 0.75 mmol), CuI (0.01 g, 0.055 mmol), and triethylamine (0.202 g, 2 mmol).

  • Add phenylacetylene (0.153 g, 1.5 mmol) and 5 mL of DMF.

  • Keep the sealed tube at room temperature for 12 hours.

  • Upon completion, dilute the reaction mixture with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by silica gel column chromatography using a hexane/ethyl acetate eluent system to yield 2-phenylindole.

Microwave-Assisted Bischler-Möhlau Synthesis Protocol

This modified protocol utilizes microwave irradiation to improve yields and reduce reaction times.[4]

  • In a suitable vessel, prepare a 2:1 mixture of aniline and phenacyl bromide.

  • Add 3 drops of dimethylformamide (DMF) to the mixture.

  • Irradiate the mixture in a microwave reactor at 600 W for 1 minute.

  • After the reaction, the crude 2-phenylindole can be purified by standard chromatographic techniques.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflow of comparing indole synthesis protocols and the generalized mechanisms of the Fischer and Larock syntheses.

logical_workflow cluster_selection Protocol Selection cluster_evaluation Performance Evaluation Target Indole Target Indole Fischer Fischer Target Indole->Fischer Larock Larock Target Indole->Larock Bischler Bischler Target Indole->Bischler Yield Yield Fischer->Yield Conditions Conditions Fischer->Conditions Substrate Scope Substrate Scope Fischer->Substrate Scope Larock->Yield Larock->Conditions Larock->Substrate Scope Bischler->Yield Bischler->Conditions Bischler->Substrate Scope Optimal Protocol Optimal Protocol Yield->Optimal Protocol Conditions->Optimal Protocol Substrate Scope->Optimal Protocol

Workflow for selecting an optimal indole synthesis protocol.

fischer_mechanism Aryl Hydrazine + Ketone/Aldehyde Aryl Hydrazine + Ketone/Aldehyde Hydrazone Formation Hydrazone Formation Aryl Hydrazine + Ketone/Aldehyde->Hydrazone Formation Tautomerization to Ene-hydrazine Tautomerization to Ene-hydrazine Hydrazone Formation->Tautomerization to Ene-hydrazine [3,3]-Sigmatropic Rearrangement [3,3]-Sigmatropic Rearrangement Tautomerization to Ene-hydrazine->[3,3]-Sigmatropic Rearrangement Aromatization & Cyclization Aromatization & Cyclization [3,3]-Sigmatropic Rearrangement->Aromatization & Cyclization Elimination of Ammonia Elimination of Ammonia Aromatization & Cyclization->Elimination of Ammonia Substituted Indole Substituted Indole Elimination of Ammonia->Substituted Indole

Generalized mechanism of the Fischer Indole Synthesis.

larock_mechanism o-Haloaniline + Alkyne o-Haloaniline + Alkyne Oxidative Addition to Pd(0) Oxidative Addition to Pd(0) o-Haloaniline + Alkyne->Oxidative Addition to Pd(0) Alkyne Insertion Alkyne Insertion Oxidative Addition to Pd(0)->Alkyne Insertion Intramolecular Aminopalladation Intramolecular Aminopalladation Alkyne Insertion->Intramolecular Aminopalladation Reductive Elimination Reductive Elimination Intramolecular Aminopalladation->Reductive Elimination Substituted Indole Substituted Indole Reductive Elimination->Substituted Indole

References

In Silico Docking of Indole Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the binding affinities and interaction patterns of various indole-based compounds with key biological targets, supported by experimental data and detailed protocols.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide range of biological activities. In silico molecular docking has become an indispensable tool in the rational design and discovery of new indole-based therapeutic agents. This guide provides a comparative overview of the docking performance of several classes of indole derivatives against various protein targets, summarizing key quantitative data and outlining the methodologies employed in these computational studies.

Comparative Docking Performance of Indole Derivatives

The following tables summarize the in silico docking results for different series of indole derivatives against various enzymatic and protein targets. The data highlights the binding affinities, which are indicative of the potential inhibitory activity of these compounds.

Indole-Based Oxadiazoles as Inhibitors of Factor H Binding Protein

In a study targeting the Factor H binding protein (fHbp) of Treponema denticola, a bacterium associated with periodontal disease, a series of indole-based oxadiazole derivatives were evaluated. The results indicated favorable binding energies compared to clinically used drugs.

CompoundTarget ProteinBinding Energy (kcal/mol)Reference DrugBinding Energy (kcal/mol)
Indole Oxadiazole Derivative 1Factor H binding protein (3QZ0)-7.3Sulfamethoxazole-5.6
Indole Oxadiazole Derivative 2Factor H binding protein (3QZ0)-7.2Azithromycin-
Indole Oxadiazole Derivative 3Factor H binding protein (3QZ0)-7.1Sulfanilamide-
Indole Oxadiazole Derivative 4Factor H binding protein (3QZ0)-7.0--
Indole Oxadiazole Derivative 5Factor H binding protein (3QZ0)-6.9--
Indole Oxadiazole Derivative 6Factor H binding protein (3QZ0)-6.9--

Data sourced from a molecular docking analysis of Indole based oxadiazoles.[1]

Indole-Based Thiadiazoles as Cholinesterase Inhibitors

A series of indole-based thiadiazole derivatives were investigated as potential dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. Several compounds exhibited potent inhibitory activity, with IC50 values in the sub-micromolar range.

CompoundTarget EnzymeIC50 (µM)Standard Drug (Donepezil) IC50 (µM)
8 AChE0.15 ± 0.0500.21 ± 0.12
8 BuChE0.20 ± 0.100.30 ± 0.32
9 AChE0.35 ± 0.0500.21 ± 0.12
9 BuChE0.50 ± 0.0500.30 ± 0.32

Data from in vitro biological evaluation of Indole Based Thiadiazole Derivatives.[2]

3-Ethyl-1H-Indole Derivatives as COX-2 Inhibitors

New 3-ethyl-1H-indole derivatives bearing an imidazolidinone pharmacophore were designed and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors. The in silico docking studies predicted strong binding affinities, surpassing that of the reference drug meloxicam.[3]

CompoundTarget EnzymeBinding Affinity (kcal/mol)Reference Drug (Meloxicam) Binding Affinity (kcal/mol)
IIa COX-2-10.40-6.89
IIb COX-2-11.35-6.89
IIc COX-2-10.80-6.89
IId COX-2-10.60-6.89

Data from molecular docking studies of 3-ethyl-1H-indole derivatives.[3]

Experimental Protocols for In Silico Docking

The methodologies employed in the cited studies follow a standardized workflow for molecular docking, which is crucial for the reproducibility and reliability of the results.

A General Workflow for In Silico Drug Discovery

The following diagram illustrates a typical workflow for the in silico evaluation of drug candidates, from initial library screening to detailed molecular dynamics simulations.

G General In Silico Drug Discovery Workflow for Indole Derivatives cluster_prep Preparation Phase cluster_docking Docking & Screening cluster_analysis Analysis & Refinement ligand_prep Ligand Preparation (Indole Derivatives) virtual_screening Virtual Screening of Indole Library ligand_prep->virtual_screening Input Ligands protein_prep Protein Preparation (Target Receptor) docking Molecular Docking (e.g., AutoDock, GOLD) protein_prep->docking Input Receptor pose_analysis Binding Pose and Interaction Analysis docking->pose_analysis Top Poses virtual_screening->docking Screening admet ADMET Prediction (Pharmacokinetics & Toxicity) pose_analysis->admet Promising Candidates md_simulation Molecular Dynamics Simulation admet->md_simulation Refined Candidates

Caption: A flowchart illustrating the key stages of in silico drug discovery for indole derivatives.

Key Steps in the Docking Protocol:
  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed.

    • Polar hydrogen atoms are added, and charges (e.g., Kollman charges) are assigned.

    • The protein structure is energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structures of the indole derivatives are drawn using chemical drawing software and converted to 3D structures.

    • The ligands are energy minimized using appropriate force fields (e.g., MMFF94).

    • Gasteiger charges are computed for the ligand atoms.

  • Molecular Docking Simulation:

    • A grid box is defined around the active site of the target protein to specify the search space for the ligand.

    • Docking is performed using software such as AutoDock Vina, GOLD, or Schrödinger's Glide.[1][4] These programs employ search algorithms (e.g., Lamarckian genetic algorithm) to explore various conformations and orientations of the ligand within the active site.

    • The results are typically a set of docked poses for each ligand, ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol).

  • Analysis of Docking Results:

    • The predicted binding affinities are used to rank the compounds.

    • The binding poses of the top-ranked compounds are visually inspected to analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues in the active site.

Conclusion

The in silico docking studies summarized in this guide demonstrate the potential of various indole derivatives as inhibitors for a range of biological targets. The consistent application of standardized docking protocols allows for a comparative assessment of the binding potential of these compounds. While in silico results provide valuable insights and guide the selection of promising candidates, it is imperative that these computational predictions are validated through in vitro and in vivo experimental assays to confirm their biological activity and therapeutic potential. The presented data and methodologies serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Safety Operating Guide

Prudent Disposal of Diethyl 1H-Indole-2,5-Dicarboxylate: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper disposal of diethyl 1H-indole-2,5-dicarboxylate, ensuring the safety of laboratory personnel and environmental compliance. This guide provides procedural steps for researchers, scientists, and drug development professionals.

In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its disposal is mandatory. Based on the known hazards of related indole compounds, which can be flammable, corrosive, and irritant, this chemical should be handled as hazardous waste.[1] Adherence to proper disposal protocols is crucial for laboratory safety and environmental protection. The vast majority of organic compounds are considered hazardous and require special disposal procedures.[2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety glasses or goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Properly label a dedicated waste container for "this compound and related contaminated materials."

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible wastes should not be mixed.

  • Containerization of Waste:

    • Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and absorbent materials used for spills in a clearly labeled, sealable container.

    • Liquid Waste: If the compound is in solution, collect it in a separate, leak-proof, and clearly labeled container. Do not pour any solutions containing this compound down the drain.[2][3]

    • Ensure containers are in good condition and compatible with the chemical.

  • Storage of Waste:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from sources of ignition, heat, and incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Provide them with a clear and accurate description of the waste, including the chemical name and estimated quantity.

    • Follow all institutional and local regulations for the final disposal by a licensed hazardous waste disposal company.

Quantitative Data Summary

As no specific SDS for this compound was identified, quantitative data regarding toxicity, flammability, and reactivity are not available. In such cases, it is prudent to handle the substance with a high degree of caution. For reference, the hazards of the parent compound, indole, are summarized below.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Flammable Liquid🔥DangerFlammable liquid and vapor (H226)
Skin CorrosioncorrosiveDangerCauses severe skin burns and eye damage (H314)
STOT SEDangerMay cause respiratory irritation. May cause drowsiness or dizziness (H335-H336)

Source: Safety Data Sheet for Indole.[1]

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage and Final Disposal start Start: Identify Waste for Disposal ppe Don Personal Protective Equipment (PPE) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Determine Waste Type fume_hood->waste_type solid_waste Collect Solid Waste in Labeled Container waste_type->solid_waste Solid liquid_waste Collect Liquid Waste in Labeled Container waste_type->liquid_waste Liquid seal_container Securely Seal Waste Container solid_waste->seal_container liquid_waste->seal_container storage Store in Designated Hazardous Waste Area seal_container->storage contact_ehs Contact EHS for Waste Pickup storage->contact_ehs end End: Waste Transferred to EHS contact_ehs->end

References

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